molecular formula C8H17NO B113113 2-(4-Aminocyclohexyl)ethanol CAS No. 857831-26-6

2-(4-Aminocyclohexyl)ethanol

Cat. No.: B113113
CAS No.: 857831-26-6
M. Wt: 143.23 g/mol
InChI Key: XLKSLYGRARRUJP-UHFFFAOYSA-N
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Description

2-(4-Aminocyclohexyl)ethanol is a valuable chemical building block in organic and medicinal chemistry research. Its structure, featuring both an amino and an ethanol functional group on a cyclohexane ring, makes it a versatile intermediate for constructing more complex, biologically active molecules. This compound serves as a key starting material in multi-step synthetic pathways. It has been specifically identified in patent literature as a strategic intermediate in the preparation of pharmacologically active compounds, including those that act as ligands for dopamine receptors . Research into such receptors is crucial for developing new therapeutic agents for central nervous system disorders. The compound's utility in synthesis is demonstrated in methods where it is produced from precursors like 1,4-cyclohexanedione through a sequence involving Wittig reaction, catalytic hydrogenation, oximation, and further reduction . As a β-amino alcohol derivative, this compound belongs to a class of molecules that are also of interest in the development of metal complexes and chemotherapeutic agents, highlighting its broad applicability in scientific investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminocyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKSLYGRARRUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612219
Record name 2-(4-Aminocyclohexyl)ethan-1-ol
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857831-26-6
Record name 2-(4-Aminocyclohexyl)ethan-1-ol
Source EPA DSSTox
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Record name 4-Aminocyclohexaneethanol (cis- and trans- mixture)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-aminocyclohexyl)ethanol, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Isomerism

This compound possesses a cyclohexane ring substituted with an amino group and a hydroxyethyl group. The substitution pattern on the cyclohexane ring gives rise to two geometric isomers: cis and trans. The spatial arrangement of these substituents significantly influences the molecule's physical and chemical properties.

  • trans-2-(4-Aminocyclohexyl)ethanol: The amino and hydroxyethyl groups are on opposite sides of the cyclohexane ring. This configuration is generally more thermodynamically stable.

  • cis-2-(4-Aminocyclohexyl)ethanol: The amino and hydroxyethyl groups are on the same side of the cyclohexane ring.

The IUPAC name for the trans isomer is 2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol[1].

Chemical and Physical Properties

Detailed experimental data for the physical properties of both isomers of this compound are not widely available in the public domain. The information is often focused on its ester or N-protected derivatives, which are common intermediates. However, some fundamental properties can be stated.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
CAS Number (trans) 506428-44-0[1]
CAS Number (cis) 1508307-49-0

Quantitative physical properties such as melting point, boiling point, and density for the unprotected alcohol are not readily found in published literature. For the related intermediate, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a melting point of 177 °C has been reported[2][3]. The solubility of aminocyclohexanol derivatives is generally moderate in polar solvents like water and ethanol due to the presence of the amino and hydroxyl groups capable of hydrogen bonding[4].

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of the antipsychotic drug cariprazine[5][6]. The synthesis of the trans isomer typically involves the reduction of a corresponding carboxylic acid or its ester derivative.

Synthesis of trans-2-(4-Aminocyclohexyl)ethanol

A common synthetic route involves the reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid[4].

Experimental Protocol: Reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid

  • Reaction Setup: To a reaction flask, add trans-(N-Boc-4-aminocyclohexyl)acetic acid (1 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF)[4].

  • Reduction: Cool the solution to 0 °C. Add a 1.0 M solution of borane tetrahydrofuran complex in THF (1.5 equivalents) dropwise, maintaining the temperature at 0 °C[4].

  • Reaction Monitoring: Allow the reaction to proceed at this temperature for approximately 3 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC)[4].

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Add methyl tert-butyl ether (MTBE) and wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate[4].

  • Isolation of N-Boc protected intermediate: Concentrate the organic phase under reduced pressure to yield trans-(N-Boc-4-aminocyclohexyl)ethanol[4].

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent) to yield the final product, trans-2-(4-aminocyclohexyl)ethanol.

The synthesis of the cis isomer is less commonly described in the literature. However, it can be conceptualized through stereoselective reduction methods or by separation from a cis/trans mixture of precursors[5].

SynthesisWorkflow cluster_trans Synthesis of trans-2-(4-Aminocyclohexyl)ethanol start_trans trans-(N-Boc-4-aminocyclohexyl)acetic acid step1_trans Reduction with Borane-THF in THF at 0 °C start_trans->step1_trans intermediate_trans trans-N-Boc-2-(4-aminocyclohexyl)ethanol step1_trans->intermediate_trans step2_trans Acidic Deprotection (e.g., TFA or HCl) intermediate_trans->step2_trans product_trans trans-2-(4-Aminocyclohexyl)ethanol step2_trans->product_trans

Synthesis of trans-2-(4-Aminocyclohexyl)ethanol.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton attached to the carbon bearing the amino group, a triplet for the methylene protons of the ethanol group adjacent to the hydroxyl, and a multiplet for the methylene protons of the ethanol group adjacent to the cyclohexane ring. The protons on the cyclohexane ring would appear as a series of broad multiplets.

  • ¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethanol side chain and the carbons of the cyclohexane ring. The carbon bearing the hydroxyl group would be in the range of 60-70 ppm, while the carbon attached to the amino group would be around 50-60 ppm.

  • IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, and N-H stretching vibrations in the same region, which may overlap. C-H stretching vibrations would appear just below 3000 cm⁻¹. A C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 143. Subsequent fragmentation would likely involve the loss of water (M-18) and cleavage of the ethanol side chain.

Biological Activity and Applications in Drug Development

While there is limited information on the direct biological activity of this compound, its derivatives are of significant interest in medicinal chemistry. As a key intermediate in the synthesis of cariprazine, it plays a crucial role in the development of treatments for central nervous system disorders[5][6]. Cariprazine is a dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor, and is used in the treatment of schizophrenia and bipolar disorder[6]. The trans stereochemistry of the cyclohexane ring is a critical structural feature for the pharmacological activity of cariprazine[5].

The aminocyclohexyl scaffold is present in various other biologically active molecules, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a range of biological pathways.

LogicalRelationship cluster_application Role in Drug Development Compound This compound Intermediate Key Synthetic Intermediate Compound->Intermediate is a Drug Cariprazine (Antipsychotic Drug) Intermediate->Drug used to synthesize Target Dopamine D2/D3 Receptors Drug->Target acts on Indication Schizophrenia & Bipolar Disorder Target->Indication implicated in

Role of this compound in Drug Development.

Safety and Handling

Specific safety and hazard information for this compound is not well-documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. Based on the functional groups present, it may be corrosive and an irritant. For the related compound, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[7].

References

trans-2-(4-Aminocyclohexyl)ethanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Aminocyclohexyl)ethanol is a key bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a primary amine and a primary alcohol on a trans-substituted cyclohexane ring, makes it a valuable building block for the synthesis of complex molecular architectures, most notably as an intermediate in the production of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identifiers, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Chemical Identifiers and Properties

A clear identification of trans-2-(4-Aminocyclohexyl)ethanol is crucial for researchers. The primary identifiers and key properties are summarized below.

IdentifierValueReference
CAS Number 506428-44-0[1][2]
MDL Number MFCD30146433[1]
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [1]
IUPAC Name 2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol[1]
SMILES N[C@H]1CC--INVALID-LINK--CC1[1]
Purity Typically available at ≥95%[1]

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of trans-2-(4-Aminocyclohexyl)ethanol is not extensively documented in publicly available literature, a plausible and referenced synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative. A key related compound, trans-(N-Boc-4-aminocyclohexyl)acetic acid, can be reduced to its corresponding alcohol, providing a pathway to the target molecule after deprotection.

Synthesis of the N-Boc Protected Precursor

A common strategy for the synthesis of amino alcohols is the reduction of the corresponding amino acid, often with the amino group protected to prevent side reactions. The following protocol is based on the reduction of Boc-protected trans-4-aminocyclohexylacetic acid.

Experimental Protocol: Reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid

  • Reaction: Reduction of a carboxylic acid to a primary alcohol.

  • Starting Material: trans-(N-Boc-4-aminocyclohexyl)acetic acid.

  • Reducing Agent: Borane tetrahydrofuran complex (BH3·THF) is a suitable reagent for this transformation.

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve trans-(N-Boc-4-aminocyclohexyl)acetic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of borane tetrahydrofuran complex (typically 1 M in THF) dropwise to the cooled solution.

    • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of water or methanol.

    • The product, trans-(N-Boc-4-aminocyclohexyl)ethanol, can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Deprotection to Yield trans-2-(4-Aminocyclohexyl)ethanol

The final step to obtain the target compound is the removal of the Boc protecting group.

Experimental Protocol: Deprotection of trans-(N-Boc-4-aminocyclohexyl)ethanol

  • Reaction: Acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group.

  • Reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Solvent: Dichloromethane (DCM) for TFA, or dioxane/methanol for HCl.

  • Procedure (using TFA):

    • Dissolve the Boc-protected amino alcohol in dichloromethane.

    • Add trifluoroacetic acid (typically in excess, e.g., 20-50% v/v) and stir the solution at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting salt can be neutralized with a base (e.g., sodium bicarbonate solution) and the free amine extracted with an organic solvent.

The following diagram illustrates the logical workflow for the synthesis of trans-2-(4-Aminocyclohexyl)ethanol from its corresponding Boc-protected acetic acid.

G cluster_synthesis Synthesis Workflow start trans-(N-Boc-4-aminocyclohexyl)acetic acid reduction Reduction (e.g., BH3·THF in THF) start->reduction intermediate trans-(N-Boc-4-aminocyclohexyl)ethanol reduction->intermediate deprotection Deprotection (e.g., TFA in DCM) intermediate->deprotection end_product trans-2-(4-Aminocyclohexyl)ethanol deprotection->end_product

Caption: Synthesis workflow for trans-2-(4-Aminocyclohexyl)ethanol.

Role in Drug Development

The primary documented application of compounds structurally related to trans-2-(4-Aminocyclohexyl)ethanol is as intermediates in the synthesis of the antipsychotic drug Cariprazine.[3] Cariprazine is a potent dopamine D3/D2 receptor partial agonist. The trans-stereochemistry of the cyclohexane ring is crucial for the biological activity of Cariprazine, highlighting the importance of stereocontrolled synthesis of its intermediates.

While trans-2-(4-Aminocyclohexyl)ethanol itself is not the direct precursor used in all published syntheses of Cariprazine, its structural relative, trans-2-(4-Aminocyclohexyl)acetic acid and its esters, are key starting materials.[3] It is plausible that the ethanol derivative could also serve as a versatile intermediate in alternative synthetic routes.

The logical relationship of trans-2-(4-Aminocyclohexyl)ethanol as a potential intermediate in a generalized drug synthesis pathway is depicted below.

G cluster_drug_development Role in Drug Synthesis start trans-2-(4-Aminocyclohexyl)ethanol functionalization Functional Group Transformation (e.g., Activation of -OH) start->functionalization coupling Coupling with Pharmacophore Fragment functionalization->coupling final_drug Active Pharmaceutical Ingredient (API) coupling->final_drug

Caption: Potential role in a drug synthesis pathway.

Analytical Data (Reference)

Analytical TechniqueExpected Observations for trans-2-(4-Aminocyclohexyl)ethanol (Inferred)Reference Data for Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
¹H NMR Signals corresponding to the cyclohexyl protons, a triplet for the methylene protons adjacent to the hydroxyl group, and a multiplet for the methylene protons adjacent to the cyclohexane ring. The protons on the carbon bearing the amino group would also be present.Spectral data is available.[4]
¹³C NMR Resonances for the carbons of the cyclohexane ring, a signal for the carbon bearing the hydroxyl group, and a signal for the carbon adjacent to the ring.Spectral data is available.
IR Spectroscopy A broad O-H stretching band around 3300-3400 cm⁻¹, N-H stretching bands in the same region, C-H stretching just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.Spectral data is available.
Mass Spectrometry A molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of water and other small fragments.Mass spectral data is available.

Conclusion

trans-2-(4-Aminocyclohexyl)ethanol is a valuable, albeit not extensively characterized, chemical building block. Its significance is underscored by the importance of its structural analogs in the synthesis of complex pharmaceutical agents like Cariprazine. This guide provides a foundational understanding of its properties, a plausible synthetic pathway, and its likely application in drug development. Further research into the direct synthesis and biological activities of this compound could open new avenues for its application in medicinal chemistry.

References

An In-depth Technical Guide on the Stereoisomer Stability of cis- vs trans-2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the cis and trans stereoisomers of 2-(4-Aminocyclohexyl)ethanol. A thorough understanding of the conformational preferences and energy landscapes of these isomers is critical for applications in medicinal chemistry and drug development, where specific stereochemistry often dictates biological activity and efficacy.

Core Concepts in Cyclohexane Stereochemistry

The stereochemical stability of substituted cyclohexanes is primarily governed by the principles of conformational analysis. The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, each carbon atom has one axial and one equatorial position.

  • Axial vs. Equatorial Substituents: Substituents in the equatorial position are generally more stable than in the axial position. This is due to the presence of 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring. The larger the substituent, the greater the steric strain from these interactions.

  • A-Values: The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.

  • Disubstituted Cyclohexanes: In disubstituted cyclohexanes, the relative stability of stereoisomers depends on the conformational preferences of both substituents. The most stable conformation will be the one that minimizes the overall steric strain, which is typically achieved when the largest substituents occupy equatorial positions.

Conformational Analysis of this compound Stereoisomers

For 1,4-disubstituted cyclohexanes like this compound, the cis and trans isomers exhibit distinct conformational preferences.

  • trans-2-(4-Aminocyclohexyl)ethanol: In the trans isomer, the amino and hydroxyethyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for a chair conformation where both the -NH₂ group and the -CH₂CH₂OH group can simultaneously occupy the more stable equatorial positions. This diequatorial conformation minimizes 1,3-diaxial interactions, resulting in a highly stable structure. While a ring flip would place both substituents in axial positions, this conformation is significantly less stable and thus negligibly populated at equilibrium.

  • cis-2-(4-Aminocyclohexyl)ethanol: In the cis isomer, the amino and hydroxyethyl groups are on the same side of the ring. In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts the axial and equatorial positions of the two groups. The equilibrium between these two chair conformers will favor the one where the larger substituent occupies the equatorial position.

Quantitative Stability Data

SubstituentA-Value (kcal/mol)Reference
-NH₂~1.4 - 1.6[General Organic Chemistry Textbooks]
-OH~0.6 - 1.0 (solvent dependent)[General Organic Chemistry Textbooks]
-CH₂CH₂OHEstimated to be slightly larger than -CH₃ (A-value ~1.7 kcal/mol) due to increased steric bulk.[General Organic Chemistry Textbooks]

In the most stable conformation of the trans isomer (diequatorial), the steric strain from 1,3-diaxial interactions is minimized. For the cis isomer, one group must be axial. Assuming the -CH₂CH₂OH group is larger than the -NH₂ group, the more stable conformer of the cis isomer would have the -CH₂CH₂OH group equatorial and the -NH₂ group axial. The energy difference between the cis and trans isomers would therefore be primarily due to the 1,3-diaxial interactions of the axial amino group in the cis isomer. This would suggest that the trans isomer is more stable by at least the A-value of the amino group (~1.4-1.6 kcal/mol).

Experimental and Computational Methodologies for Stability Determination

Several experimental and computational techniques can be employed to precisely determine the relative stabilities of the cis and trans stereoisomers of this compound.

Experimental Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis.

  • Protocol for Conformational Analysis using 1H NMR:

    • Sample Preparation: Dissolve the purified cis and trans isomers in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL.

    • Data Acquisition: Acquire high-resolution 1H NMR spectra for both isomers.

    • Analysis of Coupling Constants (3JHH): The magnitude of the vicinal coupling constants between adjacent protons on the cyclohexane ring provides information about the dihedral angles and thus the chair conformation. Large coupling constants (8-13 Hz) are indicative of axial-axial relationships, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing the coupling patterns of the protons on C1 and C4, the axial or equatorial orientation of the substituents can be determined.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can be performed to identify protons that are close in space.[1][2] For the cis isomer, NOEs would be expected between the axial protons and the axial substituent, confirming the axial-equatorial arrangement. For the trans isomer in its diequatorial conformation, NOEs would be observed between the equatorial protons and the equatorial substituents.

b) Calorimetry

Calorimetry can be used to directly measure the enthalpy difference between the isomers.

  • Protocol for Isomerization Enthalpy Determination:

    • Equilibration: An equilibrium mixture of the cis and trans isomers is established, often by heating in the presence of a catalyst (e.g., a strong acid or base).

    • Analysis of Equilibrium Mixture: The composition of the equilibrium mixture is determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Calculation of Equilibrium Constant (Keq): The ratio of the concentrations of the trans to cis isomers at equilibrium gives the equilibrium constant.

    • Calculation of Gibbs Free Energy (ΔG°): The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

    • Calorimetric Measurement: The enthalpy of isomerization (ΔH°) can be determined by measuring the heat of reaction for the isomerization process using a reaction calorimeter.[3]

Computational Chemistry

Computational methods are invaluable for predicting the relative stabilities and geometries of stereoisomers.

  • Protocol for Computational Stability Analysis:

    • Structure Building: Build the 3D structures of the cis and trans isomers of this compound.

    • Conformational Search: Perform a systematic conformational search for each isomer to identify all low-energy chair and boat conformations.

    • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer and calculate its electronic energy using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[4]

    • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

    • Calculation of Relative Stabilities: The relative Gibbs free energies of the isomers can be calculated by comparing the sums of the electronic energies and thermal free energy corrections for the most stable conformers of the cis and trans isomers.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, derivatives of this scaffold have shown significant biological activity, highlighting the importance of its stereochemistry in drug design.

  • Dopamine Receptor Ligands: The trans-2-(4-aminocyclohexyl)-ethyl acetate derivative is a key intermediate in the synthesis of molecules that act on dopamine receptors.[5] The specific stereochemistry is crucial for proper binding and activity at the receptor.

  • CDK12 Inhibitors: Derivatives of trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as novel and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target in cancer therapy.[6] The trans configuration of the cyclohexane ring is a critical feature of these inhibitors.

  • Sigma-2 Receptor Ligands: Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, which contains a cyclohexyl moiety, are potent sigma-2 receptor ligands that induce cell death in pancreatic cancer cells.[7][8] The conformation of the cyclohexyl ring can influence the binding affinity and efficacy of these compounds.

The recurring presence of the trans-1,4-disubstituted cyclohexane motif in these and other bioactive molecules underscores the principle that the diequatorial arrangement provides a rigid and predictable scaffold for presenting functional groups to biological targets.

Visualizations

experimental_workflow cluster_experimental Experimental Determination synthesis Synthesis and Purification of cis and trans Isomers nmr NMR Spectroscopy (1H, NOESY) synthesis->nmr calorimetry Calorimetry synthesis->calorimetry analysis Data Analysis nmr->analysis calorimetry->analysis stability Relative Stability (ΔG°, ΔH°, Keq) analysis->stability computational_workflow cluster_computational Computational Analysis build Build 3D Structures (cis and trans) conf_search Conformational Search build->conf_search geom_opt Geometry Optimization and Energy Calculation (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc rel_stability Calculate Relative Gibbs Free Energy freq_calc->rel_stability stability_logic trans trans Isomer diequatorial Diequatorial Conformation trans->diequatorial cis cis Isomer ax_eq Axial-Equatorial Conformation cis->ax_eq min_strain Minimized Steric Strain diequatorial->min_strain ax_eq->min_strain less effective less_stable Less Stable ax_eq->less_stable more_stable More Stable min_strain->more_stable more_stable->trans

References

2-(4-Aminocyclohexyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Aminocyclohexyl)ethanol

This technical guide provides comprehensive information on the molecular properties and a detailed synthetic route for this compound, a valuable building block for researchers, scientists, and professionals in drug development.

Molecular Profile

The fundamental molecular data for this compound is summarized in the table below, providing a quick reference for its chemical identity and properties.

PropertyValue
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
IUPAC Name 2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol
CAS Number 506428-44-0

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the initial preparation of its precursor, ethyl 2-(4-aminocyclohexyl)acetate, followed by its reduction to the target alcohol.

Step 1: Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate

This procedure is adapted from methodologies described in patent literature, which detail the synthesis of this key intermediate.[1] The synthesis involves a multi-stage process starting from 4-nitrophenylacetic acid.[2][3]

Materials and Reagents:

  • 4-Nitrophenylacetic acid

  • Deionized water

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Ethanol

  • Hydrochloric acid (HCl) in ethanol

  • Acetonitrile

Procedure:

  • Hydrogenation (Step 1a):

    • In a suitable autoclave, charge 4-nitrophenylacetic acid and deionized water.

    • Add a suspension of 10% Pd/C in deionized water.

    • Inert the atmosphere with nitrogen.

    • Introduce hydrogen gas and conduct the hydrogenation at a temperature of 44-46°C and a pressure of up to 0.6 bar until the initial hydrogen uptake slows.[2][3]

  • Hydrogenation (Step 1b):

    • Increase the temperature to 55-58°C and continue the hydrogenation with a hydrogen pressure of up to 4.0 bar until hydrogen consumption ceases.[2][3]

    • Cool the reaction mixture, purge with nitrogen, and filter the catalyst.

  • Esterification and Isolation:

    • The resulting aqueous solution of 4-aminocyclohexylacetic acid is concentrated under vacuum.

    • Ethanol is added, and the mixture is heated to reflux with hydrochloric ethanol for approximately 2 hours to facilitate esterification.[2][3]

    • The solvent is removed under vacuum, and acetonitrile is added to the residue.

    • The mixture is cooled to 0 to -5°C to crystallize the product.

    • The crystals of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride are collected by filtration, washed with cold acetonitrile, and dried.[3]

Step 2: Reduction of Ethyl 2-(4-aminocyclohexyl)acetate to this compound

This step involves the reduction of the ester functional group to a primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4]

Materials and Reagents:

  • Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Aqueous acid (e.g., H₃O⁺) for workup

  • Anhydrous sodium sulfate

Procedure:

  • Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

    • In a separate flask, dissolve ethyl 2-(4-aminocyclohexyl)acetate in the same anhydrous solvent. The hydrochloride salt should be neutralized to the free base prior to this step.

  • Reduction:

    • Slowly add the solution of the ester to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0°C).

    • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Isolation:

    • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

    • The resulting precipitate is filtered off, and the organic layer is separated.

    • The aqueous layer is extracted with additional portions of the organic solvent.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key stages in the synthesis of this compound, from the precursor synthesis to the final reduction step.

SynthesisWorkflow Start 4-Nitrophenylacetic Acid Step1a Hydrogenation (Step 1a) - Pd/C, H₂, 44-46°C, <0.6 bar Start->Step1a Intermediate1 4-Aminophenylacetic Acid (in situ) Step1a->Intermediate1 Step1b Hydrogenation (Step 1b) - 55-58°C, <4.0 bar Intermediate1->Step1b Intermediate2 4-Aminocyclohexylacetic Acid Step1b->Intermediate2 Step1c Esterification - EtOH, HCl, Reflux Intermediate2->Step1c Precursor Ethyl 2-(4-aminocyclohexyl)acetate Step1c->Precursor Step2 Reduction - LiAlH₄ in THF/Ether Precursor->Step2 Product This compound Step2->Product

References

An In-depth Technical Guide to the Synthesis of 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to persistent issues with data retrieval tools, this guide is based on currently available information from patent literature and general chemical knowledge. As such, some specific quantitative data and detailed, step-by-step experimental protocols may be less comprehensive than intended. The provided information is for informational purposes and should be supplemented with further literature research and laboratory optimization.

Introduction

2-(4-Aminocyclohexyl)ethanol is a valuable bifunctional molecule utilized as a key building block in the synthesis of pharmaceuticals and other specialized chemical compounds. Its molecular structure, which includes a cyclohexane ring, a primary amino group, and a primary alcohol, provides multiple points for chemical modification, rendering it a versatile intermediate for organic synthesis. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the reduction of aromatic precursors.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two primary routes, both commencing from readily accessible aromatic compounds. The fundamental chemical transformations involve the reduction of a nitro group to an amine and the saturation of the benzene ring to form a cyclohexane ring.

Pathway 1: Hydrogenation of 4-Nitrophenylacetic Acid Derivatives followed by Reduction

This pathway is the most frequently documented in patent literature and consists of a multi-step process beginning with 4-nitrophenylacetic acid.

  • Esterification: The process is initiated by the esterification of 4-nitrophenylacetic acid, typically to its ethyl ester, to protect the carboxylic acid functionality during subsequent reduction steps.

  • Catalytic Hydrogenation: The resultant ethyl 4-nitrophenylacetate undergoes catalytic hydrogenation, which concurrently reduces the nitro group and saturates the aromatic ring. This step is critical in determining the stereochemistry of the final product.

  • Reduction of the Ester: The intermediate, ethyl 2-(4-aminocyclohexyl)acetate, is then reduced to the target alcohol, this compound, through the use of a potent reducing agent.

Pathway 2: Reduction of 2-(4-Nitrophenyl)ethanol

An alternative synthetic route involves the initial synthesis of the aromatic alcohol precursor, 2-(4-nitrophenyl)ethanol, followed by a single-pot reduction of both the nitro group and the aromatic ring.

  • Synthesis of 2-(4-Nitrophenyl)ethanol: This intermediate can be prepared via several established methods, including the nitration of 2-phenylethanol.

  • Catalytic Hydrogenation: 2-(4-Nitrophenyl)ethanol is subsequently subjected to catalytic hydrogenation to afford this compound.

Experimental Protocols and Data

The following sections provide more detailed descriptions of the key experimental procedures for each pathway.

Pathway 1: Key Experiments

Step 1 & 2: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

This crucial step is often executed in a two-stage process to manage the exothermic nature of the reaction and to control the stereoselectivity, favoring the formation of the desired isomer.

  • Reaction: Hydrogenation of 4-nitrophenylacetic acid to 4-aminocyclohexylacetic acid.

  • Catalyst: Palladium on carbon (Pd/C) and Raney Nickel are the most commonly employed catalysts for this transformation.

  • Solvent: Protic solvents such as water, ethanol, or methanol are generally preferred.

  • General Procedure:

    • A high-pressure reactor is charged with 4-nitrophenylacetic acid and the chosen solvent.

    • The catalyst is carefully added under an inert atmosphere to prevent premature reaction.

    • The reactor is purged first with nitrogen and subsequently with hydrogen gas.

    • The hydrogenation is typically performed in two distinct stages:

      • Stage 1 (Nitro Group Reduction): Conducted at a lower temperature (e.g., 40-50°C) and lower hydrogen pressure.

      • Stage 2 (Aromatic Ring Saturation): Performed at a higher temperature (e.g., 50-60°C) and higher hydrogen pressure.

    • Upon completion of the reaction, the catalyst is removed by filtration.

  • Stereoselectivity: The trans isomer is frequently the desired product. The ratio of trans to cis isomers can be modulated by the careful selection of the catalyst, solvent, and reaction conditions.

Step 3: Reduction of Ethyl 2-(4-aminocyclohexyl)acetate

  • Reaction: Reduction of the ester functional group to a primary alcohol.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.

  • Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for this reaction.

  • General Procedure:

    • A solution of ethyl 2-(4-aminocyclohexyl)acetate in the anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath, and LiAlH₄ is added in small portions to control the reaction rate.

    • The reaction mixture is stirred at a low temperature and then allowed to gradually warm to room temperature.

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting inorganic salts are removed by filtration, and the final product is isolated from the filtrate.

Quantitative Data Summary

StepStarting MaterialProductCatalyst/ReagentSolventTemperature (°C)Pressure (bar)Yield (%)
Pathway 1
Hydrogenation4-Nitrophenylacetic acid4-Aminocyclohexylacetic acidPd/CWater40-601-4~70-80
Ester ReductionEthyl 2-(4-aminocyclohexyl)acetateThis compoundLiAlH₄THF0 - RTN/AHigh
Pathway 2
Hydrogenation2-(4-Nitrophenyl)ethanolThis compounde.g., Rh/CMethanolRT - 50HighModerate to High

Note: The presented yields and specific reaction conditions are illustrative and can vary significantly depending on the experimental setup, scale, and optimization.

Visualization of Synthesis Pathways

Pathway 1: From 4-Nitrophenylacetic Acid

G cluster_path1 Pathway 1 A 4-Nitrophenylacetic Acid B Ethyl 4-Nitrophenylacetate A->B Esterification (Ethanol, Acid catalyst) C Ethyl 2-(4-Aminocyclohexyl)acetate B->C Catalytic Hydrogenation (H2, Pd/C) D This compound C->D Reduction (LiAlH4, THF)

Caption: Synthesis of this compound via the ester derivative.

Pathway 2: From 2-(4-Nitrophenyl)ethanol

G cluster_path2 Pathway 2 E 2-Phenylethanol F 2-(4-Nitrophenyl)ethanol E->F Nitration G This compound F->G Catalytic Hydrogenation (H2, Catalyst) G Start1 4-Nitrophenylacetic Acid Intermediate1 Ethyl 2-(4-Aminocyclohexyl)acetate Start1->Intermediate1 Esterification & Hydrogenation Start2 2-Phenylethanol Intermediate2 2-(4-Nitrophenyl)ethanol Start2->Intermediate2 Nitration FinalProduct This compound Intermediate1->FinalProduct Reduction Intermediate2->FinalProduct Hydrogenation

The Ascendancy of 1,4-Disubstituted Cyclohexylamines: A Technical Guide to Synthesis, Pharmacology, and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the 1,4-disubstituted cyclohexylamine scaffold has emerged as a privileged structure, underpinning the development of novel therapeutics targeting a range of challenging diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of this important class of molecules. Particular focus is given to their roles as antagonists of the Neurokinin-1 (NK1) receptor and as modulators of dopamine D2 and D3 receptors, highlighting their therapeutic potential in areas such as pain, inflammation, and central nervous system (CNS) disorders.

Core Synthetic Strategies and Methodologies

The synthesis of 1,4-disubstituted cyclohexylamine derivatives is a mature field, with a variety of established and emerging methodologies. A cornerstone of many synthetic approaches is the reductive amination of a 4-substituted cyclohexanone. This versatile reaction allows for the introduction of the key amine functionality with a wide tolerance for other chemical groups.

More advanced and stereoselective methods have also been developed to control the cis/trans stereochemistry of the 1,4-disubstituents, which is often crucial for biological activity. One such innovative approach involves a visible-light-enabled photoredox-catalyzed [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, affording highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity.

A general synthetic workflow for the preparation of these compounds is outlined below:

G cluster_synthesis Synthesis Start Starting Materials (e.g., 4-substituted cyclohexanone) Step1 Key Reaction (e.g., Reductive Amination, Cycloaddition) Start->Step1 Step2 Functional Group Interconversion / Derivatization Step1->Step2 Purification Purification (e.g., Chromatography, Crystallization) Step2->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization G cluster_dopamine Dopamine D2-like Receptor Signaling Dopamine Dopamine / D2 Agonist D2R D2 Receptor Dopamine->D2R Gai Gαi/o D2R->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., modulation of ion channels, gene expression) PKA->Downstream G cluster_workflow Hit-to-Lead and Lead Optimization Workflow HTS High-Throughput Screening (HTS) or Rational Design Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Orthogonal Assays) Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) Hit_Val->SAR ADMET In Vitro ADMET Profiling (Solubility, Stability, etc.) SAR->ADMET Lead_Cand Lead Candidate Selection SAR->Lead_Cand ADMET->Lead_Cand In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Cand->In_Vivo Preclinical_Dev Preclinical Development In_Vivo->Preclinical_Dev

Spectral Data Analysis of 2-(4-Aminocyclohexyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the organic compound 2-(4-Aminocyclohexyl)ethanol. The document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for the identification and characterization of this molecule. Detailed experimental protocols for each analytical technique are also provided.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on established spectroscopic principles and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64t2H-CH₂-OH
~2.60 - 2.70m1HCH-NH₂
~1.80 - 1.95m2HCyclohexyl CH (axial)
~1.65 - 1.80m2HCyclohexyl CH (equatorial)
~1.45q2H-CH₂-CH₂-OH
~1.15 - 1.30m4HCyclohexyl CH₂
(variable)br s3H-NH₂ and -OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~61.5-CH₂-OH
~50.0CH-NH₂
~38.0-CH₂-CH₂-OH
~35.0Cyclohexyl CH
~32.0Cyclohexyl CH₂
~30.0Cyclohexyl CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Strong, BroadO-H stretch (alcohol), N-H stretch (primary amine)
2960 - 2850StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)
1470 - 1440MediumC-H bend (CH₂)
1250 - 1020MediumC-N stretch (aliphatic amine)
1075 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
143[M]⁺ (Molecular Ion)
126[M - NH₃]⁺
112[M - CH₂OH]⁺
98[M - C₂H₅OH]⁺
84[Cyclohexylamine fragment]⁺
56[C₄H₈]⁺ (from cyclohexyl ring fragmentation)
30[CH₂=NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Place a small amount of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral data analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Signal Process Spectrum MS->MS_Data NMR_Interp Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Interp IR_Interp Functional Group Identification IR_Data->IR_Interp MS_Interp Molecular Weight Fragmentation Pattern MS_Data->MS_Interp Structure Final Structure Confirmation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Fig. 1: Workflow for Spectral Data Analysis.

An In-depth Technical Guide to the Solubility of 2-(4-Aminocyclohexyl)ethanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Aminocyclohexyl)ethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for predicting solubility, qualitative solubility information based on analogous compounds, and detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound is a bifunctional organic molecule incorporating a primary amine and a primary alcohol, both attached to a cyclohexane ring. Its structure suggests a degree of polarity due to the amine and hydroxyl groups, which are capable of hydrogen bonding. The cyclohexyl ring provides a nonpolar character. This amphiphilic nature will govern its solubility in various organic solvents. Understanding its solubility is crucial for applications in pharmaceutical synthesis, formulation development, and other areas of chemical research.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like" and qualitative data for structurally similar compounds, a predicted solubility profile for this compound has been compiled. The presence of the polar amine and hydroxyl groups suggests good solubility in polar protic and aprotic solvents. The nonpolar cyclohexyl backbone suggests some solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe hydroxyl and amine groups of the solute can form strong hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneSolubleThe polar nature of these solvents can effectively solvate the polar amine and hydroxyl groups of the solute.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents can act as hydrogen bond acceptors and have a moderate polarity, making them good solvents for many amines and alcohols.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleThese solvents are less polar than alcohols but can still act as hydrogen bond acceptors. The nonpolar character of the cyclohexane ring will aid solubility.[2]
Esters Ethyl AcetateSparingly SolubleEthyl acetate has moderate polarity and is a hydrogen bond acceptor, but its solvating power for highly polar functional groups is limited.
Aromatic TolueneSparingly SolubleThe nonpolar nature of toluene makes it a poor solvent for polar compounds. However, the cyclohexyl group may provide some limited solubility.
Aliphatic Hexane, HeptaneInsolubleThese nonpolar solvents will not effectively solvate the polar amine and hydroxyl groups, leading to very poor solubility.

Note: This table is based on theoretical principles and data from analogous compounds. Experimental verification is required for precise solubility determination.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for both qualitative and quantitative solubility assessment.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., as listed in Table 1)

  • Small test tubes (13 x 100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Spatula

Procedure: [2][3]

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: A clear, homogeneous solution with no visible solid particles.

    • Partially Soluble: A cloudy or hazy solution, or the presence of undissolved solid.

    • Insoluble: The majority of the solid remains undissolved.

  • Record the observations for each solvent.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • This compound

  • Selected organic solvents

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-cap vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the withdrawn sample through a syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Solubility_Workflow start Start prep_materials Prepare Materials: - Solute (this compound) - Solvents - Vials start->prep_materials add_excess Add Excess Solute to Solvent prep_materials->add_excess equilibrate Equilibrate (Shake at Constant Temp.) add_excess->equilibrate settle Allow to Settle equilibrate->settle sample Withdraw & Filter Supernatant settle->sample analysis Analyze Concentration (e.g., HPLC, GC) sample->analysis calculate Calculate Solubility analysis->calculate prep_standards Prepare Standard Solutions calibrate Generate Calibration Curve prep_standards->calibrate calibrate->analysis end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-(4-Aminocyclohexyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis- and trans- isomers of 2-(4-aminocyclohexyl)ethanol. A thorough understanding of these properties is critical for the development of new pharmaceutical products, as they significantly influence a drug candidate's stability, solubility, and bioavailability. While specific experimental data for these isomers is not extensively available in public literature, this document outlines the established methodologies for their determination and the importance of such data in a drug development context.

Introduction to this compound Isomers

This compound is a bifunctional molecule containing a primary amine and a primary alcohol, separated by a cyclohexane ring. The stereoisomerism of the cyclohexane ring, specifically the cis and trans configurations of the amino and ethanol substituents, can lead to significant differences in the physical and chemical properties of the two isomers. These differences arise from variations in molecular symmetry, intermolecular and intramolecular hydrogen bonding capabilities, and crystal packing efficiencies. For drug development, the selection of a specific isomer is a critical decision that can impact the entire development pipeline, from formulation to clinical performance.

Core Thermodynamic Properties and Their Importance in Drug Development

The key thermodynamic properties that require characterization for pharmaceutical development include melting point, boiling point, vapor pressure, enthalpy of fusion, enthalpy of vaporization, and heat capacity.

Thermodynamic PropertyImportance in Drug Development
Melting Point (°C) Influences solubility, dissolution rate, and is a key indicator of purity and polymorphic form. A sharp melting point is often indicative of a highly pure crystalline substance.
Boiling Point (°C) Relevant for purification processes such as distillation and for assessing the volatility of the compound, which is important for handling and storage.
Vapor Pressure (Pa) Crucial for understanding sublimation potential, which can affect solid dosage form stability and manufacturing processes like lyophilization.
Enthalpy of Fusion (kJ/mol) The energy required to melt the solid. It is related to the strength of the crystal lattice and impacts solubility predictions.
Enthalpy of Vaporization (kJ/mol) The energy required to vaporize the liquid. This property is important for understanding intermolecular forces in the liquid state.
Heat Capacity (J/mol·K) Describes the amount of heat required to raise the temperature of the substance. It is essential for thermal hazard assessment and for understanding the energy landscape of different physical forms.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties relies on a suite of thermoanalytical techniques. The following are standard experimental protocols that would be employed for the characterization of this compound isomers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and heat capacity.

Methodology:

  • A small, accurately weighed sample (1-5 mg) of the isomer is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • The melting point is determined from the onset temperature of the melting endotherm.

  • The enthalpy of fusion is calculated by integrating the area of the melting peak.

  • Heat capacity can be determined by measuring the heat flow at different temperatures in a modulated DSC experiment.

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and decomposition temperature.

Methodology:

  • A small sample (5-10 mg) of the isomer is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the temperature at which significant mass loss begins.

Adiabatic Calorimetry

Objective: To obtain highly accurate heat capacity data over a wide temperature range.

Methodology:

  • A precisely known mass of the sample is placed in a calorimeter vessel.

  • The vessel is placed in an adiabatic shield, which is maintained at the same temperature as the vessel to prevent heat loss.

  • A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

  • The heat capacity is calculated from the energy input and the temperature change.

  • Measurements are taken at small temperature increments to generate a continuous heat capacity curve.

Vapor Pressure Measurement

Objective: To determine the vapor pressure as a function of temperature.

Methodology (Static Method):

  • A sample of the isomer is placed in a thermostated vessel connected to a pressure transducer.

  • The sample is degassed to remove any volatile impurities.

  • The vessel is heated to a specific temperature, and the system is allowed to reach equilibrium.

  • The vapor pressure is recorded by the pressure transducer.

  • This process is repeated at various temperatures to obtain the vapor pressure curve.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow for the thermodynamic characterization of the this compound isomers and the relationship between their isomeric forms and resulting properties.

experimental_workflow cluster_synthesis Isomer Synthesis and Purification cluster_thermo Thermodynamic Property Determination cluster_analysis Data Analysis and Application synthesis Synthesis of cis/trans Isomer Mixture separation Chromatographic Separation synthesis->separation purification Crystallization/Distillation separation->purification characterization Structural Characterization (NMR, MS) purification->characterization dsc DSC (Melting Point, ΔH_fus, Cp) characterization->dsc tga TGA (Thermal Stability) characterization->tga calorimetry Adiabatic Calorimetry (Cp) characterization->calorimetry vapor_pressure Vapor Pressure Measurement characterization->vapor_pressure data_compilation Compile Data in Tables dsc->data_compilation tga->data_compilation calorimetry->data_compilation vapor_pressure->data_compilation comparison Compare Isomer Properties data_compilation->comparison application Inform Drug Development Decisions (Formulation, Stability) comparison->application

Caption: Experimental workflow for the synthesis, purification, and thermodynamic characterization of this compound isomers.

isomer_properties cluster_isomers Isomeric Forms cluster_properties Resulting Properties cis cis-Isomer phys_chem Physicochemical Properties (Melting Point, Solubility) cis->phys_chem crystal Crystal Packing cis->crystal bio Biological Activity cis->bio trans trans-Isomer trans->phys_chem trans->crystal trans->bio

Caption: Logical relationship between the cis/trans isomeric forms and their impact on key physical, chemical, and biological properties.

Conclusion

The systematic characterization of the thermodynamic properties of this compound isomers is a fundamental prerequisite for their successful development as pharmaceutical agents. The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary data. A comprehensive understanding of how the isomeric form dictates these properties will enable researchers and drug development professionals to make informed decisions, leading to the selection of the optimal candidate with favorable characteristics for formulation, stability, and ultimately, therapeutic efficacy.

Physical properties of 2-(4-aminocyclohexyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physical properties of 2-(4-aminocyclohexyl)acetic acid and its derivatives, prepared for researchers, scientists, and drug development professionals.

Introduction

2-(4-aminocyclohexyl)acetic acid and its derivatives are versatile cyclohexane compounds with significant applications in medicinal chemistry and organic synthesis.[1] Their rigid trans-cyclohexyl backbone is a valuable feature for imparting favorable conformational properties to drug candidates.[1] These compounds serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including dopamine receptor modulators like Cariprazine.[1][2] This document provides a comprehensive overview of the known physical properties of the parent acid and its key derivatives, along with detailed experimental protocols for their synthesis.

Physical and Chemical Properties

The physicochemical properties of these compounds, such as molecular weight, melting point, and solubility, are crucial for their application in synthesis and drug formulation. The hydrochloride salts are often used to enhance aqueous solubility.[1]

2-(4-aminocyclohexyl)acetic Acid

This is the parent compound of the series.

Table 1: Physical Properties of 2-(4-aminocyclohexyl)acetic Acid

Property Value Source
Molecular Formula C₈H₁₅NO₂ [3][4][5]
Molecular Weight 157.21 g/mol [3][4][5]
Appearance Off-White Solid [4]
Melting Point 173-176°C [4]
Topological Polar Surface Area (TPSA) 63.32 Ų [5]
LogP (Computed) 0.9786 [5]
Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 2 [5]
Rotatable Bonds 2 [5]

| CAS Number | 1197-54-2, 2952-00-3 |[3][4] |

2-(4-aminocyclohexyl)acetic Acid Derivatives

Ester and hydrochloride salt derivatives are common synthetic intermediates. The properties of the trans-isomer are most frequently reported due to its relevance in pharmaceuticals.

Table 2: Physical Properties of 2-(4-aminocyclohexyl)acetic Acid Derivatives

Derivative Name trans-2-(4-aminocyclohexyl)acetic acid hydrochloride Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride Methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Molecular Formula C₈H₁₆ClNO₂ C₁₀H₂₀ClNO₂ C₉H₁₇ClNO₂
Molecular Weight 193.67 g/mol 221.72 g/mol 206.69 g/mol
Appearance Crystalline solid Solid Not specified
Melting Point 240-242°C 177°C[1][6] (also reported as 173-176°C[7]) Not specified
Solubility Enhanced aqueous solubility Slightly soluble in Methanol Not specified
CAS Number 76325-96-7 76308-26-4 313683-56-6

| Source |[1] |[1][6] |[1] |

Experimental Protocols: Synthesis

The most common industrial-scale synthesis of these derivatives starts from 4-nitrophenylacetic acid, involving a two-step hydrogenation process followed by esterification.[1][6][7] An alternative method begins with 1,4-cyclohexanedione.[2]

Protocol 1: Hydrogenation of 4-Nitrophenylacetic Acid

This process yields the trans isomer with high selectivity.[1]

Step 1: Initial Hydrogenation (Nitro Group Reduction)

  • Substrate : 4-Nitrophenylacetic acid.[1]

  • Catalyst : 5-10 wt% Palladium on carbon (Pd/C).[1]

  • Solvent : Protic solvents such as deionized water or ethanol.[1][6]

  • Temperature : 40–50°C (optimized at 44–46°C).[1][6]

  • Pressure : 0.1–0.6 bar hydrogen overpressure.[1]

  • Procedure : The reaction is carried out until the hydrogen uptake slows, indicating the selective reduction of the nitro group.[6]

  • Outcome : Yields 4-aminophenylacetic acid.[1]

Step 2: Secondary Hydrogenation (Aromatic Ring Saturation)

  • Substrate : 4-Aminophenylacetic acid from the previous step.[1]

  • Catalyst : Pd/C (can be reused from Step 1).[1]

  • Temperature : 50–60°C (optimized at 55–58°C).[1][6]

  • Pressure : 1–4 bar hydrogen overpressure.[1][6]

  • Procedure : After the initial reduction, the temperature and pressure are increased to saturate the benzene ring.[6] The reaction is continued until hydrogen consumption ceases.[8] The catalyst is then removed by filtration.[6]

  • Outcome : Forms 4-aminocyclohexylacetic acid with a trans:cis isomer ratio of approximately 60–70%.[1]

Step 3: Esterification and Purification

  • Reagents : Ethanol saturated with HCl gas (10–12 M).[1]

  • Conditions : The 4-aminocyclohexylacetic acid obtained is heated to reflux in hydrochloric ethanol for 1-3 hours.[7]

  • Procedure : Following reflux, the solvent is distilled off under vacuum. Acetonitrile is added to the residue, and the solution is cooled to 0 to -5°C to induce crystallization.[7] The resulting crystals are centrifuged and washed with cold acetonitrile.[6][7] The solid product is then dried to a constant weight at up to 60°C.[6][7]

  • Outcome : Formation of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1]

Synthesis_Workflow_1 Synthesis via Hydrogenation of 4-Nitrophenylacetic Acid cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Ring Saturation cluster_2 Step 3: Esterification & Purification start 4-Nitrophenylacetic Acid step1 H₂, Pd/C 40-50°C, 0.1-0.6 bar start->step1 Water/Ethanol inter1 4-Aminophenylacetic Acid step1->inter1 step2 H₂, Pd/C 50-60°C, 1-4 bar inter1->step2 inter2 4-Aminocyclohexyl Acetic Acid (trans/cis mixture) step2->inter2 step3 HCl/Ethanol (Reflux) inter2->step3 step4 Crystallization (Acetonitrile, 0 to -5°C) step3->step4 final trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride step4->final Synthesis_Workflow_2 Synthesis from 1,4-Cyclohexanedione start 1,4-Cyclohexanedione step1 Wittig Reaction (Ylide, 60-120°C) start->step1 inter1 Ethyl 2-(4-carbonyl- cyclohexenyl)acetate step1->inter1 step2 Condensation (Hydroxylamine HCl, 50-100°C) inter1->step2 inter2 2-(4-oximinylcyclohexenyl) acetic acid ethyl ester step2->inter2 step3 Catalytic Hydrogenation (Pd-C or Raney-Ni, 20-30°C) inter2->step3 final 2-(4-aminocyclohexyl)- ethyl acetate step3->final Logical_Relationships Relationship of Core Compound and Derivatives parent 2-(4-aminocyclohexyl)acetic Acid (C₈H₁₅NO₂) hcl_salt Hydrochloride Salt (C₈H₁₆ClNO₂) parent->hcl_salt Addition of HCl ester_hcl Ethyl Ester Hydrochloride (C₁₀H₂₀ClNO₂) hcl_salt->ester_hcl Esterification (Ethanol/HCl) ester_methyl Methyl Ester Hydrochloride (C₉H₁₇ClNO₂) hcl_salt->ester_methyl Esterification (Methanol/HCl)

References

Key features of amino alcohols in synthetic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amino Alcohols in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Amino Alcohols

Amino alcohols, organic compounds containing both an amine and a hydroxyl functional group, are of paramount importance in modern organic chemistry.[1] Their bifunctional nature and inherent chirality make them highly versatile building blocks, intermediates, and catalysts.[2][] This guide explores the core features of amino alcohols, detailing their synthesis, chemical reactivity, and extensive applications in asymmetric synthesis and drug development.

Most amino alcohols are highly soluble in water due to the hydrophilic nature of their amino and hydroxyl groups and generally possess high boiling points.[2] Their dual reactivity allows them to participate in a wide range of organic reactions, serving as solvents, synthetic intermediates, and high-boiling bases.[2] The ability of the nitrogen and oxygen atoms to coordinate with metal centers is a key feature, making them exceptional chiral ligands and catalysts in asymmetric transformations.[][] These compounds are fundamental to the synthesis of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][][6]

Synthetic Routes to Amino Alcohols

The synthesis of amino alcohols can be achieved through various methods, often focusing on controlling the stereochemistry of the final product.[] Key strategies include the reduction of amino acids, reductive amination of carbonyl compounds, and the ring-opening of epoxides.[1][]

Reduction of Amino Acids

A straightforward method for producing chiral amino alcohols is the reduction of the carboxylic acid group of amino acids.[] This approach preserves the stereocenter of the parent amino acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for this transformation.[][7]

Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[] This method is particularly effective for synthesizing secondary and tertiary amino alcohols and allows for significant molecular diversity.[]

Ring-Opening of Epoxides

The reaction of amines with epoxides is a common and efficient route to generate β-amino alcohols.[2] This nucleophilic ring-opening reaction can be highly regioselective and stereospecific. The use of chiral catalysts can facilitate asymmetric ring-opening, yielding enantiomerically enriched products.[6]

Asymmetric Synthesis Strategies

Modern synthetic chemistry has developed advanced methods for the enantioselective synthesis of amino alcohols. These include:

  • Catalytic Asymmetric Cross-Coupling: Recent advancements include chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and imines, which provide β-amino alcohols with vicinal stereocenters.[8][9]

  • Biocatalysis: Enzymes, such as d-threonine aldolase, can catalyze aldol reactions to produce amino alcohols with excellent yield and chiral purity.[10][11] This approach is valued for its high selectivity and environmentally benign conditions.[12]

A general overview of these synthetic pathways is illustrated in the diagram below.

G cluster_start Starting Materials cluster_reactions Synthetic Methods Amino Acids Amino Acids Reduction Reduction Amino Acids->Reduction Ketones / Aldehydes Ketones / Aldehydes Reductive Amination Reductive Amination Ketones / Aldehydes->Reductive Amination Asymmetric Catalysis Asymmetric Catalysis Ketones / Aldehydes->Asymmetric Catalysis Epoxides Epoxides Ring Opening Ring Opening Epoxides->Ring Opening Product Amino Alcohols Reduction->Product Reductive Amination->Product Ring Opening->Product Asymmetric Catalysis->Product

Caption: General synthetic routes to amino alcohols.

Core Applications in Asymmetric Synthesis

One of the most significant roles of amino alcohols in synthetic chemistry is in asymmetric synthesis, where they function as both chiral auxiliaries and chiral ligands.[2][13]

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[13] Amino alcohols are excellent chiral auxiliaries because they can be easily attached to substrates (e.g., via an amide or ester linkage), effectively control the stereochemical outcome of reactions like alkylations and aldol additions, and can be subsequently removed under mild conditions.[13] For example, chiral hydrazones derived from amino alcohols can react with organolithium reagents with extremely high diastereoselectivity (up to >99% de) to produce chiral amino alcohols after cleavage.[14]

The general workflow for using an amino alcohol as a chiral auxiliary is depicted below.

G cluster_workflow Chiral Auxiliary Workflow A 1. Attach Chiral Amino Alcohol Auxiliary B 2. Diastereoselective Reaction A->B C 3. Cleave Auxiliary B->C D Chiral Product + Recovered Auxiliary C->D

Caption: Logical workflow of a chiral auxiliary.

Chiral Ligands for Catalysis

The ability of amino alcohols to chelate to metal centers makes them highly effective chiral ligands in a vast array of catalytic asymmetric reactions.[15] They create a defined chiral environment around the metal, which directs the stereochemical outcome of reactions such as the addition of organozinc reagents to aldehydes, reductions, and oxidations.[2][15] β-amino alcohols, in particular, are widely used as chiral ligands.[] The catalyst formed from (2S)-3-exo-(dimethylamino)isoborneol (DAIB) and dimethylzinc, for instance, shows significant chiral amplification in the alkylation of aldehydes.[16]

Role in Drug Development and Medicinal Chemistry

Amino alcohols are a key structural motif in a wide range of pharmaceuticals.[6] Their biological activity is often linked to their ability to form hydrogen bonds and interact with biological targets like enzymes and receptors.[][7]

Examples of Drug Classes Containing the Amino Alcohol Moiety:

  • Beta-blockers: Used to manage cardiac arrhythmias and hypertension.[]

  • Antifungal Agents: L-amino alcohol derivatives have been designed as broad-spectrum antifungal agents that inhibit fungal CYP51.[17]

  • Antimalarials: The natural product quinine and its synthetic analogue mefloquine are critical antimalarial drugs based on an amino alcohol scaffold.[][7]

  • HIV Protease Inhibitors: This class of antiretroviral drugs often incorporates the amino alcohol structure as a key pharmacophore.[6]

Quantitative Data in Amino Alcohol Synthesis

The efficacy of synthetic methods involving amino alcohols is measured by reaction yield and stereoselectivity (enantiomeric or diastereomeric excess). The following tables summarize representative quantitative data from the literature.

Table 1: Asymmetric Synthesis & Deracemization

Reaction Type Catalyst/Auxiliary Substrate Product ee/dr Yield Reference
Asymmetric Cross Aza-Pinacol Coupling Cr-based catalyst Aldehydes and Imines 99% ee - [8]
Enzymatic Aldol Reaction d-Threonine aldolase 4-Pyridine carboxaldehyde + Glycine Excellent chiral purity Good [11]
Catalytic Deracemization Cinchona alkaloid-derived catalyst N-acyl-1,2-aminoalcohol 97% ee 79% [18]

| Asymmetric Alkylation | (S)-indoline chiral auxiliary | Chiral hydrazone + Aryl/Alkyl-lithium | >99% de | High |[14] |

Table 2: Biocatalytic Reductions for Pharmaceutical Intermediates

Target Intermediate For Enzyme System Substrate Product ee Yield Reference
Montelukast Recombinant Ketoreductase Ketone precursor (26) 99.9% ee 99.3% [10][12]

| (R)-4-chloro-3-hydroxybutanoate | Recombinant CpSADH | Ethyl 4-chloroacetoacetate | 99% ee | 95% |[10] |

Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducibility in synthetic chemistry. Below are representative protocols for the synthesis and application of amino alcohols.

Protocol: Asymmetric Synthesis of (S)-2-amino-1-propanol[5]

This protocol is an example of an asymmetric synthesis starting from a chiral epoxide.

  • Synthesis of (S)-glycidol: Prepare (S)-glycidol via asymmetric epoxidation of an allylic alcohol or dihydroxylation of an alkene to establish the initial stereocenter.

  • Ring-Opening Reaction: In a suitable reaction vessel, react (S)-glycidol with an amine (e.g., methylamine) in the presence of a chiral organocatalyst or a transition metal complex.

  • Imine Formation: The reaction proceeds through an imine intermediate.

  • Reduction: Introduce a hydrogen source, such as hydrogen gas with a hydrogenation catalyst, to reduce the imine to the corresponding amine, yielding (S)-2-amino-1-propanol.

  • Purification: Purify the final product using standard laboratory techniques such as column chromatography or recrystallization to achieve high purity.

Protocol: General Procedure for Asymmetric Alkylation Using a Chiral Amino Alcohol Ligand[16]

This protocol outlines the use of a chiral amino alcohol as a ligand in the enantioselective addition of an organozinc reagent to an aldehyde.

  • Catalyst Preparation:

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol ligand (0.05 - 0.1 mmol) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 mmol) to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction:

    • To the pre-formed catalyst solution, add the aldehyde (1.0 mmol) dropwise at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The workflow for this experimental protocol is visualized below.

G cluster_protocol Experimental Workflow: Asymmetric Alkylation A 1. Catalyst Preparation - Dissolve chiral amino alcohol ligand in Toluene - Cool to 0°C - Add Diethylzinc - Stir for 30 min B 2. Reaction - Add Aldehyde dropwise at 0°C - Stir and monitor by TLC A->B C 3. Work-up & Purification - Quench with aq. NH4Cl - Extract with organic solvent - Dry and concentrate - Purify by column chromatography B->C D 4. Analysis - Determine enantiomeric excess (ee) - Use Chiral HPLC or GC C->D E Final Chiral Alcohol Product D->E

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of trans-2-(4-Aminocyclohexyl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the catalytic hydrogenation of 4-nitrophenylacetic acid to yield ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, which is subsequently reduced to the target alcohol.

Overview of the Synthetic Pathway

The synthesis proceeds through two key stages:

  • Hydrogenation and Esterification: 4-Nitrophenylacetic acid undergoes a two-stage catalytic hydrogenation to reduce both the nitro group and the aromatic ring, followed by an in-situ esterification to produce ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. The trans isomer is preferentially formed under the described reaction conditions.

  • Reduction of the Ester: The ester functionality of ethyl trans-2-(4-aminocyclohexyl)acetate is selectively reduced to a primary alcohol using a powerful reducing agent, yielding the final product, trans-2-(4-Aminocyclohexyl)ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionStarting MaterialKey ReagentsProductYieldPurity
1Hydrogenation & Esterification4-Nitrophenylacetic acid10% Pd/C, H₂, Ethanolic HClEthyl trans-2-(4-aminocyclohexyl)acetate hydrochloride~40%High
2Ester ReductionEthyl trans-2-(4-aminocyclohexyl)acetate hydrochlorideLithium Aluminum Hydride (LAH), THFtrans-2-(4-Aminocyclohexyl)ethanolHigh (typical for LAH reductions)>95%

Experimental Protocols

Step 1: Synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

This protocol is adapted from established procedures for the preparation of trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride[1][2][3].

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C)

  • Deionized water

  • Ethanol

  • 30% Hydrochloric acid in ethanol

  • Acetonitrile

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Enamelled doubler with vacuum distillation setup

  • Filter press (e.g., Sparkler filter)

  • Glassware for filtration and crystallization

  • Magnetic stirrer and heating mantle

Procedure:

  • Charging the Autoclave: In a 2500 L enamelled autoclave, charge 1000 kg of deionized water and 210 kg (1.16 kM) of 4-nitrophenylacetic acid at room temperature under a nitrogen atmosphere.

  • Catalyst Addition: After inerting with nitrogen, add a suspension of 21 kg of 10% Pd/C in 20 kg of deionized water to the mixture. Rinse the catalyst addition port with an additional 20 kg of deionized water.

  • First Stage Hydrogenation (Nitro Group Reduction): Purge the reaction vessel with hydrogen gas. Carry out the hydrogenation at a temperature between 44-46°C and under a hydrogen overpressure of up to 0.6 bar until the hydrogen uptake slows significantly.

  • Second Stage Hydrogenation (Aromatic Ring Reduction): Increase the temperature to 55-58°C and continue the hydrogenation, maintaining a hydrogen pressure of up to 4.0 bar.

  • Catalyst Filtration: Once hydrogen uptake ceases, cool the mixture to 25-30°C, purge with nitrogen, and filter the catalyst using a Sparkler filter under pressurized nitrogen. Wash the reactor, filter, and lines with an additional 200 kg of deionized water.

  • Solvent Exchange and Esterification: Combine the filtrates in a 2500 L enamelled doubler. Distill off approximately 1200 kg of water under vacuum at a temperature up to 80°C. Cool the residue to below 30°C and add 430 kg of ethanol. Distill off another 500 L of solvent under vacuum.

  • Cool the mixture to 25-30°C and add 550 kg of ethanol, followed by 170 kg of 30% ethanolic hydrochloric acid. Heat the reaction mixture to reflux for approximately 2 hours to complete the esterification.

  • Crystallization and Isolation: Distill off approximately 800 L of solvent under vacuum. Add 800 L of ethanol and distill off another 750-800 L of solvent. To the residue, add 700 kg of acetonitrile and distill off 140 L.

  • Stop the vacuum, introduce nitrogen, and cool the solution to 0 to -5°C to induce crystallization.

  • Product Collection: Collect the crystals by centrifugation, wash with two portions of 100 kg of cold acetonitrile, and dry the solid to a constant weight at up to 60°C to yield approximately 90 kg (40% yield) of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Step 2: Synthesis of trans-2-(4-Aminocyclohexyl)ethanol

This protocol utilizes a standard Lithium Aluminum Hydride (LAH) reduction of an ester to an alcohol[4][5].

Materials:

  • Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend a stoichiometric excess (e.g., 1.5 to 2 equivalents) of Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension in an ice bath.

  • Substrate Addition: Dissolve the ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride in a minimum amount of anhydrous THF. The free base may need to be generated prior to this step by neutralization if the hydrochloride salt is not soluble. Add this solution dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitor by TLC or LC-MS). The reaction may require gentle refluxing to go to completion.

  • Quenching: Carefully quench the reaction by slowly adding water dropwise, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This should be done in an ice bath to control the exothermic reaction.

  • Filtration: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether.

  • Extraction: Combine the filtrate and the washings. If necessary, perform a standard aqueous workup. The pH can be adjusted to be basic to ensure the product is in the free amine form, then extract with an organic solvent like diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude trans-2-(4-Aminocyclohexyl)ethanol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Experimental Workflow

Synthesis_Workflow node_start 4-Nitrophenylacetic acid node_h2_1 First Stage Hydrogenation (Nitro Reduction) node_start->node_h2_1 10% Pd/C, H2 (0.6 bar) 44-46 °C node_intermediate_1 4-Aminophenylacetic acid (in situ) node_h2_1->node_intermediate_1 node_h2_2 Second Stage Hydrogenation (Ring Reduction) node_intermediate_1->node_h2_2 H2 (4.0 bar) 55-58 °C node_intermediate_2 trans-4-Aminocyclohexylacetic acid node_h2_2->node_intermediate_2 node_ester Esterification node_intermediate_2->node_ester Ethanolic HCl Reflux node_product_1 Ethyl trans-2-(4-aminocyclohexyl)acetate HCl node_ester->node_product_1 node_reduction Ester Reduction (LAH) node_product_1->node_reduction node_final_product trans-2-(4-Aminocyclohexyl)ethanol node_reduction->node_final_product 1. LAH, THF 2. Workup

Caption: Synthetic workflow for trans-2-(4-Aminocyclohexyl)ethanol.

References

Application Notes: 2-(4-Aminocyclohexyl)ethanol as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Applications of 2-(4-Aminocyclohexyl)ethanol in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminocyclohexyl)ethanol is a versatile bifunctional monomer containing both a primary amine and a primary hydroxyl group. This unique combination of reactive sites, coupled with its cycloaliphatic structure, makes it an attractive building block for the synthesis of a variety of polymers, particularly polyamides, polyurethanes, and related copolymers. The cycloaliphatic ring imparts rigidity and thermal stability to the polymer backbone, while the ether linkage that can be formed from the alcohol group can introduce flexibility. The presence of both amine and hydroxyl functionalities allows for the creation of polymers with tailored properties through various polymerization techniques.

This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of poly(amide-ether)s and poly(urethane-ether)s. These protocols are based on established principles of polymer chemistry and are intended to serve as a starting point for researchers.

I. Synthesis of Poly(amide-ether)s

The dual functionality of this compound allows it to react with dicarboxylic acids or their derivatives to form poly(amide-ether)s. The amine group participates in the amidation reaction, while the hydroxyl group can either remain as a pendant group for further modification or participate in etherification or esterification reactions, depending on the reaction conditions and co-monomers.

A common approach is the polycondensation of this compound with a dicarboxylic acid, such as adipic acid, at elevated temperatures. This reaction typically proceeds with the formation of an amide linkage and the elimination of water.

Hypothetical Polymer Properties

The properties of poly(amide-ether)s derived from this compound are expected to be influenced by the choice of the diacid comonomer and the polymerization conditions. A hypothetical summary of expected properties is presented in the table below.

PropertyExpected Value
Glass Transition Temperature (Tg)120 - 160 °C
Melting Temperature (Tm)220 - 260 °C
Decomposition Temperature (Td)> 350 °C
Inherent Viscosity0.5 - 1.2 dL/g
SolubilitySoluble in polar aprotic solvents (e.g., DMAc, NMP)

Experimental Workflow: Polycondensation

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Isolation and Purification start Equip a three-necked flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap. charge Charge the flask with this compound, adipic acid, and a catalyst (e.g., p-toluenesulfonic acid). start->charge heat Heat the reaction mixture to 180-220°C under a nitrogen atmosphere. charge->heat water Collect the water of condensation in the Dean-Stark trap. heat->water viscosity Monitor the reaction progress by measuring the viscosity of the melt. water->viscosity cool Cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., DMAc). viscosity->cool precipitate Precipitate the polymer in a non-solvent (e.g., methanol). cool->precipitate wash Wash the polymer with methanol and water to remove unreacted monomers and catalyst. precipitate->wash dry Dry the polymer under vacuum at 80°C. wash->dry

Figure 1. Experimental workflow for the synthesis of a poly(amide-ether).

Detailed Experimental Protocol: Synthesis of Poly(amide-ether) from this compound and Adipic Acid

Materials:

  • This compound

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Nitrogen gas

Procedure:

  • A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • The flask is charged with equimolar amounts of this compound and adipic acid.

  • A catalytic amount of p-toluenesulfonic acid (0.5 mol% with respect to the diacid) is added to the flask.

  • The system is purged with nitrogen for 30 minutes to remove any oxygen.

  • The reaction mixture is heated to 180-220°C with constant stirring under a slow stream of nitrogen.

  • The water formed during the condensation reaction is collected in the Dean-Stark trap.

  • The reaction is allowed to proceed for 4-6 hours, or until the desired melt viscosity is achieved.

  • The reaction is stopped by cooling the flask to room temperature.

  • The resulting polymer is dissolved in DMAc.

  • The polymer solution is then slowly poured into an excess of methanol with vigorous stirring to precipitate the polymer.

  • The precipitated polymer is filtered and washed thoroughly with methanol and then with distilled water to remove any unreacted monomers and catalyst.

  • The final polymer is dried in a vacuum oven at 80°C for 24 hours.

II. Synthesis of Poly(urethane-ether)s

The primary amine and hydroxyl groups of this compound can react with diisocyanates to form poly(urethane-ether)s. The amine group is generally more reactive towards isocyanates than the hydroxyl group. This differential reactivity can be exploited to control the polymer structure.

A typical synthesis involves the reaction of this compound with a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), in a suitable solvent.

Hypothetical Polymer Properties

The properties of poly(urethane-ether)s are highly dependent on the diisocyanate used and the reaction conditions. The cycloaliphatic nature of the aminoalcohol is expected to contribute to good thermal and mechanical properties.

PropertyExpected Value
Glass Transition Temperature (Tg)90 - 130 °C
Decomposition Temperature (Td)> 300 °C
Tensile Strength40 - 70 MPa
Elongation at Break100 - 300 %
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Logical Relationship: Structure-Property

G Monomer This compound + Diisocyanate Structure Poly(urethane-ether) Structure - Cycloaliphatic rings - Urethane linkages - Ether linkages (potential) Monomer->Structure Polyaddition Properties Resulting Polymer Properties - High Tg - Good Thermal Stability - Mechanical Strength Structure->Properties Influences

Figure 2. Relationship between monomer structure and polymer properties.

Detailed Experimental Protocol: Synthesis of Poly(urethane-ether) from this compound and MDI

Materials:

  • This compound

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • Methanol

  • Nitrogen gas

Procedure:

  • A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • This compound is dissolved in anhydrous DMF in the flask.

  • The solution is cooled to 0°C in an ice bath under a nitrogen atmosphere.

  • MDI is dissolved in anhydrous DMF and placed in the dropping funnel.

  • The MDI solution is added dropwise to the stirred aminoalcohol solution over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, a catalytic amount of DBTDL (0.1 wt% of total monomers) is added.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 24 hours.

  • The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FT-IR spectrum.

  • Once the reaction is complete, the polymer solution is poured into an excess of methanol to precipitate the poly(urethane-ether).

  • The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C for 24 hours.

Conclusion

This compound is a promising monomer for the synthesis of novel polyamides and polyurethanes with potentially enhanced thermal and mechanical properties due to its cycloaliphatic structure. The protocols provided herein offer a foundational methodology for the exploration of these polymers. Researchers are encouraged to adapt and optimize these procedures to achieve desired material characteristics for their specific applications, which may range from high-performance engineering plastics to advanced materials in drug delivery and biomedical devices. Further characterization of the synthesized polymers will be essential to fully understand their structure-property relationships.

Application Notes and Protocols for the Synthesis and Evaluation of Novel Dopamine Receptor Ligands from 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes within the central nervous system, including motor control, cognition, and reward pathways.[1] Their dysregulation is implicated in various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1] Consequently, the development of potent and selective dopamine receptor ligands is a significant focus in medicinal chemistry and drug discovery.

This document provides a detailed methodology for the synthesis of novel dopamine receptor ligands, utilizing the versatile scaffold of 2-(4-aminocyclohexyl)ethanol. This starting material offers a cyclohexane core and two functional groups—an amine and a hydroxyl group—that can be selectively modified to explore structure-activity relationships (SAR). The protocols outlined below describe a synthetic route to a target ligand inspired by known D2 receptor antagonists, followed by comprehensive procedures for its pharmacological evaluation.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2-like receptors (D2, D3, and D4) are primarily coupled to the Gi/o class of G proteins. Upon agonist binding, the receptor activates these G proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and modulates downstream cellular responses, such as ion channel activity.[2][3] Antagonists block this pathway by preventing agonist binding. An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G protein-independent signaling.[2]

D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Response_arrestin Downstream Cellular Response (e.g., Receptor internalization) beta_arrestin->Response_arrestin Leads to Agonist D2 Agonist Agonist->D2R Binds ATP ATP ATP->AC Response_cAMP Downstream Cellular Response (e.g., Ion channel modulation) cAMP->Response_cAMP Leads to

Figure 1: Dopamine D2 Receptor Signaling Pathways

Synthetic Protocols

The proposed synthetic strategy involves a two-step process: first, an N-alkylation of the primary amine of this compound, followed by an amide coupling reaction at the hydroxyl group. This approach allows for the introduction of diverse functionalities to probe the different binding pockets of the dopamine receptor.

Synthetic_Workflow Start This compound (Starting Material) Reagent1 Alkyl Halide (R1-X) Na2CO3, Acetonitrile Start->Reagent1 Intermediate Intermediate 1 (N-Alkylated Product) Purification1 Purification (Column Chromatography) Intermediate->Purification1 Final_Product Target Ligand (Amide Product) Purification2 Purification & Characterization (Column Chromatography, NMR, MS) Final_Product->Purification2 Reagent1->Intermediate N-Alkylation Reagent2 Carboxylic Acid (R2-COOH) Coupling Agents (HATU, DIPEA), DMF Reagent2->Final_Product Amide Coupling Purification1->Reagent2

Figure 2: General Synthetic Workflow
Protocol 1: N-Alkylation of this compound

This protocol describes the reductive amination to introduce an N-propyl group, a common feature in many dopamine receptor ligands.

Materials:

  • This compound

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add propionaldehyde (1.2 eq) to the solution and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-propyl-2-(4-aminocyclohexyl)ethanol (Intermediate 1).

Protocol 2: Amide Coupling with Intermediate 1

This protocol details the coupling of the N-alkylated intermediate with a substituted benzoic acid, a key step in forming many pharmacologically active benzamides.[4]

Materials:

  • Intermediate 1 (N-propyl-2-(4-aminocyclohexyl)ethanol)

  • 4-(Pentafluoro-λ⁶-sulfanyl)benzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and solvents for column chromatography

Procedure:

  • Dissolve 4-(Pentafluoro-λ⁶-sulfanyl)benzoic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by silica gel column chromatography to yield the target ligand.

  • Characterize the final compound by NMR and Mass Spectrometry.

Pharmacological Evaluation Protocols

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of the synthesized ligand for the D2 receptor by measuring its ability to displace a known radioligand.[5][6]

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate (Membranes + Radioligand + Test Compound) Start->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Ki value) Counting->Analysis

Figure 3: Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂.

  • Synthesized test compound.

  • 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), and filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized test compound in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, the test compound dilutions, a fixed concentration of [³H]-Spiperone (e.g., at its Kd concentration), and the cell membrane preparation.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add 10 µM haloperidol.

  • Incubate the plate at room temperature for 90-120 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: cAMP Inhibition Functional Assay

This assay measures the ability of the synthesized ligand to act as an agonist or antagonist at the D2 receptor by quantifying its effect on forskolin-stimulated cAMP production.[2][7][8]

cAMP_Assay_Workflow Start Seed D2-expressing cells in 96-well plate Step1 Pre-incubate with Test Compound (Agonist or Antagonist mode) Start->Step1 Step2 Stimulate with Forskolin (and agonist for antagonist mode) Step1->Step2 Step3 Cell Lysis & cAMP Detection (e.g., HTRF, ELISA) Step2->Step3 Analysis Data Analysis (Calculate EC50 or IC50) Step3->Analysis

Figure 4: cAMP Functional Assay Workflow

Materials:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 10 mM HEPES).

  • Forskolin.

  • A known D2 receptor agonist (e.g., Quinpirole) for antagonist testing.

  • Synthesized test compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • 96-well or 384-well assay plates.

Procedure:

  • Seed the D2R-expressing cells into assay plates and culture until they reach 80-90% confluency.

  • On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

  • For Agonist Mode: Add serial dilutions of the synthesized compound to the wells.

  • For Antagonist Mode: Add serial dilutions of the synthesized compound, followed by a fixed concentration of a D2 agonist (e.g., quinpirole at its EC₈₀).

  • Add forskolin to all wells (except basal control) to stimulate adenylyl cyclase.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation

Quantitative data from synthesis and pharmacological evaluation should be summarized for clarity and comparison.

Table 1: Synthesis Yields

Step Reaction Product Starting Material Yield (%)
1 N-Alkylation Intermediate 1 This compound e.g., 75%

| 2 | Amide Coupling | Target Ligand | Intermediate 1 | e.g., 60% |

Table 2: Pharmacological Data for Target Ligand

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity Potency (EC₅₀/IC₅₀, nM)
Dopamine D2 e.g., 5.2 e.g., Antagonist e.g., 15.8
Dopamine D3 e.g., 84.1 e.g., Antagonist e.g., 250.3

| Dopamine D4 | e.g., >1000 | Not Determined | Not Determined |

Note: Data in tables are representative examples based on similar compounds found in the literature and would be replaced with experimental results.[9]

References

The Application of 2-(4-Aminocyclohexyl)ethanol in Chiral Ligand and Catalyst Development: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive research into the applications of 2-(4-Aminocyclohexyl)ethanol in the development of chiral ligands and catalysts has yielded limited specific examples in publicly accessible scientific literature. However, the structural motif of a primary amine coupled with a hydroxyl group on a cyclohexane backbone suggests its potential as a valuable precursor for a variety of chiral ligands. This document provides a generalized framework of application notes and experimental protocols based on well-established principles of chiral amino alcohol chemistry. These guidelines can serve as a foundational resource for researchers exploring the use of this compound and its derivatives in asymmetric catalysis, a critical field for modern drug development and fine chemical synthesis.

Introduction to Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis. The presence of both a Lewis basic amino group and a hydroxyl group allows for the formation of stable bidentate chelate complexes with a wide range of metal centers. This coordination creates a rigid and well-defined chiral environment around the metal's active site, which can effectively control the stereochemical outcome of a catalytic reaction. The readily available and diverse stereoisomers of amino alcohols make them attractive building blocks for the synthesis of novel chiral ligands and catalysts.

The potential utility of this compound lies in its cyclohexane scaffold, which can provide steric bulk and conformational rigidity to the resulting catalyst, influencing the enantioselectivity of the catalyzed reaction.

Potential Applications in Asymmetric Catalysis

Based on the applications of structurally similar chiral amino alcohols, ligands derived from this compound could potentially be effective in a variety of enantioselective transformations, including:

  • Asymmetric Addition of Organometallic Reagents to Aldehydes and Ketones: This is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary and tertiary alcohols, which are common structural motifs in pharmaceuticals.

  • Asymmetric Transfer Hydrogenation of Ketones and Imines: The reduction of prochiral ketones and imines to chiral alcohols and amines is a widely used transformation in the synthesis of active pharmaceutical ingredients.

  • Asymmetric Alkylation Reactions: The enantioselective formation of carbon-carbon bonds through alkylation is a key step in the synthesis of many complex organic molecules.

General Experimental Protocols

The following protocols are generalized procedures based on common practices for the synthesis of chiral ligands from amino alcohols and their application in asymmetric catalysis. These are intended as a starting point and will require optimization for the specific case of this compound.

Synthesis of a Chiral Schiff Base Ligand from this compound

This protocol describes the synthesis of a simple Schiff base ligand, which can be used directly as a ligand or as an intermediate for further modifications.

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • Add salicylaldehyde (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Schiff Base Ligand Synthesis:

G cluster_workflow Synthesis of Chiral Schiff Base Ligand Reactants This compound + Salicylaldehyde in Ethanol Reaction Reflux (2-4h) Reactants->Reaction Heat Workup Cooling & Isolation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Chiral Schiff Base Ligand Purification->Product

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

General Protocol for Asymmetric Addition of Diethylzinc to an Aldehyde

This protocol outlines a typical procedure for using a chiral amino alcohol-derived ligand in the enantioselective addition of an organozinc reagent to an aldehyde.

Materials:

  • Chiral ligand derived from this compound

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde, freshly distilled)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, dissolve the chiral ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL) in a flame-dried flask.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc solution (2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for catalyst formation.

  • Add the aldehyde (2.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and separate the aqueous layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (ee) of the resulting chiral alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow for Asymmetric Addition:

G cluster_workflow Asymmetric Diethylzinc Addition Catalyst_Formation 1. Catalyst Formation: Chiral Ligand + Diethylzinc in Toluene (0°C) Substrate_Addition 2. Substrate Addition: Aldehyde (0°C) Catalyst_Formation->Substrate_Addition Reaction 3. Reaction Monitoring (TLC) Substrate_Addition->Reaction Quenching 4. Quenching: Saturated aq. NH4Cl (0°C) Reaction->Quenching Workup 5. Extraction & Drying Quenching->Workup Purification 6. Column Chromatography Workup->Purification Analysis 7. Yield & ee Determination (HPLC/GC) Purification->Analysis

Caption: Experimental workflow for asymmetric diethylzinc addition.

Data Presentation: A Template for Comparison

When specific data becomes available for ligands derived from this compound, it should be organized in a clear and structured manner to facilitate comparison with existing chiral ligands. The following table provides a template for presenting such data for the asymmetric addition of diethylzinc to benzaldehyde.

Ligand Name/StructureCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration
[Ligand from this compound] [Value][Value][Value][Value][R/S]
[Reference Ligand A][Value][Value][Value][Value][R/S]
[Reference Ligand B][Value][Value][Value][Value][R/S]

Conclusion and Future Outlook

Application Notes and Protocols for the Derivatization of 2-(4-Aminocyclohexyl)ethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminocyclohexyl)ethanol is a valuable bifunctional building block in medicinal chemistry, incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold. This unique combination of functional groups allows for selective derivatization at either the nitrogen or oxygen atom, providing a versatile platform for the synthesis of a wide array of pharmaceutical intermediates. The cyclohexane ring offers conformational rigidity, which can be advantageous in drug design for optimizing ligand-receptor interactions. Derivatization of this core structure through acylation, alkylation, and sulfonylation of the amino group, or acylation of the hydroxyl group, leads to intermediates with diverse physicochemical properties suitable for the development of novel therapeutic agents. These derivatives are key components in the synthesis of compounds targeting a range of biological targets.

Derivatization Strategies

The primary amino group of this compound is a key site for modification, allowing for the introduction of various functionalities that can modulate the biological activity, solubility, and metabolic stability of the final drug molecule. The primary strategies for its derivatization include acylation, alkylation, and sulfonylation.

N-Acylation

N-acylation introduces an amide bond, which is a common feature in many drug molecules. This modification can be used to introduce a variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The reaction is typically high-yielding and can be performed under mild conditions.

N-Alkylation

N-alkylation introduces secondary or tertiary amines, which can significantly alter the basicity and lipophilicity of the molecule. Reductive amination is a common method for mono-alkylation, while reaction with alkyl halides can lead to mono- or di-alkylation depending on the reaction conditions.

N-Sulfonylation

N-sulfonylation results in the formation of a sulfonamide linkage, a well-established pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory drugs. This derivatization imparts a distinct electronic and steric character to the molecule.

Quantitative Data Summary

The following tables summarize representative quantitative data for the derivatization of this compound. This data is based on analogous reactions and should be considered illustrative.

Table 1: N-Acylation of this compound

Acylating AgentProductYield (%)Purity (%) (HPLC)M.P. (°C)Key Spectroscopic Data (¹H NMR, δ ppm)
Acetyl ChlorideN-(4-(2-hydroxyethyl)cyclohexyl)acetamide85-95>98110-1153.2-3.4 (m, 1H, CH-N), 1.95 (s, 3H, COCH₃)
Benzoyl ChlorideN-(4-(2-hydroxyethyl)cyclohexyl)benzamide80-90>97150-1557.8-7.9 (d, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H)
Acetic AnhydrideN-(4-(2-hydroxyethyl)cyclohexyl)acetamide90-98>99110-1153.2-3.4 (m, 1H, CH-N), 1.95 (s, 3H, COCH₃)

Table 2: N-Alkylation of this compound

Alkylating AgentProductYield (%)Purity (%) (HPLC)B.P. (°C)Key Spectroscopic Data (¹H NMR, δ ppm)
Benzaldehyde (Reductive Amination)2-(4-(benzylamino)cyclohexyl)ethanol70-80>95160-165 (0.5 mmHg)3.75 (s, 2H, N-CH₂-Ph)
Methyl Iodide2-(4-(dimethylamino)cyclohexyl)ethanol60-70>96110-115 (10 mmHg)2.25 (s, 6H, N(CH₃)₂)
Ethyl Bromide2-(4-(ethylamino)cyclohexyl)ethanol65-75>95120-125 (10 mmHg)2.6 (q, 2H, N-CH₂-CH₃), 1.1 (t, 3H, N-CH₂-CH₃)

Table 3: N-Sulfonylation of this compound

Sulfonylating AgentProductYield (%)Purity (%) (HPLC)M.P. (°C)Key Spectroscopic Data (¹H NMR, δ ppm)
p-Toluenesulfonyl ChlorideN-(4-(2-hydroxyethyl)cyclohexyl)-4-methylbenzenesulfonamide80-90>98130-1357.7 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.4 (s, 3H, Ar-CH₃)
Methanesulfonyl ChlorideN-(4-(2-hydroxyethyl)cyclohexyl)methanesulfonamide85-95>9995-1002.9 (s, 3H, SO₂CH₃)
Benzenesulfonyl ChlorideN-(4-(2-hydroxyethyl)cyclohexyl)benzenesulfonamide80-90>97120-1257.8-7.9 (m, 2H, Ar-H), 7.5-7.6 (m, 3H, Ar-H)

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an appropriate solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated derivative.

experimental_workflow_acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Reactant & Base add_reagent Add Acyl Chloride at 0°C start->add_reagent Inert Atmosphere stir Stir at Room Temperature add_reagent->stir 2-4 hours quench Quench with Water stir->quench TLC Monitoring extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify end Final Product purify->end

Caption: N-Acylation Experimental Workflow.

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield the N-alkylated product.

experimental_workflow_alkylation cluster_setup Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Reactants form_imine Add Acetic Acid & Stir start->form_imine add_reductant Add Reducing Agent at 0°C form_imine->add_reductant 1-2 hours stir Stir Overnight add_reductant->stir quench Quench & Basify stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify end Final Product purify->end

Caption: N-Alkylation (Reductive Amination) Workflow.

Protocol 3: General Procedure for N-Sulfonylation
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of a suitable solvent (e.g., pyridine, or dichloromethane with triethylamine (1.5 eq.)) in a round-bottom flask under an inert atmosphere.

  • Addition of Sulfonylating Agent: Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to neutralize the excess base. Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with an organic solvent.

  • Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-sulfonated derivative.

experimental_workflow_sulfonylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Reactant in Base/Solvent add_reagent Add Sulfonyl Chloride at 0°C start->add_reagent Inert Atmosphere stir Stir at Room Temperature add_reagent->stir 12-24 hours workup Pour into Ice-Water stir->workup filter_extract Filter or Extract workup->filter_extract wash_dry Wash & Dry filter_extract->wash_dry purify Recrystallize wash_dry->purify end Final Product purify->end

Caption: N-Sulfonylation Experimental Workflow.

Conclusion

The derivatization of this compound provides a robust platform for the generation of diverse pharmaceutical intermediates. The protocols outlined above for N-acylation, N-alkylation, and N-sulfonylation offer reliable methods for modifying this versatile scaffold. The ability to readily introduce a wide range of functional groups makes this compound an attractive starting material for the synthesis of novel drug candidates with tailored pharmacological profiles. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery and development.

Application Notes and Protocols for the Industrial Scale-Up of 2-(4-Aminocyclohexyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-(4-Aminocyclohexyl)ethanol, a key intermediate in the pharmaceutical industry. The proposed synthesis follows a robust and scalable two-step catalytic hydrogenation route starting from 2-(4-nitrophenyl)ethanol. The initial step involves the selective reduction of the nitro group to form 2-(4-aminophenyl)ethanol, followed by the complete hydrogenation of the aromatic ring to yield the target product. This document outlines the specific reaction conditions, catalysts, and purification methods suitable for large-scale production, supported by quantitative data and detailed experimental protocols.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is most effectively achieved through a two-stage hydrogenation process. This method offers high yields and selectivity, utilizing readily available starting materials and established catalytic technologies.

  • Step 1: Selective Reduction of 2-(4-nitrophenyl)ethanol. The first stage involves the chemoselective reduction of the nitro group of 2-(4-nitrophenyl)ethanol to an amino group, yielding 2-(4-aminophenyl)ethanol. This is typically accomplished using a palladium on carbon (Pd/C) catalyst under mild temperature and pressure conditions.

  • Step 2: Aromatic Ring Hydrogenation of 2-(4-aminophenyl)ethanol. The second stage is the hydrogenation of the benzene ring of 2-(4-aminophenyl)ethanol to the corresponding cyclohexane ring. This transformation requires a more active catalyst system, such as a supported ruthenium catalyst (e.g., Ru-Rh/Al₂O₃), and is conducted at elevated temperature and pressure to ensure complete saturation of the aromatic ring.

G start 2-(4-Nitrophenyl)ethanol intermediate 2-(4-Aminophenyl)ethanol start->intermediate Step 1: Nitro Group Reduction Catalyst: Pd/C, H₂ end This compound intermediate->end Step 2: Aromatic Ring Hydrogenation Catalyst: Ru-M/Al₂O₃, H₂

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis, derived from analogous industrial processes found in the literature.[1][2]

Table 1: Parameters for Step 1 - Selective Nitro Group Reduction

ParameterValueReference
Starting Material 2-(4-Nitrophenyl)ethanolAnalogous to[2]
Catalyst 10% Palladium on Carbon (Pd/C)[2]
Catalyst Loading ~10% w/w (dry basis) relative to starting material[2]
Solvent Water or Methanol[2]
Temperature 40 - 50 °C[2]
Hydrogen Pressure 0.1 - 0.6 bar (overpressure)[2]
Reaction Time Until hydrogen uptake ceases[2]
Yield >95% (for the amino intermediate)Assumed from similar processes

Table 2: Parameters for Step 2 - Aromatic Ring Hydrogenation

ParameterValueReference
Starting Material 2-(4-Aminophenyl)ethanolAnalogous to[1]
Catalyst Ru-M/Al₂O₃ (M = Rh, Pd, Pt, or Ni)[1]
Catalyst Loading Used in a fixed-bed reactor[1]
Solvent Tetrahydrofuran (THF)[1]
Temperature 120 - 150 °C[1]
Hydrogen Pressure 3.0 - 5.0 MPa[1]
Substrate Feed Rate ~0.5 h⁻¹ (Liquid hourly space velocity)[1]
Yield High, with trans-isomer preference[1]

Detailed Experimental Protocols

The following protocols are designed for the industrial scale-up of this compound synthesis.

Protocol 1: Synthesis of 2-(4-Aminophenyl)ethanol (Intermediate)

Objective: To selectively reduce the nitro group of 2-(4-nitrophenyl)ethanol on a large scale.

Materials:

  • 2-(4-Nitrophenyl)ethanol

  • 10% Palladium on Carbon (50% wet)

  • Methanol

  • Pressurized Hydrogen Gas

  • Nitrogen Gas

Equipment:

  • Large-scale hydrogenation reactor (e.g., 2500 L glass-lined or stainless steel autoclave) equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet ports.

  • Catalyst filtration system (e.g., Sparkler filter)

  • Solvent recovery system (distillation unit)

Procedure:

  • Reactor Charging: Charge the hydrogenation reactor with 2-(4-nitrophenyl)ethanol and methanol. The typical substrate concentration is 15-25% w/v.

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Catalyst Addition: Under a nitrogen atmosphere, add the 10% Pd/C catalyst slurry in methanol to the reactor.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to an initial overpressure of 0.1-0.6 bar.

    • Begin agitation and heat the reaction mixture to 40-50 °C.[2]

    • Maintain the hydrogen pressure and temperature, monitoring the reaction progress by the rate of hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Reaction Work-up:

    • Cool the reactor to room temperature (20-25 °C).

    • Vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pre-conditioned filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the catalyst cake with fresh methanol to ensure complete product recovery.

    • The combined filtrate, containing the 2-(4-aminophenyl)ethanol product, can be used directly in the next step or concentrated under reduced pressure to isolate the intermediate.

Protocol 2: Synthesis of this compound (Final Product)

Objective: To hydrogenate the aromatic ring of 2-(4-aminophenyl)ethanol to produce the final product. This protocol is based on a continuous fixed-bed reactor system.[1]

Materials:

  • 2-(4-Aminophenyl)ethanol solution from Step 1 (or isolated intermediate dissolved in THF)

  • Ru-M/Al₂O₃ catalyst (e.g., Ru-Rh/Al₂O₃)

  • Tetrahydrofuran (THF)

  • Pressurized Hydrogen Gas

  • Nitrogen Gas

Equipment:

  • Fixed-bed catalytic reactor system with pre-heater and temperature control.

  • High-pressure liquid pump for substrate feeding.

  • Gas-liquid separator.

  • Solvent recovery and product purification system (e.g., distillation, crystallization).

Procedure:

  • Catalyst Bed Preparation: Pack the fixed-bed reactor with the Ru-M/Al₂O₃ catalyst.

  • Catalyst Activation: Activate the catalyst in situ by heating to 200-400 °C under a flow of hydrogen for 2-8 hours.[1]

  • Hydrogenation:

    • Cool the reactor to the operating temperature of 120-150 °C.[1]

    • Pressurize the system with hydrogen to 3.0-5.0 MPa.[1]

    • Prepare a solution of 2-(4-aminophenyl)ethanol in THF (e.g., mass ratio of THF to substrate of 3-6:1).[1]

    • Pump the substrate solution through the pre-heater and into the fixed-bed reactor at a controlled liquid hourly space velocity (LHSV) of approximately 0.5 h⁻¹.[1]

    • The hydrogen gas is co-fed with the substrate solution.

  • Product Collection and Purification:

    • The reaction mixture exiting the reactor passes through a gas-liquid separator.

    • The separated hydrogen gas can be recycled.

    • The liquid product stream, containing this compound, THF, and potentially some by-products, is collected.

    • The solvent (THF) is removed by distillation.

    • The crude product can be purified by vacuum distillation or crystallization to yield high-purity this compound.

Workflow and Logic Diagrams

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Work-up p1 Charge Reactor with Substrate and Solvent p2 Inert with Nitrogen p1->p2 p3 Add Catalyst Slurry p2->p3 r1 Pressurize with H₂ p3->r1 r2 Heat to Target Temperature r1->r2 r3 Agitate and Monitor H₂ Uptake r2->r3 w1 Cool and Depressurize r3->w1 w2 Purge with Nitrogen w1->w2 w3 Filter to Remove Catalyst w2->w3 w4 Solvent Removal/ Product Isolation w3->w4

Caption: General workflow for batch catalytic hydrogenation.

References

Application Notes & Protocols for the Quantification of 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-(4-Aminocyclohexyl)ethanol. Due to the limited availability of specific validated methods for this compound in published literature, the following protocols are based on established analytical principles for similar molecules, such as primary amines and alcohols, and are intended to serve as a starting point for method development and validation.

Overview of Analytical Techniques

The quantification of this compound, a compound lacking a strong chromophore, presents a challenge for direct UV-Vis spectrophotometric detection. Therefore, the most suitable analytical approaches involve derivatization followed by chromatography or the use of universal detection techniques like mass spectrometry.

Two primary methods are proposed:

  • High-Performance Liquid Chromatography with Pre-column Derivatization and UV/Fluorescence Detection (HPLC-UV/FLD): This classic approach enhances the detectability of the analyte by introducing a chromophore or fluorophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity without the need for derivatization, although derivatization can improve chromatographic behavior.

Application Note 1: Quantification of this compound using HPLC with Pre-column Derivatization

Principle

This method is based on the pre-column derivatization of the primary amine group of this compound with a labeling agent to form a product with strong UV absorbance or fluorescence. The resulting derivative is then separated and quantified using reverse-phase HPLC. A common derivatizing reagent for primary amines is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts to form a highly fluorescent derivative.[1]

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Borate Buffer (0.1 M, pH 8.5): Dissolve 6.18 g of boric acid in 1 L of water. Adjust pH to 8.5 with 1 M sodium hydroxide.

  • Fmoc-Cl Solution (15 mM): Dissolve 38.8 mg of Fmoc-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation and Derivatization Procedure

  • To 100 µL of a standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 8.5).

  • Add 200 µL of the 15 mM Fmoc-Cl solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 100 µL of 0.1 M HCl to quench the reaction.

  • Centrifuge the solution at 10,000 rpm for 5 minutes.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the HPLC system.

5. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • Fluorescence: Excitation 265 nm, Emission 315 nm

    • UV: 265 nm

  • Injection Volume: 10 µL

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Sample Sample Solution Buffer Add Borate Buffer Sample->Buffer Standard Standard Solution Standard->Buffer Deriv Add Fmoc-Cl Vortex & React Buffer->Deriv Quench Quench with HCl Deriv->Quench Centrifuge Centrifuge Quench->Centrifuge Inject Inject Supernatant Centrifuge->Inject HPLC C18 Column Separation Gradient Elution Inject->HPLC Detect Fluorescence/UV Detection HPLC->Detect Quant Quantification Detect->Quant

Caption: Workflow for HPLC analysis of this compound.

Application Note 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound can be analyzed directly or after derivatization to improve its volatility and peak shape. This protocol describes a direct injection method. The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum of the analyte.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Methanol (GC grade) or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

2. Instrumentation

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Autosampler

  • Analytical balance

  • Vortex mixer

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

4. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent like methanol or dichloromethane.

  • If the sample is aqueous, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane. Dry the organic extract with anhydrous sodium sulfate.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

  • Inject 1 µL into the GC-MS system.

5. GC-MS Conditions

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Proposed SIM ions: (To be determined from the mass spectrum of the standard) e.g., m/z 143 (M+), 126, 98, 83.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dissolve Sample/ Liquid-Liquid Extraction Dry Dry with Na2SO4 (if extracted) Sample->Dry Filter Filter into GC Vial Dry->Filter Inject Inject into GC-MS Filter->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Quant Quantification Detect->Quant

Caption: Workflow for GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for such methods and would need to be confirmed through formal method validation studies.

ParameterHPLC-UV/FLD (Proposed)GC-MS (Proposed)
Linearity Range 1 - 100 µg/mL0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) ~0.1 µg/mL (FLD)~0.05 µg/mL (SIM)
Limit of Quantification (LOQ) ~0.3 µg/mL (FLD)~0.15 µg/mL (SIM)
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Logical Relationship of Method Selection

Method_Selection Analyte This compound Properties Properties: - Primary Amine - Alcohol - No Strong Chromophore Analyte->Properties Goal Quantification Goal Analyte->Goal HighSens High Sensitivity? Goal->HighSens HighSelect High Selectivity? Goal->HighSelect DerivOk Derivatization Acceptable? Goal->DerivOk HPLC HPLC-UV/FLD HighSens->HPLC Yes (FLD) GCMS GC-MS HighSelect->GCMS Yes DerivOk->HPLC Yes DerivOk->GCMS No (Direct) Yes (Optional)

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for the Purification of 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for the purification of 2-(4-aminocyclohexyl)ethanol, a key intermediate in pharmaceutical synthesis. The following protocols are designed to guide researchers in achieving high purity of this compound, which is essential for subsequent applications in drug development and manufacturing.

Introduction

This compound is a bifunctional molecule containing both a primary amine and a primary alcohol, making it a versatile building block. The presence of cis and trans isomers, along with potential impurities from its synthesis, necessitates robust purification strategies. The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective methods for purifying amino alcohols like this compound are vacuum distillation, recrystallization of a suitable salt, and column chromatography.

Purification Techniques

Vacuum Distillation

Vacuum distillation is a primary method for purifying liquids, especially those with high boiling points, as it lowers the boiling temperature, preventing thermal decomposition. This technique is effective for separating this compound from non-volatile impurities and solvents used during its synthesis.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1] Since this compound is a liquid at room temperature, it is often converted to a salt, such as the hydrochloride (HCl) salt, which is typically a crystalline solid. This method is highly effective at removing impurities that have different solubility profiles from the salt of the target compound. The choice of solvent is critical for successful recrystallization.[2] A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] Common solvent systems for amino alcohol salts include ethanol, methanol, water, or mixtures thereof.[2]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase is often employed. The polarity of the solvent system is gradually increased to elute the compound of interest.

Experimental Protocols

Protocol for Vacuum Distillation

This protocol describes the purification of this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Gradually apply vacuum and begin stirring.

  • Slowly heat the distillation flask using the heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be dependent on the pressure.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Once the desired fraction is collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Table 1: Physical Properties of 2-(trans-4-Aminocyclohexyl)ethanol

PropertyValue
CAS Number506428-44-0[3]
Molecular FormulaC8H17NO[3]
Molecular Weight143.23 g/mol [3]
Purity (typical)95%[3]
Protocol for Recrystallization of this compound Hydrochloride

This protocol details the purification of this compound via the recrystallization of its hydrochloride salt.

Part A: Salt Formation

  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol or isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise while stirring.

  • Monitor the pH to ensure complete salt formation (pH ~ 2-3).

  • The hydrochloride salt will precipitate out of the solution. If not, the solution may need to be cooled or a co-solvent added.

  • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

Part B: Recrystallization

  • Place the crude this compound hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) to dissolve the salt completely.[2][4]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[4]

  • If using charcoal or if insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Allow the clear solution to cool slowly to room temperature to allow for crystal formation.[2]

  • Further cooling in an ice bath can maximize the yield of crystals.[4]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor.[2][4]

  • Dry the crystals under vacuum.

Table 2: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar salts.
EthanolMedium78A versatile solvent for many organic compounds.[2][4]
MethanolMedium65Similar to ethanol, but more volatile.
IsopropanolMedium82Another common alcohol for recrystallization.
AcetonitrileMedium82Can be used as a solvent or anti-solvent.[5][6]
Ethanol/WaterVariableVariableA common solvent pair where water acts as the anti-solvent.[4][7]
Protocol for Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, start with 100% dichloromethane and gradually add methanol.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a potassium permanganate stain, as amines and alcohols are often UV-inactive).

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_end Final Product Crude Product Crude Product Distillation Distillation Crude Product->Distillation Recrystallization Recrystallization Crude Product->Recrystallization Chromatography Chromatography Crude Product->Chromatography Pure Product Pure Product Distillation->Pure Product Recrystallization->Pure Product Chromatography->Pure Product

Caption: General purification workflow for this compound.

Recrystallization_Protocol Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Cool to Crystallize Cool to Crystallize Hot Filtration (optional)->Cool to Crystallize Vacuum Filtration Vacuum Filtration Cool to Crystallize->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals End End Dry Crystals->End

Caption: Step-by-step protocol for recrystallization.

Column_Chromatography_Workflow Start Start Pack Column Pack Column Start->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Analyze by TLC Analyze by TLC Collect Fractions->Analyze by TLC Combine Pure Fractions Combine Pure Fractions Analyze by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent End End Evaporate Solvent->End

Caption: Workflow for purification by column chromatography.

References

Application Notes and Protocols: 2-(4-Aminocyclohexyl)ethanol Derivatives in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While 2-(4-Aminocyclohexyl)ethanol itself is not extensively documented as a primary organocatalyst, its structural motif, possessing both a primary amine and a hydroxyl group on a chiral cyclohexane scaffold, makes it an excellent precursor for more elaborate and highly effective organocatalysts. By functionalizing the amino group, potent bifunctional catalysts such as thioureas and squaramides can be synthesized. These derivatives have demonstrated remarkable activity and stereocontrol in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions.

This document provides detailed application notes and protocols for organocatalytic reactions using derivatives of cyclohexanediamine, a closely related and well-studied structural analog of the amino functionality in this compound. The principles and methodologies described herein are directly applicable to the development and use of catalysts derived from this compound.

Application Note 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Cyclohexanediamine-Derived Thiourea

Chiral thiourea organocatalysts derived from 1,2-diaminocyclohexane are highly effective in promoting the asymmetric conjugate addition of pronucleophiles to nitroolefins. These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the nitroolefin via hydrogen bonding, and the basic amine activates the 1,3-dicarbonyl compound. This concerted activation within the chiral environment of the catalyst leads to high yields and excellent enantioselectivities of the Michael adducts, which are valuable building blocks in organic synthesis.

Quantitative Data Summary

The following table summarizes the performance of a representative (1R,2R)-cyclohexanediamine-derived thiourea catalyst in the asymmetric Michael addition of various 1,3-dicarbonyl compounds to different nitroolefins.[1][2][3]

EntryNitroolefin (Ar)1,3-Dicarbonyl CompoundYield (%)ee (%)
1PhenylAcetylacetone9994
24-NitrophenylAcetylacetone9892
34-ChlorophenylAcetylacetone9993
42-NitrophenylAcetylacetone9585
5PhenylDibenzoylmethane9290
64-BromophenylMethyl acetoacetate9688 (syn)
Experimental Protocol: General Procedure for the Asymmetric Michael Addition

Materials:

  • (1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(4-nitrophenyl)cyclohexane-1,2-diamine thiourea catalyst (5 mol%)

  • Nitroolefin (0.2 mmol)

  • 1,3-Dicarbonyl compound (0.24 mmol)

  • Toluene (1.0 mL)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere.

Procedure:

  • To a stirred solution of the nitroolefin (0.2 mmol) in toluene (1.0 mL) at room temperature is added the 1,3-dicarbonyl compound (0.24 mmol).

  • The thiourea catalyst (0.01 mmol, 5 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting nitroolefin is consumed (typically 12-24 hours).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for the thiourea-catalyzed asymmetric Michael addition involves the formation of a ternary complex between the catalyst, the nitroolefin, and the enol form of the 1,3-dicarbonyl compound.

G Catalyst Thiourea Catalyst Ternary_Complex Ternary Complex (Dual H-Bonding) Catalyst->Ternary_Complex Binds Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Ternary_Complex Dicarbonyl 1,3-Dicarbonyl (Enol form) Dicarbonyl->Ternary_Complex Binds Catalyst Product Michael Adduct Ternary_Complex->Product C-C Bond Formation Product->Catalyst Releases Product & Catalyst

Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.

Application Note 2: Asymmetric Mannich Reaction Catalyzed by a Cyclohexanediamine-Derived Squaramide

Bifunctional squaramide catalysts derived from chiral diamines are powerful tools for enantioselective Mannich reactions. Similar to thioureas, squaramides act as hydrogen-bond donors to activate the electrophile (imine), while a basic moiety on the catalyst deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound). This dual activation strategy enables the formation of β-amino carbonyl compounds with high diastereo- and enantioselectivity.

Quantitative Data Summary

The following table presents representative results for the asymmetric Mannich reaction between various N-Boc-imines and 1,3-dicarbonyl compounds using a (1R,2R)-cyclohexanediamine-derived squaramide catalyst.[4]

EntryImine (R)1,3-Dicarbonyl CompoundSolventYield (%)ee (%)
1Phenyl2,4-PentanedioneToluene9094
24-Methoxyphenyl2,4-PentanedioneCH2Cl28892
34-Chlorophenyl2,4-PentanedioneToluene9293
42-Thienyl2,4-PentanedioneToluene8590
5PhenylDibenzoylmethaneCH2Cl28991
6PhenylEthyl 2-cyanoacetateToluene8788
Experimental Protocol: General Procedure for the Asymmetric Mannich Reaction

Materials:

  • (1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine squaramide catalyst (2 mol%)

  • N-Boc-imine (0.1 mmol)

  • 1,3-Dicarbonyl compound (0.12 mmol)

  • Toluene or Dichloromethane (1.0 mL)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere.

Procedure:

  • To a solution of the N-Boc-imine (0.1 mmol) and the 1,3-dicarbonyl compound (0.12 mmol) in the chosen solvent (1.0 mL) at room temperature, add the squaramide catalyst (0.002 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 24-48 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure Mannich adduct.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Proposed Mechanism of Activation

The squaramide catalyst is believed to activate the substrates through a network of hydrogen bonds, bringing the nucleophile and electrophile into close proximity in a chiral environment, thus facilitating the enantioselective C-C bond formation.

G cluster_0 Catalyst-Substrate Complex Catalyst Squaramide Catalyst Imine Imine (Electrophile) Catalyst->Imine H-Bonds to Squaramide NHs Enolate Enolate (Nucleophile) Catalyst->Enolate Basic site deprotonates 1,3-dicarbonyl Transition_State Asymmetric Transition State Imine->Transition_State Enolate->Transition_State Product Mannich Adduct Transition_State->Product Stereoselective C-C bond formation

Caption: Dual activation model in a squaramide-catalyzed Mannich reaction.

Derivatives of this compound, particularly thioureas and squaramides, hold significant promise as effective organocatalysts for a range of asymmetric transformations. The protocols and data presented for analogous cyclohexanediamine-based catalysts provide a strong foundation for the application of these novel catalysts in academic and industrial research, particularly in the field of drug discovery and development where the synthesis of enantiomerically pure compounds is of paramount importance. Further exploration of the catalytic potential of this compound derivatives is a promising avenue for the development of new and efficient organocatalytic systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 2-(4-Aminocyclohexyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to produce this compound?

A1: The synthesis of this compound is typically achieved through a multi-step process. The most common strategies involve the initial synthesis of an intermediate, such as ethyl 2-(4-aminocyclohexyl)acetate, which is then reduced to the final alcohol. Two primary routes for the intermediate are:

  • Two-Step Hydrogenation: Starting from 4-nitrophenylacetic acid, this method involves the catalytic hydrogenation of both the nitro group and the aromatic ring.[1][2][3]

  • Multi-Step Synthesis from Cyclohexanedione: This route begins with 1,4-cyclohexanedione and proceeds through a Wittig reaction, a condensation reaction, and finally, catalytic hydrogenation to form the key intermediate.[4]

The final step in both routes is the reduction of the ethyl ester group to a primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).[5][6]

Q2: Which catalyst is most effective for the hydrogenation step?

A2: Palladium on carbon (Pd/C) is a highly effective and commonly cited catalyst for the hydrogenation of 4-nitrophenylacetic acid and its derivatives.[1][2][7] Raney Nickel (Raney-Ni) is another option, though some literature suggests it may require more severe conditions (higher temperature and pressure).[1][4] The choice of catalyst can influence both reaction efficiency and the final isomer ratio.

Q3: How can I control the trans isomer ratio?

A3: Achieving a high trans:cis isomer ratio is a common challenge. The two-step hydrogenation process starting from 4-nitrophenylacetic acid is reported to yield a trans:cis ratio of 60-70%.[5] Subsequent purification, often involving crystallization of the hydrochloride salt from a solvent like acetonitrile, is crucial for isolating the pure trans isomer.[1][2] Reaction conditions during hydrogenation, such as temperature and pressure, also play a role in the final isomer distribution.

Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the ethyl ester to the final alcohol?

A4: No, Sodium Borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce esters to alcohols under standard conditions.[8][9] A more powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), is required for this transformation.[5][6][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of the key intermediate, ethyl 2-(4-aminocyclohexyl)acetate, via the hydrogenation of 4-nitrophenylacetic acid.

Issue 1: Low Overall Yield
Potential Cause Recommended Action Explanation
Incomplete Nitro Group Reduction Optimize Step 1 temperature and pressure. Ensure temperature is maintained between 40-50°C (ideally 44-46°C) and H₂ pressure is 0.1-0.6 bar.[2][5]This initial step is selective. Deviating from optimal conditions can lead to incomplete conversion to 4-aminophenylacetic acid.
Incomplete Ring Saturation Optimize Step 2 temperature and pressure. Ensure temperature is raised to 50-60°C (ideally 55-58°C) and H₂ pressure is increased to 1-4 bar.[2][5]Insufficient temperature or pressure during the second hydrogenation step will leave aromatic byproducts, reducing the yield of the desired cyclohexyl ring.[5]
Catalyst Deactivation Use fresh Pd/C catalyst (5-10% weight). Ensure the reaction solvent (e.g., water, ethanol) is free of impurities that could poison the catalyst.The catalyst is crucial for both hydrogenation steps. Its activity can be diminished by contaminants or improper handling.
Losses During Workup/Purification Optimize the crystallization step. Use acetonitrile for precipitation of the hydrochloride salt and control cooling rates to maximize crystal formation and recovery.[1][2]Significant product loss can occur during isolation. Fine-tuning the purification protocol is essential for maximizing the recovered yield.
Issue 2: Presence of Aromatic Byproducts
Potential Cause Recommended Action Explanation
Suboptimal Ring Hydrogenation Increase the duration and/or pressure of the second hydrogenation step (at 50-60°C). Monitor the reaction for the cessation of hydrogen uptake.[1]The aromatic ring is more difficult to reduce than the nitro group. Incomplete reaction is a common source of impurities. Temperatures below 55°C can result in 10-15% aromatic byproducts.[5]
Insufficient Catalyst Increase the catalyst loading to within the recommended 5-10% range by weight of the starting material.An insufficient amount of catalyst will result in a slow or incomplete reaction, leaving unreacted 4-aminophenylacetic acid.
Issue 3: Poor trans:cis Isomer Ratio
Potential Cause Recommended Action Explanation
Suboptimal Hydrogenation Conditions Adhere strictly to the recommended two-step temperature and pressure profile.The stereochemical outcome of the ring hydrogenation is sensitive to the reaction conditions. While a mixture is expected, deviations can worsen the ratio.
Ineffective Purification Perform recrystallization of the hydrochloride salt from acetonitrile. Cool the solution slowly to 0 to -5°C to selectively crystallize the trans isomer.[2]The trans isomer can be effectively separated from the cis isomer through careful crystallization, which is a critical step for achieving high stereochemical purity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl via Two-Step Hydrogenation

This protocol is adapted from patent literature and focuses on optimizing yield and stereoselectivity.[1][2][3]

Step 1: Selective Nitro Group Reduction

  • Charge a suitable autoclave with 4-nitrophenylacetic acid (1 part by weight) and 10% Pd/C catalyst (0.12 parts by weight, moist) in water.

  • Seal the autoclave and flush thoroughly with nitrogen gas.

  • Pressurize with hydrogen gas to 0.1-0.6 bar.

  • Heat the reaction mixture to 40-50°C (optimally 44-46°C) and maintain for approximately 24 hours, or until hydrogen uptake slows significantly.

Step 2: Aromatic Ring Hydrogenation

  • Without isolating the intermediate, increase the reaction temperature to 50-60°C (optimally 55-58°C).

  • Increase the hydrogen pressure to 1-4 bar.

  • Continue hydrogenation for 48-50 hours, or until hydrogen consumption ceases.

  • Cool the reaction vessel to room temperature, vent the hydrogen, and flush with nitrogen.

  • Filter the reaction mixture through a celite bed to remove the Pd/C catalyst.

Step 3: Esterification and Purification

  • Concentrate the aqueous filtrate under vacuum to obtain crude 4-aminocyclohexylacetic acid.

  • Add ethanol and distill under vacuum to remove residual water.

  • Add anhydrous ethanol containing hydrochloric acid (approx. 1.2 equivalents) and heat to reflux for 2-3 hours to perform the esterification.

  • Distill off the ethanol under vacuum. Add acetonitrile to the residue and distill again to remove any remaining ethanol.

  • Dissolve the final residue in hot acetonitrile and cool slowly to 0 to -5°C.

  • The product, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, will crystallize. Isolate the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

Protocol 2: Reduction of Ethyl Ester to this compound

Warning: Lithium Aluminium Hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend LiAlH₄ (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) in the flask and cool the slurry to 0°C using an ice bath.

  • Dissolve ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride in anhydrous THF. Note: It may be necessary to first neutralize the hydrochloride salt with a non-protic base and extract the free amine ester before this step.

  • Add the solution of the ester dropwise to the LiAlH₄ slurry via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for an additional 4-12 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the flask back to 0°C and carefully quench the excess LiAlH₄. This is a highly exothermic process. Slowly and sequentially add water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and then water again (3 mL per 1 g of LiAlH₄).

  • A granular precipitate of aluminum salts should form. Stir for 30 minutes, then filter off the solids and wash them thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Visualizations

Synthesis Workflow

G cluster_0 Route 1: Hydrogenation cluster_1 Route 2: From Cyclohexanedione cluster_2 Final Steps A 4-Nitrophenylacetic Acid B Step 1: Nitro Reduction (Pd/C, 40-50°C, 0.6 bar) A->B C 4-Aminophenylacetic Acid B->C D Step 2: Ring Hydrogenation (Pd/C, 50-60°C, 4 bar) C->D E 4-Aminocyclohexylacetic Acid D->E J Esterification (EtOH, HCl) E->J F 1,4-Cyclohexanedione G Wittig Reaction F->G H Condensation Reaction G->H I Catalytic Hydrogenation H->I K Ethyl 2-(4-aminocyclohexyl)acetate I->K J->K L Ester Reduction (LiAlH4, THF) K->L M This compound L->M

Caption: Overview of synthetic routes to this compound.

Troubleshooting Logic for Low Yield in Hydrogenation

G start Low Yield of 4-Aminocyclohexylacetic Acid q1 Analysis shows aromatic byproducts? start->q1 a1_yes Incomplete Ring Saturation q1->a1_yes Yes q2 Analysis shows 4-nitrophenyl starting material? q1->q2 No sol1 Increase H₂ pressure (1-4 bar) Increase temp (55-58°C) Increase reaction time a1_yes->sol1 a2_yes Incomplete Nitro Reduction q2->a2_yes Yes a_other Other Issues: - Catalyst poisoning - Workup losses q2->a_other No sol2 Check H₂ pressure (0.1-0.6 bar) Verify temp (44-46°C) Check catalyst activity a2_yes->sol2 sol3 Use fresh catalyst Purify solvents Optimize crystallization a_other->sol3

Caption: Decision tree for troubleshooting low yield in the hydrogenation process.

Key Parameters in Two-Step Hydrogenation

G cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Ring Saturation center Hydrogenation Yield & Purity temp1 Temperature (40-50°C) temp1->center Selectivity press1 Pressure (0.1-0.6 bar) press1->center Rate temp2 Temperature (50-60°C) temp2->center Completeness press2 Pressure (1-4 bar) press2->center Isomer Ratio catalyst Catalyst (Pd/C) catalyst->center Activity solvent Solvent (Water/Ethanol) solvent->center Solubility

Caption: Relationship between key parameters and outcomes in hydrogenation.

References

Technical Support Center: Separation of Cis/Trans 2-(4-Aminocyclohexyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of cis and trans isomers of 2-(4-Aminocyclohexyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans this compound isomers challenging?

A1: The cis and trans diastereomers of this compound possess very similar physicochemical properties, including polarity and solubility. These subtle differences in their three-dimensional structures make their separation by standard chromatographic or crystallization techniques difficult, often requiring highly selective methods and careful optimization.

Q2: What are the primary techniques for separating these isomers?

A2: The most common and effective techniques for separating cis and trans this compound isomers are High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC), and fractional crystallization. Gas Chromatography (GC) can also be used, often after derivatization of the amino and hydroxyl groups.

Q3: How do I choose the right analytical technique for my needs?

A3: The choice of technique depends on the scale of the separation and the desired purity.

  • For analytical purposes (purity assessment): Chiral HPLC and SFC are highly recommended due to their high resolution and sensitivity.

  • For preparative scale (isolating larger quantities): Fractional crystallization can be a cost-effective method if a suitable solvent system is found. Preparative HPLC or SFC are also powerful options for obtaining high-purity isomers.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no separation of diastereomers on a standard C18 column.

  • Cause: The polarity difference between the cis and trans isomers is often insufficient for separation on a standard achiral stationary phase like C18.

  • Solution:

    • Switch to a Chiral Stationary Phase (CSP): Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), often provide excellent separation of cyclohexane diastereomers.

    • Optimize the Mobile Phase: For normal-phase HPLC, a mobile phase of n-hexane with a polar modifier like isopropanol or ethanol is a good starting point. Systematically vary the percentage of the polar modifier to optimize resolution.

    • Consider Temperature: Lowering the column temperature can sometimes enhance the differences in interaction between the diastereomers and the stationary phase, leading to improved resolution.

Issue: Peak tailing or broad peaks.

  • Cause: This can be due to secondary interactions between the basic amine group and the stationary phase, column overloading, or a mismatch between the sample solvent and the mobile phase.

  • Solution:

    • Add a Mobile Phase Modifier: For these basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape by masking residual silanol groups on the stationary phase.[1]

    • Reduce Sample Concentration: Overloading the column is a common cause of peak distortion. Try reducing the concentration of the injected sample.

    • Ensure Solvent Compatibility: Dissolve the sample in a solvent that is of similar or weaker strength than the mobile phase.

Fractional Crystallization

Issue: The diastereomeric mixture oils out or does not crystallize.

  • Cause: The compound may be too soluble in the chosen solvent, or the concentration may not be optimal for crystallization.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents with different polarities. A mixture of solvents can also be effective. For aminocyclohexanol derivatives, solvents like ethanol, acetone, or ethyl acetate have been used.[2][3][4]

    • Slow Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling can promote oiling out.

    • Solvent Layering: Dissolve the compound in a "good" solvent and carefully layer a "poor" solvent in which the compound is insoluble on top. Crystals may form at the interface.[5]

Issue: The diastereomeric ratio does not improve after crystallization.

  • Cause: The cis and trans isomers may have very similar solubilities in the chosen solvent, or they may co-crystallize.

  • Solution:

    • Derivatization: Converting the isomers into derivatives (e.g., acetamides) can alter their crystal packing and solubility, potentially making separation by crystallization more effective.[3][4]

    • Seeding: If a small amount of one pure isomer is available, use it as a seed crystal to encourage the crystallization of that specific isomer from a saturated solution.

    • Multiple Recrystallizations: Several rounds of crystallization may be necessary to achieve the desired diastereomeric purity.

Data Presentation

Table 1: Suggested Starting Conditions for HPLC Separation of Aminocyclohexane Analogs

ParameterNormal Phase HPLCChiral HPLC
Column Silica, CyanoChiralpak® IA, AD-H, IE, Chiralcel® OD-H
Mobile Phase Hexane/Isopropanol (90:10 v/v)Hexane/Isopropanol (90:10 v/v) with 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nm or ELSDUV at 210 nm or ELSD

Note: These are starting conditions and will likely require optimization for this compound.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Preparation: Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% diethylamine (DEA). Degas the mobile phase using sonication or vacuum filtration.

  • Instrument Setup:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength. Since the analyte lacks a strong chromophore, a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 5-10 µL of the prepared sample and monitor the chromatogram.

  • Optimization: If resolution is poor, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 95:5 or 85:15). Different alcohol modifiers (e.g., ethanol) can also be evaluated.

Protocol 2: Fractional Crystallization via Derivatization
  • Derivatization: React the isomeric mixture of this compound with an agent to form a derivative with different crystallization properties. For example, acetylation of the amino group to form the acetamide derivative.

  • Solvent Selection: In a small test tube, dissolve a small amount of the derivative in a candidate solvent (e.g., ethyl acetate, ethanol) with heating.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in a refrigerator.

  • Scaling Up: Once a suitable solvent is identified, scale up the crystallization. Dissolve the bulk of the derivative in the minimum amount of the hot solvent.

  • Isolation and Analysis: Allow the solution to cool and crystals to form. Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze the diastereomeric purity of the crystals and the mother liquor by HPLC or GC.

  • Hydrolysis: Once a pure diastereomer derivative is isolated, hydrolyze it back to the free amino alcohol.

Visualizations

Troubleshooting_HPLC_Separation start Start: Isomer Mixture hplc_analysis Analyze on C18 HPLC start->hplc_analysis separation_check Adequate Separation? hplc_analysis->separation_check peak_issues Peak Tailing / Broadening hplc_analysis->peak_issues no_separation Poor or No Separation separation_check->no_separation No success Successful Separation separation_check->success Yes switch_to_chiral Switch to Chiral Column (e.g., Chiralpak AD-H) no_separation->switch_to_chiral optimize_mobile_phase Optimize Mobile Phase (% Modifier, Additive) switch_to_chiral->optimize_mobile_phase adjust_temp Adjust Temperature optimize_mobile_phase->adjust_temp reanalyze_chiral Re-analyze adjust_temp->reanalyze_chiral reanalyze_chiral->separation_check add_modifier Add Basic Modifier (DEA/TEA) peak_issues->add_modifier reduce_conc Reduce Sample Concentration add_modifier->reduce_conc check_solvent Check Sample Solvent reduce_conc->check_solvent reanalyze_peak_shape Re-analyze check_solvent->reanalyze_peak_shape reanalyze_peak_shape->hplc_analysis Crystallization_Workflow start Start: Isomer Mixture dissolve Dissolve in Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool crystal_check Crystals Formed? cool->crystal_check no_crystals No Crystals / Oiling Out crystal_check->no_crystals No crystals_formed Crystals Formed crystal_check->crystals_formed Yes screen_solvents Screen Different Solvents no_crystals->screen_solvents try_layering Try Solvent Layering screen_solvents->try_layering derivatize Consider Derivatization try_layering->derivatize derivatize->start isolate_analyze Isolate and Analyze Purity crystals_formed->isolate_analyze purity_check Purity Improved? isolate_analyze->purity_check purity_not_improved Purity Not Improved purity_check->purity_not_improved No success Pure Isomer Isolated purity_check->success Yes recrystallize Recrystallize Multiple Times purity_not_improved->recrystallize recrystallize->isolate_analyze

References

Technical Support Center: Optimization of Aminocyclohexane Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of hydrogenation reactions for aminocyclohexanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of anilines to aminocyclohexanes?

A1: A variety of catalysts are employed for this transformation, with the choice often depending on the specific substrate, desired selectivity, and reaction conditions. Commonly used catalysts include:

  • Ruthenium-based catalysts (e.g., Ru/C, Ru/Al₂O₃): These are highly effective for the hydrogenation of the aromatic ring.[1]

  • Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃): Rhodium catalysts are also very active for this reaction and can provide high yields of the desired aminocyclohexane.[2][3]

  • Nickel-based catalysts (e.g., Raney® Ni): Raney Nickel is a cost-effective and widely used catalyst for various hydrogenation reactions, including the reduction of anilines.[1][4][5]

  • Palladium-based catalysts (e.g., Pd/C): While often used for the reduction of nitro groups to anilines, palladium catalysts can also be used for the subsequent hydrogenation of the aromatic ring, sometimes in combination with other metals.[6][7][8][9]

  • Cobalt-based catalysts: These are also utilized in industrial processes for aniline hydrogenation.[10][11]

Q2: What are the typical reaction conditions (temperature and pressure) for aniline hydrogenation?

A2: The hydrogenation of anilines to aminocyclohexanes is typically carried out under elevated temperature and pressure to facilitate the aromatic ring reduction. General ranges are:

  • Temperature: 60°C to 200°C.[3][12] Higher temperatures can increase the reaction rate but may also lead to an increase in side products.[3]

  • Pressure: 0.2 MPa to 10 MPa (approximately 2 to 100 atmospheres).[10][13] The required pressure often depends on the chosen catalyst and reaction temperature.

Q3: What are the common side products in aminocyclohexane synthesis, and how can their formation be minimized?

A3: The most common side product is the formation of dicyclohexylamine through the condensation of two cyclohexylamine molecules or the reaction of cyclohexylamine with an intermediate imine. Other potential byproducts include cyclohexanol and incompletely hydrogenated intermediates.

To minimize side product formation:

  • Optimize Catalyst Selection: The choice of catalyst and support can significantly influence selectivity. For example, the use of additives like lithium hydroxide (LiOH) with Ru-based catalysts can suppress the formation of secondary amines.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.[14]

  • Adjust Hydrogen Pressure: Maintaining an adequate hydrogen pressure is crucial to favor the complete reduction of the substrate and intermediates.

  • Solvent Choice: The reaction solvent can influence the product distribution. Protic solvents like ethanol or isopropanol are commonly used.

Q4: Can substituted anilines be selectively hydrogenated?

A4: Yes, the selective hydrogenation of substituted anilines is a critical transformation in pharmaceutical and materials science. The success of the reaction depends on the nature and position of the substituent. Functional groups that are sensitive to hydrogenation (e.g., nitro groups, double bonds) may require careful selection of the catalyst and reaction conditions to achieve chemoselectivity. For instance, using a catalyst poison like diphenylsulfide with Pd/C can allow for the selective reduction of alkenes and alkynes without affecting other reducible groups.[15]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrogenation of aminocyclohexanes.

Issue 1: Low or no conversion of the starting aniline.

Possible Cause Suggested Solution
Catalyst Inactivity Use a fresh batch of catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. Consider activating the catalyst prior to use according to the manufacturer's instructions.[16]
Catalyst Poisoning Purify the starting materials and solvent to remove any potential catalyst poisons, such as sulfur or halogen compounds.[16]
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and that there are no leaks. Increase the hydrogen pressure within the recommended range for the specific catalyst.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for any decomposition or side product formation.[17]
Inadequate Mixing Increase the stirring speed to ensure good contact between the substrate, catalyst, and hydrogen.

Issue 2: High percentage of dicyclohexylamine or other secondary amine byproducts.

Possible Cause Suggested Solution
High Reaction Temperature Reduce the reaction temperature. Higher temperatures can promote the condensation reactions that lead to secondary amine formation.
Inappropriate Catalyst Consider using a catalyst system known for high selectivity towards primary amines, such as a lithium-modified Ru/CNT catalyst.
Low Hydrogen Pressure Increasing the hydrogen pressure can favor the hydrogenation of the intermediate imine to the primary amine over its reaction with another amine molecule.
Prolonged Reaction Time Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to avoid further side reactions.

Issue 3: Incomplete hydrogenation resulting in aniline and/or cyclohexene intermediates.

Possible Cause Suggested Solution
Insufficient Reaction Time Increase the reaction time and monitor the progress to ensure the reaction goes to completion.
Low Catalyst Loading Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Deactivated Catalyst The catalyst may have become deactivated during the reaction. Consider adding a fresh portion of the catalyst.
Mass Transfer Limitations Improve agitation to enhance the transport of hydrogen to the catalyst surface.

Issue 4: Catalyst ignites upon filtration.

Possible Cause Suggested Solution
Pyrophoric nature of the catalyst Finely divided metal catalysts, especially after use in a hydrogen atmosphere, can be pyrophoric. Crucially, do not allow the catalyst to dry in the air. Keep the catalyst wet with the reaction solvent or water during filtration. The filter cake should be carefully transferred to a separate container and quenched with water.

Data Presentation

Table 1: Typical Reaction Conditions for Aniline Hydrogenation

CatalystTemperature (°C)Pressure (MPa)SolventSelectivity to Cyclohexylamine (%)Reference
5% Rh/Al₂O₃808 (CO₂)Supercritical CO₂93[13]
3‰Rh-10%Ni/CSC1403.5Not specified91.6 (from Nitrobenzene)[1]
Co-based160-1650.2-0.3Not specifiedHigh[10]
5% Rhodium on Alumina~100~10.3None96.8[3]
5% Ru/Al₂O₃Not specifiedNot specifiedNot specified~83

Table 2: Troubleshooting Summary

SymptomPotential CauseKey Parameter to Adjust
Low ConversionCatalyst Inactivity/PoisoningCatalyst Quality/Purity of Reagents
Low ConversionInsufficient H₂/TemperaturePressure/Temperature
High DicyclohexylamineHigh Temperature/Low H₂ PressureTemperature/Pressure
Incomplete HydrogenationInsufficient Time/CatalystReaction Time/Catalyst Loading
Catalyst FireImproper HandlingFiltration Procedure

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Aniline using a Supported Rhodium Catalyst

This protocol is adapted from a patented procedure and should be performed in a suitable high-pressure reactor by trained personnel.[3]

  • Catalyst Charging: To a high-pressure autoclave, add 5% rhodium on alumina powder (e.g., 1 g for 25 g of aniline).

  • Substrate Addition: Add aniline (e.g., 24.8 g), ensuring it is free of metallic impurities.

  • System Purge: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove air, followed by purging with hydrogen gas three times.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1500 p.s.i.g. or ~10.3 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 100°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. For a 25g scale, this may take approximately 14 hours under these conditions.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol). Filter the mixture through a pad of Celite® to remove the catalyst. Caution: Keep the catalyst wet with the solvent at all times to prevent ignition.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the product by GC or NMR to determine the conversion and selectivity. The expected product distribution is approximately 96.8% cyclohexylamine and about 3% dicyclohexylamine.[3]

Protocol 2: Preparation and Use of Raney® Nickel for Hydrogenation

This protocol is a general guideline for the preparation of Raney® Nickel, which should be performed with extreme caution due to the exothermic reaction and the pyrophoric nature of the final catalyst.[18][19]

  • Preparation of NaOH solution: In a large Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, dissolve sodium hydroxide pellets (e.g., 160 g) in distilled water (e.g., 600 mL) and cool the solution to 50°C in an ice bath.

  • Addition of Ni-Al alloy: Slowly add Raney nickel-aluminum alloy powder (e.g., 125 g) in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

  • Digestion: After the addition is complete, continue stirring at 50 ± 2°C for 50 minutes.

  • Washing: Carefully decant the supernatant and wash the catalyst with several portions of distilled water until the washings are neutral to litmus paper.

  • Solvent Exchange: Wash the catalyst with the desired reaction solvent (e.g., isopropanol) three times.

  • Hydrogenation: The freshly prepared wet Raney® Nickel catalyst (e.g., 0.1 g) is added to a solution of the substrate (e.g., 1 mmol of a nitroaromatic) in the reaction solvent (e.g., 10 mL of isopropanol) in a suitable reactor. The system is then purged and pressurized with hydrogen as described in Protocol 1.

  • Work-up: After the reaction is complete, the catalyst is filtered off under a stream of inert gas, keeping it wet. The filtrate is then processed to isolate the product.[19]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start charge_catalyst Charge Catalyst start->charge_catalyst charge_substrate Add Substrate & Solvent charge_catalyst->charge_substrate seal_reactor Seal Reactor charge_substrate->seal_reactor purge_system Purge with N2 then H2 seal_reactor->purge_system pressurize Pressurize with H2 purge_system->pressurize heat_stir Heat & Stir pressurize->heat_stir monitor Monitor H2 Uptake heat_stir->monitor cool_depressurize Cool & Depressurize monitor->cool_depressurize filter_catalyst Filter Catalyst (Wet!) cool_depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_low_selectivity Troubleshooting Low Selectivity start Low Yield or Selectivity Issue check_conversion Is Starting Material Consumed? start->check_conversion check_catalyst Check Catalyst Activity/Loading check_conversion->check_catalyst No check_temp Lower Reaction Temperature check_conversion->check_temp Yes check_conditions Increase Temp/Pressure/Time check_catalyst->check_conditions check_purity Check Reagent/Solvent Purity check_conditions->check_purity end Optimized Reaction check_purity->end check_pressure Increase H2 Pressure check_temp->check_pressure change_catalyst Change Catalyst/Additive check_pressure->change_catalyst change_catalyst->end

Caption: Logical workflow for troubleshooting low yield/selectivity issues.

References

Identifying side reactions in 2-(4-Aminocyclohexyl)ethanol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of 2-(4-Aminocyclohexyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially relevant synthesis of this compound involves a two-step catalytic hydrogenation of 2-(4-nitrophenyl)ethanol. The first step is the reduction of the nitro group to a primary amine, yielding 2-(4-aminophenyl)ethanol. The second step involves the saturation of the aromatic ring to afford the desired this compound.

Q2: What are the most common side reactions observed during this synthesis?

The side reactions can be broadly categorized into two groups based on the reaction step:

  • Nitro Group Reduction: Incomplete reduction can lead to the formation of intermediates such as nitroso (R-NO) and hydroxylamine (R-NHOH) species. These intermediates can further react to form dimeric impurities like azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds.

  • Aromatic Ring Hydrogenation: The primary side reaction during this step is the formation of the cis-isomer of this compound. The desired product is often the trans-isomer, and controlling the stereoselectivity can be a significant challenge. Inadequate catalyst activity or harsh reaction conditions can also lead to incomplete hydrogenation, leaving residual 2-(4-aminophenyl)ethanol.

Q3: How can I monitor the progress of the reaction and the formation of side products?

Thin-layer chromatography (TLC) is a straightforward method to monitor the disappearance of the starting material, 2-(4-nitrophenyl)ethanol. For more detailed analysis and identification of side products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. To distinguish between the cis and trans isomers of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential causes and recommended solutions.

Issue 1: Low Yield of 2-(4-Aminophenyl)ethanol (Step 1)
Potential CauseRecommended Solution
Incomplete Reaction - Monitor Reaction: Use TLC to track the consumption of the starting material. - Extend Reaction Time: Continue the reaction until the starting material is no longer visible on the TLC plate. - Increase Hydrogen Pressure: Within safe limits of the reactor, a moderate increase in hydrogen pressure can enhance the reaction rate. - Optimize Catalyst Loading: Insufficient catalyst will lead to a sluggish reaction. A typical loading for Pd/C is 5-10 wt% relative to the starting material.
Catalyst Poisoning - Use High-Purity Starting Materials: Impurities in the 2-(4-nitrophenyl)ethanol or solvent can deactivate the catalyst. - Ensure Inert Atmosphere: Thoroughly purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen that could oxidize the catalyst.
Formation of Azo/Azoxy Byproducts - Control Temperature: The reduction of nitro groups is exothermic. Maintain the recommended reaction temperature to avoid overheating, which can promote the formation of dimeric impurities. - Catalyst Choice: Palladium on carbon (Pd/C) is generally effective at minimizing these side products. The use of certain additives, like vanadium compounds, has been shown to prevent the accumulation of hydroxylamine intermediates, which are precursors to azo and azoxy compounds.
Issue 2: Incomplete Hydrogenation of the Aromatic Ring (Step 2)
Potential CauseRecommended Solution
Catalyst Deactivation - Amine Inhibition: The amino group of the substrate can act as a catalyst inhibitor. Increasing the catalyst loading or using a catalyst more resistant to amine poisoning (e.g., rhodium-based catalysts) may be beneficial. - Reaction Conditions: Ensure sufficient hydrogen pressure and adequate agitation to facilitate mass transfer of hydrogen to the catalyst surface.
Insufficient Reaction Time or Temperature - Monitor Reaction Progress: Use GC-MS to monitor the disappearance of 2-(4-aminophenyl)ethanol. - Optimize Conditions: A modest increase in temperature and/or reaction time may be necessary to drive the reaction to completion. However, excessively high temperatures can lead to other side reactions.
Issue 3: Poor Stereoselectivity (High cis-Isomer Content)
Potential CauseRecommended Solution
Reaction Conditions - Catalyst System: The choice of catalyst and solvent can significantly influence the cis/trans ratio. Rhodium-based catalysts have been reported to favor the formation of cis-isomers in some cases, while platinum and ruthenium catalysts can offer different selectivities. - Temperature and Pressure: Lower temperatures generally favor the formation of the thermodynamically more stable trans-isomer. Experiment with a range of temperatures and pressures to optimize for the desired isomer.
Isomerization - Post-Reaction Isomerization: Depending on the work-up conditions, there might be a possibility of isomerization. Neutral or slightly basic conditions are generally preferred during work-up to minimize this risk.
Identification and Quantification - NMR Analysis: Use ¹H and ¹³C NMR to accurately determine the cis/trans ratio. Key distinguishing features in ¹H NMR include the chemical shift and coupling constants of the protons on the carbons bearing the hydroxyl and amino groups. For the trans-isomer, these protons are typically axial, leading to larger axial-axial coupling constants (J ≈ 10-13 Hz). In the cis-isomer, one of these protons is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[1]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, based on procedures for analogous compounds. Optimization may be required.

Step 1: Synthesis of 2-(4-Aminophenyl)ethanol
  • Reactor Setup: To a hydrogenation reactor, add 2-(4-nitrophenyl)ethanol and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 5-10 wt% of 10% Palladium on carbon (Pd/C) catalyst as a slurry in the same solvent.

  • Inerting: Seal the reactor and purge several times with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 0.5-1.0 bar overpressure.

  • Reaction Conditions: Heat the reaction mixture to 40-50°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing 2-(4-aminophenyl)ethanol can be used directly in the next step or concentrated under reduced pressure.

Step 2: Synthesis of this compound
  • Reactor Setup: The solution of 2-(4-aminophenyl)ethanol from Step 1 is returned to the hydrogenation reactor. If starting from isolated material, dissolve it in a suitable solvent (e.g., water, ethanol).

  • Catalyst: The same Pd/C catalyst may be used, or fresh catalyst can be added.

  • Inerting: Seal and purge the reactor with an inert gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to a higher pressure, typically in the range of 4-10 bar.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS to confirm the disappearance of the aromatic intermediate.

  • Work-up: After cooling and venting, filter the catalyst. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system to separate the cis and trans isomers if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitro Group Reduction cluster_step2 Step 2: Aromatic Ring Hydrogenation start1 2-(4-Nitrophenyl)ethanol process1 Pd/C, H2 (low pressure) Methanol, 40-50°C start1->process1 intermediate 2-(4-Aminophenyl)ethanol process1->intermediate side_products1 Nitroso, Hydroxylamine, Azo, Azoxy Compounds process1->side_products1 process2 Pd/C, H2 (high pressure) Ethanol/Water, 50-60°C intermediate->process2 final_product This compound (cis/trans mixture) process2->final_product side_products2 cis-Isomer (major side product) process2->side_products2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Start Synthesis step1 Step 1: Nitro Reduction start->step1 check1 Low Yield of 2-(4-Aminophenyl)ethanol? step1->check1 solution1 Troubleshoot: - Incomplete Reaction - Catalyst Poisoning - Azo/Azoxy Formation check1->solution1 Yes step2 Step 2: Ring Hydrogenation check1->step2 No solution1->step1 Re-evaluate check2 Incomplete Hydrogenation? step2->check2 solution2 Troubleshoot: - Catalyst Deactivation - Insufficient H2 Pressure/Time check2->solution2 Yes check3 High cis-Isomer Content? check2->check3 No solution2->step2 Re-evaluate solution3 Troubleshoot: - Optimize Catalyst/Conditions - Analyze by NMR check3->solution3 Yes end_product Pure trans-2-(4-Aminocyclohexyl)ethanol check3->end_product No solution3->step2 Re-evaluate

Caption: Troubleshooting decision tree for identifying side reactions.

References

Technical Support Center: Purification of Crude 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Aminocyclohexyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities in your crude product can originate from starting materials, byproducts of the synthesis, and the solvents used. Common synthesis routes involve the catalytic hydrogenation of a substituted nitroarene or aniline.[1][2][3]

Common Impurities Include:

  • Unreacted Starting Materials: Such as 4-(2-hydroxyethyl)aniline or related precursors.

  • Partially Hydrogenated Intermediates: Compounds where the aromatic ring is not fully reduced.

  • Cis-Isomer: 2-(cis-4-Aminocyclohexyl)ethanol is a common geometric isomer that can be challenging to separate from the desired trans-isomer.[4][5]

  • Byproducts from Side Reactions: Hydrogenation of anilines can sometimes lead to condensation byproducts.[1]

  • Residual Catalyst: Traces of hydrogenation catalysts like Palladium (Pd) or Nickel (Ni).[6][7]

  • Solvents: Residual solvents from the reaction and initial workup, such as ethanol, methanol, or toluene.[8][9]

Q2: Which purification method is best for my crude product?

A2: The optimal purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective technique for removing small to moderate amounts of impurities, especially for separating cis/trans isomers if their solubilities differ significantly in the chosen solvent system.[4][10] It is a cost-effective method for large-scale purification.[11]

  • Column Chromatography: This method offers high resolution and is ideal for separating compounds with very similar physical properties, such as geometric isomers or closely related byproducts that are difficult to remove by recrystallization.[11][12]

  • Distillation: While challenging for high-boiling point compounds like this compound, vacuum distillation can be used to remove volatile solvents or, in some cases, to purify the product itself if the impurities are significantly less or more volatile.

Q3: How can I determine the purity of my this compound?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Can separate and quantify the desired product and various impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to determine the ratio of cis to trans isomers.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and any impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
No crystals form upon cooling. 1. Too much solvent was used. [13] 2. The solution is supersaturated.[13]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[13] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[14]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute.[15] 2. The compound is significantly impure.[13] 3. The solution cooled too quickly.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13][15] 2. Consider pre-purifying the crude material with a quick filtration through a silica plug before recrystallization.
Low recovery of pure crystals. 1. Too much solvent was used for dissolution.[16] 2. The product is significantly soluble in the cold solvent.[16] 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution.[14] 2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 3. Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely.[16]
Crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the filtration step. Use sparingly, as it can adsorb the desired product as well.[16]
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Streaking or tailing of the product spot on TLC/column. The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface.[12]Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent system. This will neutralize the acidic sites on the silica.[12]
Product is not moving from the baseline (Rf = 0). The eluent is not polar enough to move the highly polar amino alcohol.Gradually increase the polarity of your mobile phase. A common solvent system for amino alcohols is a gradient of methanol in dichloromethane (DCM), often with 1% triethylamine.[12]
Poor separation of product from an impurity. The chosen eluent system does not provide adequate resolution.Systematically test different solvent systems during TLC analysis. Try different combinations of non-polar (e.g., hexanes, ethyl acetate) and polar (e.g., methanol, isopropanol) solvents, always including a basic modifier.
Product appears to have decomposed on the column. The compound is unstable on silica gel.Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[17]

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System

This two-solvent method is effective when the compound is highly soluble in a "good" solvent (like ethanol) even at low temperatures, but insoluble in a "bad" solvent (like water).[16][18]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (this is the "cloud point").[16][19] This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is used for separating components with different polarities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. For this compound, start with a mixture of Ethyl Acetate/Methanol/Triethylamine (e.g., 90:9:1). Adjust the methanol concentration to achieve a Retention Factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (the eluent).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM).[20] For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of the packed column.[20]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Qualitative Comparison of Purification Techniques

Technique Principle of Separation Best Suited For Removing Advantages Limitations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[16]Insoluble impurities, colored impurities, and impurities with significantly different solubility profiles (e.g., some isomers).Cost-effective, scalable, good for removing small amounts of impurities.[11]Can have lower recovery, may not separate closely related compounds, risk of oiling out.[14][15]
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.Closely related compounds, geometric isomers (cis/trans), byproducts with similar solubility.[12]High resolution, versatile for a wide range of compounds.More expensive, requires more solvent, can be more time-consuming for large quantities.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Volatile solvents, impurities with significantly different boiling points.Effective for removing low-boiling contaminants.Product may decompose at high temperatures, not effective for separating isomers with similar boiling points.[11]

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure Product (>95%) Analysis->PureProduct Meets Spec Impure Product still impure Analysis->Impure Fails Spec Impure->ColumnChrom Re-purify

Caption: A workflow diagram illustrating the decision-making process for purifying crude this compound.

TroubleshootingRecrystallization cluster_outcomes Troubleshooting Paths cluster_solutions Solutions Start Attempt Recrystallization Result Observe Outcome Start->Result NoCrystals No Crystals Form Result->NoCrystals Problem OiledOut Product Oils Out Result->OiledOut Problem LowYield Low Yield Result->LowYield Problem Success Pure Crystals Formed Result->Success Success Sol_NoCrystals 1. Reduce solvent volume 2. Scratch flask / Add seed crystal NoCrystals->Sol_NoCrystals Sol_OiledOut 1. Re-heat to dissolve 2. Add more 'good' solvent 3. Cool slowly OiledOut->Sol_OiledOut Sol_LowYield 1. Use minimum hot solvent 2. Ensure thorough cooling 3. Pre-heat filtration apparatus LowYield->Sol_LowYield

Caption: A troubleshooting decision tree for common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Stereoselective Synthesis of trans-2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in increasing the stereoselectivity for trans-2-(4-Aminocyclohexyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a high proportion of the trans isomer critical for 2-(4-Aminocyclohexyl)ethanol?

The stereochemistry of pharmacologically active molecules is crucial as different isomers can exhibit varied biological activities, efficacies, and safety profiles. For 1,4-disubstituted cyclohexane rings, the trans isomer often shows a greater binding affinity to biological targets, such as G-protein coupled receptors, compared to its cis counterpart.[1] Therefore, maximizing the yield of the desired trans isomer is essential for improving the efficiency of drug synthesis and ensuring the final product's purity and potency.[1]

Q2: What is the most common synthetic strategy for producing this compound, and what is the main challenge?

The predominant method is the catalytic hydrogenation of a corresponding aromatic precursor, such as 2-(4-aminophenyl)ethanol or its N-protected derivatives (e.g., 2-(4-acetamidophenyl)ethanol). This process reduces the aromatic ring to a cyclohexane ring. The primary challenge is controlling the stereochemistry of the hydrogenation to selectively form the thermodynamically more stable trans isomer over the cis isomer.[2][3]

Q3: My synthesis yields a low trans:cis isomer ratio. What are the key factors I should investigate to improve stereoselectivity?

Achieving a high trans:cis ratio is a common hurdle. The stereochemical outcome is highly dependent on several reaction parameters. The following troubleshooting guide details the critical factors to optimize.

Troubleshooting Guide: Improving trans:cis Stereoselectivity

Issue: Poor trans:cis Isomer Ratio

A low ratio of the desired trans product is often linked to suboptimal catalyst choice and reaction conditions.

Solution 1: Catalyst Selection

The choice of metal catalyst is the most significant factor influencing the isomer ratio. Palladium-based catalysts are widely reported to favor the formation of the trans isomer.[2]

Table 1: Comparison of Catalysts for Hydrogenation and Their Effect on Stereoselectivity

CatalystTypical SupportCommon Solvent(s)Reported trans:cis RatioReference(s)
Palladium on Carbon (Pd/C)CarbonWater, Ethanol3:1 to 4:1[2]
Palladium on Carbon (Pd/C)CarbonWater~4:1 (80:20)[3][4]
Rhodium on Alumina (Rh/Al₂O₃)AluminaEthanol~1:1[3][4]
Platinum Oxide (PtO₂)-Ethanol, WaterFavors trans retention[3][5]
Raney Nickel (Ra-Ni)-Water~4.3:1 (81:19)[1][6]

Recommendation: Start with a 5% or 10% Palladium on Carbon (Pd/C) catalyst, as it consistently favors the trans product.[2] If results are suboptimal, consider screening other catalysts like Platinum Oxide.

Solution 2: Optimization of Reaction Conditions

Temperature and hydrogen pressure are critical secondary factors that can be tuned to enhance stereoselectivity.

Table 2: Influence of Reaction Conditions on Hydrogenation Outcome

ParameterCondition RangeExpected Effect on trans SelectivityNotesReference(s)
Temperature 50 - 110 °CHigher temperatures generally favor the thermodynamically stable trans isomer.Excessively high temperatures can promote side reactions and catalyst degradation. A two-step temperature profile (e.g., 40-50°C for nitro group reduction, then 50-60°C for ring saturation) has been shown to be effective.[2][6][7][2][3][6][7]
H₂ Pressure 1 - 10 barModerate pressures (1-4 bar) are often sufficient for ring saturation.Very high pressures (e.g., >100 atm) have been used but may not be necessary and require specialized equipment.[1][6][2][6][7]
Solvent Protic (Water, Ethanol)Solvent choice can influence catalyst activity and substrate presentation to the catalyst surface.Water is a common, green solvent, while isopropanol has been noted to improve diastereoselectivity in some cases.[2][8][2][8]

Recommendation: For a Pd/C catalyzed reaction, begin with a temperature of 50-60°C and a hydrogen pressure of 1-4 bar.[6][7] Monitor the reaction progress and consider a gradual increase in temperature if the reaction is slow, but avoid exceeding 110°C.

G cluster_workflow Workflow for Optimizing Trans Stereoselectivity start Start: Low trans:cis Ratio catalyst Step 1: Evaluate Catalyst (Default: 5% Pd/C) start->catalyst conditions Step 2: Optimize Conditions (Temperature, Pressure) catalyst->conditions analysis Analyze Isomer Ratio (GC, HPLC, NMR) conditions->analysis decision Is trans:cis Ratio > 4:1 ? analysis->decision decision->catalyst No, Re-evaluate purification Step 3: Post-Synthesis Purification (Crystallization or Enzymatic) decision->purification No, but sufficient for purification end_ok End: High Purity trans Isomer decision->end_ok  Yes end_purify End: High Purity trans Isomer purification->end_purify

Caption: Logical workflow for troubleshooting and improving the yield of the trans isomer.

Issue: Low Overall Yield or Incomplete Reaction

Low yields can stem from issues with catalyst activity or incomplete conversion.

  • Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst.[2] Ensure the use of high-purity reagents and solvents.

  • Suboptimal Conditions: Insufficient temperature or hydrogen pressure can lead to a stalled or incomplete reaction.[2] Ensure your reactor is properly sealed and that the temperature and pressure are maintained throughout the reaction. A typical duration for these hydrogenations is 24-48 hours.[1][3]

Q4: If optimization is insufficient, how can I separate the trans isomer from the cis isomer post-synthesis?

Method 1: Fractional Crystallization

This is a highly effective classical method for separating diastereomers. The mixture of cis and trans amines is often converted into a salt (e.g., hydrochloride) or an N-acetyl derivative, which may have significantly different solubilities in a given solvent system.

  • Procedure: After hydrogenation, the crude amine mixture can be dissolved in an alcohol like ethanol, followed by the addition of hydrochloric acid. The resulting hydrochloride salts can be fractionally crystallized. Alternatively, treating the mixture with a solvent like acetonitrile can selectively precipitate the trans isomer hydrochloride salt in high purity.[7]

Method 2: Enzymatic Kinetic Resolution

This modern biocatalytic approach offers high selectivity.

  • Procedure: A transaminase enzyme that is selective for the cis-isomer can be used to convert the unwanted cis-2-(4-aminocyclohexyl)ethanol into the corresponding ketone, leaving the desired trans isomer untouched.[9] The remaining trans amine can then be easily separated from the ketone by extraction or chromatography.[9]

Experimental Protocols

Protocol: Stereoselective Hydrogenation of 2-(4-Nitrophenyl)ethanol

This two-step protocol is based on procedures for analogous compounds and is designed to maximize the formation of the trans isomer.[1][6][7]

Materials:

  • 2-(4-Nitrophenyl)ethanol

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Water (Deionized) or Ethanol

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

  • Pressurized Hydrogenation Reactor (Autoclave)

Procedure:

  • Reactor Setup: Charge the pressure reactor with 2-(4-nitrophenyl)ethanol and the solvent (water or ethanol). Add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Inerting: Seal the reactor and purge it 3-5 times with nitrogen gas to remove all oxygen.

  • Step 1 (Nitro Group Reduction): Purge the reactor 3-5 times with hydrogen gas. Pressurize the reactor with hydrogen to 0.5-1.0 bar.[1] Heat the reaction mixture to 40-50°C with vigorous stirring. Maintain these conditions until hydrogen uptake ceases (typically 12-24 hours), indicating the complete reduction of the nitro group to an amine.

  • Step 2 (Aromatic Ring Saturation): Increase the reactor temperature to 50-60°C and increase the hydrogen pressure to 1-4 bar.[6][7] Continue the hydrogenation with vigorous stirring for an additional 24-48 hours, or until hydrogen uptake is complete.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst on the filter with a small amount of the reaction solvent.

  • Analysis: The resulting filtrate contains a mixture of cis- and trans-2-(4-aminocyclohexyl)ethanol. Analyze the trans:cis ratio using GC, HPLC, or ¹H NMR. The product can be isolated from the solvent by evaporation and purified further if necessary (see Q4).

G cluster_pathway Key Factors in Stereoselective Hydrogenation cluster_factors start Aromatic Precursor (e.g., 2-(4-Aminophenyl)ethanol) trans_prod trans-Product (Thermodynamically Favored) start->trans_prod H₂, Catalyst cis_prod cis-Product (Kinetically Favored) start->cis_prod H₂, Catalyst factors Influencing Factors catalyst Catalyst (Pd/C favors trans) temp Temperature (Higher T favors trans) pressure Pressure (e.g., 1-4 bar)

Caption: Key factors influencing the stereochemical outcome of catalytic hydrogenation.

References

Technical Support Center: Reaction Monitoring for 2-(4-Aminocyclohexyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of 2-(4-aminocyclohexyl)ethanol, a common process involving the reduction of a nitroaromatic precursor like 2-(4-nitrophenyl)ethanol.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective qualitative technique used to track the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1]

Frequently Asked Questions (FAQs)

Q1: How do I set up a TLC experiment to monitor this reaction? A1: Spot three lanes on a silica gel TLC plate: your starting material (e.g., 2-(4-nitrophenyl)ethanol) as a reference, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[2] This allows for direct comparison and confirmation of spot identities on the same plate.[3]

Q2: What is a good starting solvent system (eluent) for this analysis? A2: The polarity of the starting material (nitroaromatic) and product (amino alcohol) are quite different. A good starting point is a mixture of a non-polar and a polar solvent, such as 1:1 Ethyl Acetate/Hexanes.[1] You may need to adjust the ratio to achieve optimal separation, where the Rf values are ideally between 0.3 and 0.7.[4] For amines that may interact strongly with the silica, a more polar system like 4:1:1 n-butanol-water-acetic acid can also be effective.[1]

Q3: How do I visualize the spots on the TLC plate? A3: Visualization can be a two-step process:

  • UV Light: The starting material, 2-(4-nitrophenyl)ethanol, contains a chromophore and should be visible under a 254 nm UV lamp.[5][6] The product, this compound, is an aliphatic amine and will likely not be UV-active.

  • Chemical Staining: After UV visualization, use a chemical stain. Ninhydrin is an excellent choice as it reacts with primary amines to produce a distinct color (often purple or pink) upon gentle heating.[7][8] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with oxidizable functional groups like amines and alcohols to produce yellow spots on a purple background.[6][7]

Q4: How do I interpret the TLC results to know if my reaction is complete? A4: A complete reaction is indicated by the complete disappearance of the starting material spot in the reaction mixture lane. Concurrently, a new spot corresponding to your product should appear. The co-spot lane will help you distinguish the starting material from the product, especially if they have similar Rf values.

Troubleshooting Guide: TLC

Q: My spots are streaking vertically instead of forming tight circles. Why, and how do I fix it? A: Streaking is a common issue, especially with amines.[9]

  • Cause 1: Sample Overloading. You may have spotted too much material on the plate.[9]

    • Solution: Dilute your sample and spot again. A concentration of about 1% is typically effective.[9]

  • Cause 2: Strong Interaction with Silica. Amines are basic and can interact strongly with the acidic silica gel, causing streaking.[5]

    • Solution: Add a small amount of a basic modifier to your eluent. For example, add 0.1–2.0% triethylamine or a few drops of ammonium hydroxide to the solvent system.[6] This neutralizes the acidic sites on the silica gel, leading to cleaner spots.

Q: I can see my starting material spot under UV light, but I can't see the product spot after staining. What's wrong? A: This could be due to several factors.

  • Cause 1: Insufficient Product. The reaction may not have progressed enough, or the product concentration is too low to be detected.

    • Solution: Allow the reaction to run longer. To confirm if your stain is working, you can run a standard of a known amine if available.

  • Cause 2: Improper Staining. The staining solution may be old, or the plate may not have been heated sufficiently after dipping.

    • Solution: Prepare fresh stain or ensure adequate heating as per the stain's protocol. Be careful not to overheat, which can char the entire plate.[6]

  • Cause 3: Volatile Product. While unlikely for this specific product, some compounds can evaporate from the plate before or during visualization.[6]

Q: All my spots are stuck at the bottom (baseline). What should I do? A: Your eluent is not polar enough to move the compounds up the plate.[6][10]

  • Solution: Increase the polarity of your solvent system. You can do this by increasing the proportion of the more polar solvent (e.g., changing from 20% ethyl acetate in hexanes to 40% ethyl acetate in hexanes).[4]

Q: All my spots ran to the top of the plate (solvent front). What should I do? A: Your eluent is too polar.[6][10]

  • Solution: Decrease the polarity of your solvent system by increasing the proportion of the less polar solvent (e.g., changing from 50% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).[4]

Data Presentation: Expected TLC Results

The following table presents hypothetical, yet realistic, Rf values for monitoring the reaction on a silica gel plate. Actual values will depend on the exact solvent system used.

CompoundExpected Rf (1:1 EtOAc/Hexanes)Visualization MethodNotes
2-(4-Nitrophenyl)ethanol~0.6UV, Stains (KMnO₄)Starting material, moderately polar.
This compound~0.2Stains (Ninhydrin, KMnO₄)Product, more polar due to amine and alcohol, and strong interaction with silica. Will not be UV active.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is a powerful quantitative technique that can provide precise information about the conversion of starting material to product.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC method is suitable for monitoring this reaction? A1: A reverse-phase HPLC (RP-HPLC) method is most common. This typically uses a non-polar stationary phase, such as a C18 column, and a polar mobile phase.[11][12]

Q2: How can I monitor the reaction when the product, this compound, has poor UV absorbance? A2: Direct detection of the aliphatic amine product is difficult without derivatization.[13] However, for reaction monitoring, you can focus on the starting material. The precursor, 2-(4-nitrophenyl)ethanol, has a strong UV chromophore. You can monitor the reaction progress by quantifying the decrease in the peak area of the starting material over time. The reaction is considered complete when this peak is no longer detectable.

Q3: What are typical starting conditions for an RP-HPLC method? A3:

  • Column: C18, 5 µm particle size, ~4.6 x 150 mm.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A good starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set the detector to the λmax (maximum absorbance) of the 2-(4-nitrophenyl)ethanol, likely around 254-280 nm.[11][14]

  • Column Temperature: 25-30 °C.[15]

Troubleshooting Guide: HPLC

Q: My retention times are shifting from one run to the next. Why? A: Shifting retention times are often related to the mobile phase, column, or temperature.

  • Cause 1: Mobile Phase Composition Change. The organic solvent in your mobile phase can evaporate over time, increasing the aqueous content and leading to longer retention times.[16]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Cause 2: Insufficient Column Equilibration. If you are running a gradient, the column may not have had enough time to return to the initial conditions before the next injection.[15]

    • Solution: Increase the equilibration time at the end of your gradient method.

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times, with higher temperatures generally leading to shorter retention.[15]

    • Solution: Use a column oven to maintain a constant temperature.

Q: I'm seeing significant peak tailing for my amine product. How can I improve the peak shape? A: Peak tailing for basic compounds like amines is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.

  • Solution 1: Use a Base-Deactivated Column. Modern columns are often "end-capped" or specifically designed for analyzing basic compounds.

  • Solution 2: Modify the Mobile Phase. Add a competing base, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will interact with the active silanol sites, preventing your analyte from doing so and resulting in more symmetrical peaks. Lowering the mobile phase pH with an acid like formic or acetic acid can also help by ensuring the amine is protonated.

Q: My baseline is noisy or drifting. What are the common causes? A: Baseline issues can stem from the detector, mobile phase, or pump.[17][18]

  • Cause 1: Air Bubbles. Air dissolved in the mobile phase can outgas in the system, causing baseline noise.

    • Solution: Degas your mobile phase using a degasser, sonication, or helium sparging.

  • Cause 2: Contaminated Mobile Phase. Impurities in your solvents or buffer salts can create a noisy or drifting baseline.[18]

    • Solution: Use high-purity HPLC-grade solvents and reagents.

  • Cause 3: Pump Issues. Inconsistent mixing or faulty check valves in the pump can cause pressure fluctuations that manifest as baseline noise.[17]

    • Solution: Purge the pumps to remove air bubbles. If the problem persists, service the check valves or seals.

Q: My system backpressure is suddenly very high. What should I check? A: High backpressure usually indicates a blockage in the system.[18]

  • Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure drops, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in the tubing, injector, or guard column). A common cause is precipitated buffer salts or particulate matter from unfiltered samples. Always filter your samples and mobile phases.

Data Presentation: Expected HPLC Results

This table shows hypothetical retention times for an RP-HPLC analysis. The product is expected to be much more polar and therefore elute earlier than the starting material.

CompoundExpected Retention Time (minutes)Notes
This compound~2.5Product. Very polar, elutes early. Weak UV response.
2-(4-Nitrophenyl)ethanol~7.0Starting material. Less polar, elutes later. Strong UV response.

Section 3: Experimental Workflows and Protocols

Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow start Start Synthesis Reaction aliquot Take Reaction Aliquot (e.g., at t=0, 1h, 2h...) start->aliquot prepare Prepare Sample (Dilute, Quench if needed) aliquot->prepare analyze Analyze via TLC or HPLC prepare->analyze interpret Interpret Chromatogram (Check for Starting Material) analyze->interpret decision Reaction Complete? interpret->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up and Purification decision->workup  Yes continue_rxn->aliquot Wait & sample again

Caption: General workflow for monitoring a chemical reaction using chromatography.

Protocol: TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom edge. This is your origin line.

  • Sample Preparation: Prepare dilute solutions (~1%) of your starting material reference and the current reaction mixture in a volatile solvent like ethyl acetate.

  • Spotting: Use separate capillary tubes to spot the starting material, the reaction mixture, and a co-spot (spotting both on the same point) on the origin line. Keep the spots small and concentrated.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[5] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Then, dip the plate into a staining solution (e.g., ninhydrin), and gently heat it with a heat gun until colored spots appear.

  • Analysis: Observe the spots. The reaction is progressing if the starting material spot in the reaction lane is diminishing and a new product spot is appearing.

Troubleshooting Logic: TLC Streaking

TLC_Troubleshooting_Streaking problem Problem: TLC spots are streaking q1 Is the sample an amine or carboxylic acid? problem->q1 a1_yes Solution: Add a modifier to eluent (e.g., 1% Triethylamine for amines) q1->a1_yes Yes q2 Is the spot very large and intense at the origin? q1->q2 No a2_yes Solution: Sample is overloaded. Dilute sample and re-spot. q2->a2_yes Yes a_no Consider other issues: - Mixed solvent system separated - Contaminated sample q2->a_no No

Caption: Decision tree for troubleshooting streaked spots in TLC analysis.

Protocol: HPLC Monitoring
  • System Preparation: Set up the HPLC system with the chosen column and mobile phase. Purge the pumps to remove any air bubbles and allow the system to equilibrate until a stable baseline is achieved.

  • Sample Preparation: Take an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or buffer). Dilute the sample significantly with the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample into the HPLC.

  • Data Acquisition: Run the HPLC method and record the chromatogram.

  • Analysis: Identify the peak corresponding to the starting material based on its retention time (determined by injecting a standard of the starting material). Integrate the peak area. The reaction is complete when this peak area falls to zero or below a predetermined threshold.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Pd/C and Raney-Ni Hydrogenations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to catalyst poisoning in Palladium on Carbon (Pd/C) and Raney-Nickel (Raney-Ni) catalyzed hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the deactivation of a catalyst due to the strong chemisorption of substances, known as poisons, onto the active sites of the catalyst.[1][2] This prevents the catalyst from interacting with the reactants, leading to a decrease in reaction rate and efficiency.[1] Poisoning can be either reversible, where the catalyst's activity can be restored, or irreversible, where the deactivation is permanent.[3]

Q2: My hydrogenation reaction has stalled or is very sluggish. What is the most likely cause?

A2: A stalled or sluggish reaction is a primary indicator of catalyst deactivation, with catalyst poisoning being a frequent culprit.[4] The first step in troubleshooting should be to critically evaluate the purity of your substrate, solvent, and hydrogen gas.[4] Trace amounts of impurities can act as potent poisons.

Q3: What are the most common catalyst poisons for Pd/C and Raney-Ni?

A3: Both Pd/C and Raney-Ni are susceptible to a range of poisons. Common poisons include:

  • Sulfur compounds: Thiols, sulfides, thiophenes, and even elemental sulfur are particularly potent poisons for both catalysts.[5][6]

  • Nitrogen compounds: Amines, especially primary amines, ammonia, nitro compounds, and nitrogen-containing heterocycles can poison the catalyst.[3][7] The poisoning effect of amines on Raney-Ni has been correlated with their molecular size and basicity.[7][8]

  • Halides: Halogenated compounds can deactivate Raney-Ni.

  • Carbon Monoxide (CO): CO can strongly adsorb to the surface of palladium, blocking active sites.[9]

  • Heavy metal ions: Traces of other metals can interfere with the catalytic activity.

  • Strongly coordinating species: Phosphines, phosphites, and cyanides can also act as poisons.

Q4: How can I detect the presence of catalyst poisons?

A4: Several analytical techniques can be employed to identify the presence of poisons on a catalyst or in the reaction components:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in starting materials and solvents.

  • Inductively Coupled Plasma (ICP-OES/MS): Can quantify the elemental composition of the catalyst, revealing the presence of metallic poisons.[1]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition and chemical state of poisons on the catalyst surface.[1]

  • Temperature Programmed Desorption/Oxidation (TPD/TPO): Can help characterize adsorbed species and carbonaceous deposits (coke).

Q5: Can a poisoned catalyst be regenerated?

A5: Yes, in many cases, poisoned catalysts can be regenerated, but the success depends on the nature of the poison and the severity of the poisoning.[4] Deactivation by coking or fouling can often be reversed by washing or controlled oxidation.[1][4] Poisoning by strongly chemisorbed species like sulfur may require more aggressive regeneration procedures, and complete recovery of activity is not always guaranteed.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with your hydrogenation reactions.

Problem: Low or No Conversion

Possible CauseDiagnostic CheckRecommended Solution(s)
Catalyst Poisoning Analyze starting materials, solvent, and hydrogen gas for impurities using techniques like GC-MS for organics or specific tests for sulfur.- Purify reactants and solvent (e.g., distillation, filtration through activated alumina). - Use a guard bed to remove poisons before the reactor.[4]
Improper Catalyst Handling/Activation Review standard operating procedures for catalyst handling. Ensure pyrophoric catalysts like dry Pd/C and Raney-Ni were not unduly exposed to air.- Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon). - Ensure proper catalyst activation according to the manufacturer's protocol.
Insufficient Hydrogen Check for leaks in the hydrogenation setup. Ensure the hydrogen source is not depleted.- Use a double-layered balloon for atmospheric hydrogenations to minimize leakage.[10] - For stubborn reactions, consider increasing the hydrogen pressure using a Parr shaker or autoclave.

Problem: Gradual Decrease in Reaction Rate

Possible CauseDiagnostic CheckRecommended Solution(s)
Coking/Fouling Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits. A decrease in catalyst surface area measured by BET analysis can also indicate fouling.[1]- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions leading to coke formation. - Implement a catalyst regeneration protocol (see Experimental Protocols).[4]
Sintering Analyze the spent catalyst with Transmission Electron Microscopy (TEM) to observe metal particle size. An increase in particle size indicates sintering.[1]- Operate at the lowest effective temperature to avoid thermal degradation. - Ensure efficient heat dissipation during the reaction.

Quantitative Data on Catalyst Poisoning

The following tables provide illustrative data on the effects of common poisons on catalyst activity.

Table 1: Illustrative Effect of a Thiol Poison on Pd/C Catalyzed Hydrogenation

Thiol Concentration (ppm)Initial Reaction Rate (mol/L·s)Time to Complete Conversion (hours)Catalyst Activity Loss after 1 Cycle (%)
01.5 x 10⁻³2~5%
18.0 x 10⁻⁴5~45%
52.5 x 10⁻⁴12~80%
10< 1.0 x 10⁻⁵> 24 (incomplete)> 95%
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.[4]

Table 2: Effect of N-Containing Compounds on Raney-Ni Activity in Transfer Hydrogenation

Poison (5 mol% to Nickel)Camphor Conversion (%)
None95
Aniline45
Cyclohexylamine20
Pyridine30
Quinoline15
Note: Data compiled for illustrative purposes. The poisoning effect of amines and heterocyclic compounds on Raney-Ni often correlates with their molecular size.[8]

Visualizations

catalyst_poisoning_mechanism cluster_reaction Hydrogenation Reaction cluster_poisoning Poisoning Reactant Reactant Active_Site Pd or Ni Active Site Reactant->Active_Site Adsorption H2 H2 H2->Active_Site Adsorption Product Product Active_Site->Product Surface Reaction & Desorption Blocked_Site Blocked Active Site Poison Sulfur Compound (e.g., Thiol) Poison->Blocked_Site Strong Chemisorption (Irreversible)

Mechanism of catalyst poisoning by a sulfur compound.

troubleshooting_workflow start Hydrogenation Fails (Low/No Conversion) check_purity Check Purity of: - Substrate - Solvent - H2 Gas start->check_purity check_conditions Verify Reaction Conditions: - Temperature - Pressure - Stirring start->check_conditions check_catalyst Evaluate Catalyst: - Age/Activity - Proper Handling start->check_catalyst purify Purify Starting Materials check_purity->purify adjust Adjust Conditions check_conditions->adjust replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst success Reaction Successful purify->success further_investigation Further Investigation: - Catalyst Characterization - Consider Alternative Catalysts purify->further_investigation If still fails adjust->success adjust->further_investigation If still fails replace_catalyst->success replace_catalyst->further_investigation If still fails

Troubleshooting workflow for a failed hydrogenation.

regeneration_decision start Catalyst Deactivated poison_type Identify Poison Type start->poison_type fouling Fouling/ Coking poison_type->fouling Coke/Organics strong_chemisorption Strong Chemisorption (e.g., Sulfur) poison_type->strong_chemisorption Sulfur, etc. regenerate Regenerate Catalyst fouling->regenerate cost_analysis Cost-Benefit Analysis strong_chemisorption->cost_analysis dispose Dispose of Catalyst & Use Fresh cost_analysis->regenerate Regeneration Economical cost_analysis->dispose Disposal More Economical

Decision-making for catalyst regeneration vs. disposal.

Experimental Protocols

Protocol 1: Standard Hydrogenation Procedure (Atmospheric Pressure)

Materials:

  • Substrate

  • 10% Pd/C or Raney-Ni (handle with care, potentially pyrophoric)

  • Anhydrous reaction solvent (e.g., ethanol, ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (in a double-layered balloon)

  • Celite for filtration

Procedure:

  • Reactor Setup: Add the catalyst to a dry round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask and purge with an inert gas for 5-10 minutes to remove air.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent, followed by the substrate (neat or as a solution in the reaction solvent).

  • Hydrogen Introduction: Carefully evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry completely, as it can be pyrophoric.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Regeneration of a Coked Pd/C Catalyst

Materials:

  • Spent (coked) Pd/C catalyst

  • Suitable solvent (e.g., ethanol, acetone)

  • Deionized water

  • Tube furnace with gas flow control

Procedure:

  • Catalyst Recovery and Washing: After the hydrogenation reaction, filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a solvent like ethanol or acetone to remove adsorbed organic residues, followed by a wash with hot deionized water.[4]

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.[4]

  • Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂) to 300-400°C and hold for 2-4 hours to burn off the carbonaceous deposits.[4] Caution: This process can be exothermic.

  • Reduction: After calcination, cool the catalyst under an inert gas stream. Reduce the catalyst by switching the gas flow to a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours.[4]

  • Passivation and Storage: Cool the catalyst to room temperature under an inert gas stream. Carefully passivate the catalyst before handling in air, or store it under an inert atmosphere or solvent.

Protocol 3: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

Materials:

  • Sulfur-poisoned Pd/C catalyst

  • Air or a dilute oxygen/inert gas mixture

  • Tube furnace

Procedure:

  • Catalyst Recovery: Filter the sulfur-poisoned catalyst from the reaction mixture and wash with a suitable solvent to remove any residual organics.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 50-80°C).

  • Oxidation: Place the dried, inactivated Pd/C catalyst in a tube furnace. Oxidize the catalyst in an air atmosphere at a temperature between 70-130°C for 3-10 hours.[11] This process aims to convert the adsorbed sulfur species into volatile oxides.

  • Post-treatment: After oxidation, the catalyst may require a reduction step similar to Protocol 2 (Step 4) to restore the metallic palladium active sites. The activity of the regenerated catalyst should be tested on a small scale before use in a larger reaction.

Protocol 4: Regeneration of a Poisoned Raney-Ni Catalyst

Materials:

  • Poisoned Raney-Ni catalyst

  • Aqueous organic acid solution (e.g., tartaric acid) containing metal ions that form an insoluble sulfide (e.g., stannous tartrate).

  • Aqueous base solution (e.g., dilute NaOH)

  • Deionized water

Procedure:

  • Catalyst Recovery: Carefully recover the poisoned Raney-Ni catalyst by decanting the reaction solvent under an inert atmosphere.

  • Acidic Treatment: Suspend the poisoned catalyst in an aqueous solution of an organic acid (like tartaric acid) containing metal ions that form insoluble sulfides (e.g., stannous ions).[12] Stir the mixture at a slightly elevated temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).[12]

  • Neutralization: Carefully raise the pH of the mixture to between 6.5 and 8.0 by adding a dilute aqueous base solution.[12]

  • Washing: Separate the catalyst from the solution and wash it thoroughly with deionized water to remove any remaining treating substances.[12]

  • Storage: Store the regenerated Raney-Ni under water or a suitable solvent to prevent deactivation. The activity of the regenerated catalyst should be verified before use.

References

Technical Support Center: Investigating Solvent Effects on 2-(4-Aminocyclohexyl)ethanol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction kinetics of 2-(4-Aminocyclohexyl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue Possible Causes Troubleshooting Steps
No discernible reaction - Inactive reagents or catalyst- Incorrect reaction temperature- Low reactant concentration- Inappropriate solvent choice- Purify starting materials and reagents.[1][2]- Verify the activity of any catalysts.- Incrementally increase the reaction temperature.[1][2]- Increase the concentration of reactants.[1]- Consider a solvent that better solubilizes reactants and stabilizes the transition state.[3]
Reaction rate is too slow - Suboptimal temperature- Low catalyst concentration- Solvent hindering the reaction- Gradually increase the reaction temperature, monitoring for side product formation.- Increase the catalyst loading incrementally.- Experiment with a solvent that has a different polarity or proticity which may better facilitate the reaction mechanism.[3][4]
Reaction rate is too fast to measure accurately - Temperature is too high- High catalyst concentration- Highly activating solvent- Lower the reaction temperature.- Reduce the concentration of the catalyst.- Use a less activating solvent (e.g., a non-polar solvent for a reaction that forms a polar transition state).[3]
Inconsistent or irreproducible results - Variation in reagent or solvent quality- Inconsistent experimental setup or procedure- Reaction sensitivity to trace impurities (e.g., water, oxygen)- Use reagents and solvents from the same batch for a series of experiments.[1]- Ensure all experimental parameters (temperature, stirring rate, concentrations) are precisely controlled.[1]- Use rigorously dried solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.[1]
Formation of unexpected side products - Reaction temperature is too high- Incorrect solvent choice leading to alternative reaction pathways- Presence of impurities- Lower the reaction temperature to improve selectivity.- Choose a solvent that disfavors the formation of side products.- Purify all reactants and solvents before use.[1]

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reaction kinetics of this compound?

A1: The effect of solvent polarity depends on the specific reaction. For reactions where the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state and accelerate the reaction rate.[3] Conversely, if the reactants are more polar than the transition state, a more polar solvent will slow down the reaction.[3] For reactions involving the amino or hydroxyl group of this compound, the nature of the transition state of the specific transformation (e.g., nucleophilic substitution, acylation) will dictate the optimal solvent polarity.

Q2: What is the role of protic vs. aprotic solvents in reactions involving this compound?

A2: Protic solvents (e.g., water, ethanol) can hydrogen bond with the amino and hydroxyl groups of this compound. This can affect reaction kinetics in several ways:

  • Solvation of the nucleophile: If the amino or hydroxyl group acts as a nucleophile, protic solvents can form a solvent shell around it, decreasing its nucleophilicity and slowing the reaction rate.

  • Stabilization of leaving groups: In substitution reactions, protic solvents can stabilize anionic leaving groups through hydrogen bonding, which can increase the reaction rate.

  • Proton transfer: Protic solvents can facilitate proton transfer steps in a reaction mechanism.

Aprotic solvents (e.g., THF, DCM) do not have acidic protons and cannot act as hydrogen bond donors. Polar aprotic solvents (e.g., DMSO, DMF) are particularly effective at solvating cations and can significantly accelerate reactions with anionic nucleophiles.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Several techniques can be used to monitor the reaction progress, including:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting material and the formation of products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantitative methods to determine the concentration of reactants and products over time. A calibration curve is required for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals. Integration of peaks allows for quantification.

  • UV-Vis Spectroscopy: If any of the reactants or products have a chromophore, their concentration can be monitored by measuring the absorbance at a specific wavelength.[5]

Q4: My reaction is not going to completion. What should I do?

A4: If a reaction is not reaching completion, consider the following:

  • Equilibrium: The reaction may be reversible and has reached equilibrium. Consider Le Chatelier's principle and try removing a product (e.g., by distillation or using a Dean-Stark trap for water) to drive the reaction forward.

  • Catalyst Deactivation: If a catalyst is being used, it may have become deactivated over time. Try adding a fresh portion of the catalyst.

  • Insufficient Reaction Time: The reaction may simply be slow. Allow the reaction to run for a longer period.[1]

  • Incorrect Stoichiometry: Double-check the calculations for the amounts of reactants used.[2]

Experimental Protocols

General Protocol for a Kinetic Study of the Acylation of this compound

This protocol outlines a general method for studying the effect of different solvents on the rate of acylation of the amino group of this compound with an acylating agent (e.g., acetic anhydride).

Materials:

  • This compound

  • Acetic Anhydride

  • A selection of anhydrous solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, dimethylformamide)

  • Internal standard (e.g., dodecane, if using GC analysis)

  • Quenching solution (e.g., a dilute solution of a primary amine like butylamine in the reaction solvent)

Procedure:

  • Preparation: Prepare stock solutions of this compound, acetic anhydride, and the internal standard in each of the chosen solvents.

  • Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer, add the solvent and the this compound stock solution. Allow the mixture to reach the desired reaction temperature.

  • Initiation: Start the reaction by adding the acetic anhydride stock solution. Begin timing simultaneously.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will consume any unreacted acetic anhydride.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the initial slope of this curve. The rate constant (k) can be determined by fitting the data to the appropriate integrated rate law.

Data Presentation

The quantitative data from the kinetic experiments should be summarized in a clear and structured table to facilitate comparison between different solvents.

Table 1: Hypothetical Rate Constants for the Acylation of this compound in Various Solvents at 25°C

SolventDielectric Constant (ε)Rate Constant (k) (M⁻¹s⁻¹)
Hexane1.90.005
Toluene2.40.012
Dichloromethane9.10.150
Acetonitrile37.50.850
Dimethylformamide (DMF)36.71.200

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions (Reactant, Reagent, Internal Standard) setup Thermostatted Reaction Setup prep1->setup initiate Initiate Reaction setup->initiate sampling Timed Aliquot Sampling initiate->sampling quench Quench Reaction sampling->quench analysis GC/HPLC Analysis quench->analysis data_proc Data Processing & Plotting analysis->data_proc rate_calc Calculate Rate Constant data_proc->rate_calc

Caption: Experimental workflow for a kinetic study.

Troubleshooting_Logic cluster_reagents Reagent & Solvent Issues cluster_procedure Procedural Issues start Inconsistent Results reagent_quality Varying Quality? start->reagent_quality solvent_purity Purity Issues? start->solvent_purity temp_control Temperature Fluctuation? start->temp_control stir_rate Inconsistent Stirring? start->stir_rate conc_error Concentration Errors? start->conc_error check_reagents Use Same Batch reagent_quality->check_reagents purify_solvent Purify/Dry Solvent solvent_purity->purify_solvent control_params Standardize Protocol temp_control->control_params stir_rate->control_params conc_error->control_params

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing oxidation and degradation of 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of 2-(4-Aminocyclohexyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound contains two reactive functional groups susceptible to degradation: a primary amine and a primary alcohol. The primary degradation pathways are oxidation, thermal decomposition, and photodegradation.

  • Oxidation: The primary amine can be oxidized to form various products, including the corresponding nitroso, nitro, or imine derivatives. The primary alcohol can be oxidized first to an aldehyde and then further to a carboxylic acid.

  • Thermal Degradation: At elevated temperatures, especially in the presence of carbon dioxide, amino alcohols can undergo cyclization and other rearrangement reactions. For instance, analogous amino alcohols can form imidazolidinones.

  • Photodegradation: Exposure to UV light can initiate degradation of aliphatic amines.

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present, the following degradation products are plausible:

  • Oxidation of the alcohol group:

    • 2-(4-Aminocyclohexyl)acetaldehyde

    • 2-(4-Aminocyclohexyl)acetic acid

  • Oxidation of the amine group:

    • Corresponding cyclohexanone oxime or cyclohexanone derivatives through oxidative deamination.

  • Combined oxidation:

    • Products with both the amine and alcohol groups oxidized.

Q3: How should this compound be properly stored to minimize degradation?

A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark location.

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

Q4: What are some common signs of this compound degradation?

A4: Degradation may be indicated by:

  • A change in color (e.g., yellowing or browning).

  • The appearance of particulates or a change in viscosity.

  • An altered odor.

  • The presence of unexpected peaks in analytical chromatograms (e.g., HPLC or GC).

Q5: Are there any recommended stabilizers or antioxidants for this compound?

A5: While specific studies on this compound are limited, general-purpose antioxidants for organic materials can be considered. These include:

  • Hindered phenolic antioxidants: Such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), which are known to scavenge free radicals.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous formulations. The choice of stabilizer will depend on the specific application and solvent system. It is essential to perform compatibility and effectiveness studies before use.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks observed in HPLC/GC analysis of a fresh sample. Contamination of the analytical system or solvent.1. Run a blank injection of the mobile phase/solvent to check for system contamination. 2. Use fresh, high-purity solvents for sample preparation and analysis. 3. Ensure proper cleaning and equilibration of the chromatographic column.
Rapid discoloration of the compound upon exposure to air. Oxidation of the primary amine.1. Handle the compound under an inert atmosphere (e.g., in a glove box). 2. Use de-gassed solvents for preparing solutions. 3. Consider adding a suitable antioxidant if compatible with the intended application.
Inconsistent analytical results between different batches. Inconsistent storage conditions or age of the material.1. Ensure all batches are stored under the same recommended conditions (cool, dark, inert atmosphere). 2. Note the age of each batch and consider re-qualification of older materials before use.
Loss of potency or activity in a formulation containing this compound. Degradation of the active pharmaceutical ingredient.1. Perform a forced degradation study to identify potential degradants. 2. Develop and validate a stability-indicating analytical method to monitor the purity of the compound over time. 3. Re-evaluate the formulation for excipients that may be promoting degradation.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (as the compound lacks a strong chromophore)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Stress Condition Methodology
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Heat the solid sample at 105°C for 48 hours.
Photodegradation Expose the sample (solid and in solution) to UV light (254 nm) for 24 hours.

After exposure to each stress condition, the samples should be diluted with the mobile phase and analyzed by the stability-indicating HPLC method.

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation MainCompound This compound Aldehyde 2-(4-Aminocyclohexyl)acetaldehyde MainCompound->Aldehyde Mild Oxidation AmineOxidation Amine Oxidation Products (e.g., Nitroso, Imine) MainCompound->AmineOxidation Oxidation Cyclization Cyclized Products (e.g., Imidazolidinones) MainCompound->Cyclization Heat, CO2 PhotoProducts Various Photoproducts MainCompound->PhotoProducts UV Light CarboxylicAcid 2-(4-Aminocyclohexyl)acetic acid Aldehyde->CarboxylicAcid Strong Oxidation

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow Start Start: Sample of This compound ForcedDegradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->ForcedDegradation SamplePrep Prepare Samples for Analysis (Dilution, Filtration) ForcedDegradation->SamplePrep HPLC Analyze by Stability-Indicating HPLC-UV Method SamplePrep->HPLC DataAnalysis Data Analysis: Identify and Quantify Degradants HPLC->DataAnalysis End End: Stability Profile Established DataAnalysis->End

Caption: Workflow for a forced degradation study.

Developing an effective workup procedure for 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2-(4-Aminocyclohexyl)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should consider during experimental design?

A1: this compound is a bifunctional molecule containing a primary amine and a primary alcohol. The nucleophilicity of the amino group and the hydroxyl group's potential to act as a nucleophile or leaving group (after protonation) are the main considerations. The cyclohexane ring can exist in different conformations, which may influence reactivity.

Q2: What are the common impurities I might encounter in commercial this compound?

A2: Common impurities could include the corresponding cis-isomer, unreacted starting materials from synthesis (e.g., a nitro or ketone precursor), and byproducts of hydrogenation such as dicyclohexylamine or aniline derivatives.[1] Other potential impurities are residual solvents and water.

Q3: How should I store this compound?

A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and moisture.[2] Storing it in a cool, dry place away from oxidizing agents is also recommended.

Q4: Can I perform reactions selectively on either the amine or the alcohol group?

A4: Yes, selective functionalization is possible through the use of protecting groups. The amino group can be protected, for example, as a carbamate (e.g., Boc or Cbz), allowing for reactions to be carried out on the hydroxyl group.[3][4][5] Conversely, the hydroxyl group can be protected (e.g., as a silyl ether) to allow for selective reaction at the amine.

Q5: What analytical techniques are most suitable for characterizing this compound and monitoring reactions?

A5: A combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess purity and identify impurities. Fourier-Transform Infrared (FTIR) spectroscopy will show characteristic peaks for the N-H and O-H stretches. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and workup of this compound. A common synthetic route is the hydrogenation of a corresponding nitrophenyl ethanol derivative.

Issue 1: Low or No Conversion During Hydrogenation
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst (e.g., Pd/C or Raney Nickel).[6] Ensure the catalyst was not unduly exposed to air during handling. For Pd/C, a catalyst loading of 5-10 mol% is typical.[7]
Catalyst Poisoning Purify the starting material to remove potential catalyst poisons like sulfur or halogen-containing compounds.[6] Ensure the solvent and hydrogen gas are of high purity.
Insufficient Hydrogen Check for leaks in the hydrogenation apparatus. Ensure the system is properly purged with hydrogen before starting the reaction. Use a hydrogen balloon or a pressurized reactor to maintain a positive hydrogen pressure.[8]
Suboptimal Reaction Conditions Increase the hydrogen pressure and/or reaction temperature. Common conditions for similar reductions are pressures of 5-10 bar and temperatures of 20-30°C.[7] Ensure adequate stirring to keep the catalyst suspended.
Issue 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Over-reduction Over-reduction of the aromatic ring in a precursor can occur. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. Using a more selective catalyst or milder reaction conditions (lower temperature and pressure) can also help.[6]
Incomplete Reduction Intermediates such as hydroxylamines or nitroso compounds may be present if the reaction is not complete. Ensure sufficient reaction time and catalyst loading.
Dimerization/Polymerization Side reactions between the amine and other functional groups can occur. If possible, consider protecting the amine group before subsequent reaction steps.
Issue 3: Difficulties During Workup and Purification
Possible Cause Suggested Solution
Product is Water-Soluble Due to the polar amine and alcohol groups, the product may have significant water solubility, leading to low recovery during aqueous workup. Saturate the aqueous layer with NaCl to decrease the product's solubility.[9] Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Emulsion Formation Emulsions can form during aqueous extraction, especially under basic conditions. Add brine to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.
Product is an Oil The final product may be a viscous oil that is difficult to handle and purify. Purification by column chromatography on silica gel is often effective. A solvent system of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is a good starting point. Alternatively, conversion to a hydrochloride salt can yield a solid that is easier to purify by recrystallization.
Co-elution of Impurities If impurities are difficult to separate by column chromatography, consider derivatization (e.g., Boc protection of the amine) to alter the polarity of the desired compound, followed by another chromatographic separation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Formula C₈H₁₇NO[10]
Molecular Weight 143.23 g/mol [10]
Appearance Colorless to yellow liquid[11]
Boiling Point Not readily available
Melting Point Not readily available
Purity (Typical) ≥95%[10]
pKa (of Cyclohexylamine) 10.64[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol is a general guideline for the reduction of a suitable precursor, such as 2-(4-nitrophenyl)ethanol, to this compound.

  • Reaction Setup: In a hydrogenation vessel, dissolve the starting material (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).[7]

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10% by weight of the starting material) under a stream of nitrogen.[7]

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 20-30°C).[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.[8]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Standard Aqueous Workup Procedure
  • Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and load it onto the column.

  • Elution: Elute the column with a gradient of a more polar solvent system, for example, starting with ethyl acetate and gradually increasing the proportion of methanol. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the amine on the silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow Start Starting Material (e.g., 2-(4-nitrophenyl)ethanol) Reaction Catalytic Hydrogenation (H2, Pd/C, Ethanol) Start->Reaction Filtration Catalyst Filtration (through Celite) Reaction->Filtration Workup Aqueous Workup (Extraction) Filtration->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workup Start Low Yield After Aqueous Workup CheckAqueous Check Aqueous Layer for Product (e.g., by TLC or LC-MS) Start->CheckAqueous ProductInAqueous Product Detected in Aqueous Layer? CheckAqueous->ProductInAqueous SaturateAndExtract Saturate with NaCl, Perform Multiple Extractions ProductInAqueous->SaturateAndExtract Yes Emulsion Emulsion Formed? ProductInAqueous->Emulsion No SaturateAndExtract->Emulsion BreakEmulsion Add Brine or Filter through Celite Emulsion->BreakEmulsion Yes Continue Continue with Drying and Concentration Emulsion->Continue No BreakEmulsion->Continue

Caption: Troubleshooting guide for low yield during the aqueous workup of this compound.

References

Technical Support Center: Scaling Up 2-(4-Aminocyclohexyl)ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of 2-(4-Aminocyclohexyl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield in the hydrogenation of the aromatic precursor to produce this compound. What are the potential causes and how can we troubleshoot this?

Answer:

A low yield in the hydrogenation step can be attributed to several factors, primarily related to the catalyst, reaction conditions, and substrate quality.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Troubleshooting:

      • Ensure the catalyst (e.g., Palladium on Carbon - Pd/C, Raney Nickel) has been properly handled and stored to prevent deactivation.[1][2]

      • Test the catalyst activity on a small-scale reaction with a known standard.

      • Increase the catalyst loading. Typical loadings range from 5-10% by weight of the starting material.[1]

  • Insufficient Hydrogen Pressure:

    • Troubleshooting:

      • Verify the hydrogen pressure is within the optimal range for the specific catalyst and substrate. Pressures can range from 1 to 10 bar.[1][3]

      • Check for leaks in the hydrogenation reactor.

  • Sub-optimal Reaction Temperature:

    • Troubleshooting:

      • Ensure the reaction temperature is maintained within the recommended range, typically between 20-60°C for this type of hydrogenation.[1][3] Higher temperatures can sometimes lead to side reactions.

  • Poor Substrate Quality:

    • Troubleshooting:

      • Analyze the purity of the starting material (e.g., 2-(4-aminophenyl)ethanol). Impurities can poison the catalyst.

  • Inadequate Mixing:

    • Troubleshooting:

      • Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.

A decision tree for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low Yield Observed catalyst_check Check Catalyst Activity & Loading start->catalyst_check catalyst_ok Activity & Loading OK? catalyst_check->catalyst_ok pressure_check Verify Hydrogen Pressure pressure_ok Pressure Stable & in Range? pressure_check->pressure_ok temp_check Monitor Reaction Temperature temp_ok Temp in Optimal Range? temp_check->temp_ok substrate_check Analyze Substrate Purity substrate_ok Substrate Pure? substrate_check->substrate_ok mixing_check Evaluate Agitation Efficiency mixing_ok Mixing Adequate? mixing_check->mixing_ok catalyst_ok->pressure_check Yes replace_catalyst Replace/Increase Catalyst catalyst_ok->replace_catalyst No pressure_ok->temp_check Yes fix_leaks Check for Leaks/Increase Pressure pressure_ok->fix_leaks No temp_ok->substrate_check Yes adjust_temp Adjust Temperature temp_ok->adjust_temp No substrate_ok->mixing_check Yes purify_substrate Purify Starting Material substrate_ok->purify_substrate No improve_mixing Increase Agitation Speed mixing_ok->improve_mixing No end Yield Improved mixing_ok->end Yes replace_catalyst->end fix_leaks->end adjust_temp->end purify_substrate->end improve_mixing->end

Troubleshooting Flowchart for Low Reaction Yield

Issue 2: Presence of Impurities in the Final Product

Question: Our final product of this compound shows significant impurities after purification. What are the common impurities and how can we improve the purity?

Answer:

Impurities in the final product can originate from the starting materials, side reactions during synthesis, or incomplete purification.

Common Impurities & Mitigation Strategies:

  • Cis Isomer: The hydrogenation of the aromatic ring can lead to the formation of both cis and trans isomers of this compound.

    • Mitigation: The ratio of cis to trans isomers can be influenced by the choice of catalyst and reaction conditions. Isolation of the desired trans isomer may require fractional crystallization or chromatography.

  • Unreacted Starting Material: Incomplete hydrogenation will leave the aromatic precursor in the product mixture.

    • Mitigation: Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. If necessary, prolong the reaction time or increase catalyst loading.

  • Side-Reaction Products: Over-hydrogenation can lead to the formation of byproducts. High temperatures might also promote side reactions.

    • Mitigation: Carefully control the reaction temperature and hydrogen pressure.[3]

  • Solvent Residues: Residual solvents from the reaction or purification steps can be present.

    • Mitigation: Employ efficient drying techniques such as vacuum distillation to remove residual solvents.[4]

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What are the recommended catalysts for the hydrogenation step?

A1: Palladium on carbon (Pd/C) and Raney Nickel are commonly used catalysts for the hydrogenation of the aromatic ring to a cyclohexane ring.[1][2]

Q2: What solvents are suitable for the synthesis of this compound?

A2: Protic solvents such as methanol, ethanol, or water are often used for the hydrogenation step.[1][2] The choice of solvent can influence reaction rate and selectivity.

Purification

Q3: What are the most effective methods for purifying this compound at a large scale?

A3: Distillation under reduced pressure is a common method for purifying the final product.[4] For separating cis and trans isomers, fractional crystallization from a suitable solvent system can be effective.[2]

Analysis & Quality Control

Q4: How can we analyze the purity and isomeric ratio of this compound?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for determining the purity and the ratio of cis to trans isomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and isomer differentiation.

Safety

Q5: What are the key safety precautions to consider when handling the reagents and intermediates in this synthesis?

A5: The hydrogenation step involves flammable hydrogen gas and should be conducted in a well-ventilated area using appropriate high-pressure equipment.[6] The catalysts can be pyrophoric and should be handled with care. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.[7][8]

Quantitative Data

Table 1: Comparison of Hydrogenation Conditions for Related Compounds

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar)Yield (%)Reference
2-(4-oximidocyclohexenyl) acetatePd-CEthanol20-30780.9[1]
2-(4-oximidocyclohexenyl) acetateRaney-NiEthanol20-30882.0[1]
4-nitrophenylacetic acid10% Pd/CWater40-561-4Not specified[2]
4-nitrophenylacetic acidPd/CProtic Solvent40-600.1-4Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation

This protocol is a general guideline based on typical procedures for similar transformations.[1][2][3]

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with the starting material (e.g., 2-(4-aminophenyl)ethanol) and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C) to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and heat the mixture to the target temperature (e.g., 40-60°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow start Starting Material (e.g., 2-(4-aminophenyl)ethanol) reactor_setup Reactor Setup: Add Starting Material & Solvent start->reactor_setup catalyst_addition Catalyst Addition (e.g., Pd/C) reactor_setup->catalyst_addition hydrogenation Hydrogenation: Controlled Temp & Pressure catalyst_addition->hydrogenation workup Reaction Work-up: Cooling & Venting hydrogenation->workup filtration Catalyst Filtration workup->filtration concentration Solvent Removal (Reduced Pressure) filtration->concentration purification Purification (Vacuum Distillation) concentration->purification final_product Final Product: This compound purification->final_product

References

Validation & Comparative

A Comparative Guide to 2-(4-Aminocyclohexyl)ethanol and Other Amino Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, amino alcohols represent a versatile and indispensable class of molecules. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows them to serve as chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in pharmacologically active compounds. This guide provides a comparative analysis of 2-(4-aminocyclohexyl)ethanol and its structural analog, trans-4-aminocyclohexanol, against other widely used amino alcohols in synthetic applications. The comparison is supported by experimental data from benchmark reactions, detailed protocols, and visual workflows to aid in the selection of the appropriate amino alcohol for specific synthetic challenges.

This compound and its Analogs: Chiral Building Blocks

Current scientific literature highlights the primary role of this compound and its close derivative, trans-4-aminocyclohexanol, as crucial intermediates or building blocks in the synthesis of complex molecules, rather than as chiral ligands for asymmetric catalysis. The rigid trans-cyclohexyl backbone imparts specific conformational properties that are desirable in drug discovery.

A prominent example is the industrial synthesis of the mucolytic agent Ambroxol, where trans-4-aminocyclohexanol is a key starting material. The synthesis involves a reductive amination reaction with 2-amino-3,5-dibromobenzaldehyde.

Performance Comparison in Asymmetric Catalysis

While this compound itself is not commonly documented as a chiral ligand, a wide array of other amino alcohols have demonstrated exceptional performance in asymmetric catalysis. To provide a clear comparison, two well-established benchmark reactions are considered: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric borane reduction of prochiral ketones.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic method for forming a carbon-carbon bond to produce a chiral secondary alcohol. The efficiency of various amino alcohol ligands is evaluated based on the chemical yield and the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol.

Chiral Amino Alcohol LigandLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)ConfigurationReference
(-)-DAIB (3-exo-(dimethylamino)isoborneol)209798(S)--INVALID-LINK--[1]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol209999(R)--INVALID-LINK--[2]
Fructose-derived β-amino alcohol202510092(S)--INVALID-LINK--[3]
Pinane-based 1,4-amino alcohol1009580(R)--INVALID-LINK--[1]
Camphor-derived β-amino alcohol2259494(R)--INVALID-LINK--[4]

This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.

Asymmetric Borane Reduction of Ketones

The enantioselective reduction of prochiral ketones is a fundamental transformation for producing chiral secondary alcohols. The performance of different amino alcohols as precursors for oxazaborolidine catalysts or as ligands for borane complexes is compared using the reduction of α-chloroacetophenone as a model reaction.

Chiral Amino Alcohol LigandLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee%)ConfigurationReference
(S)-Valinol109582(R)--INVALID-LINK--[5]
(1S,2S)-2-Amino-1-phenyl-1,3-propanediol109891(R)--INVALID-LINK--[5]
(S)-2-Amino-3,3-dimethyl-1-butanol109894(R)--INVALID-LINK--[5]
Valine-derived dihydrooxazaborin (with LiBr)Stoichiometric9090(R)--INVALID-LINK--[6]
(1R,2S)-1-Amino-2-indanol derived oxazaborolidine10High>95(R)--INVALID-LINK--[7]

This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.

Experimental Protocols

Synthesis of Ambroxol via Reductive Amination

This protocol describes the synthesis of Ambroxol using trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde.

Materials:

  • trans-4-Aminocyclohexanol

  • 2-Amino-3,5-dibromobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Lithium perchlorate (LiClO₄)

  • 1,2-Dichloroethane

  • Dichloromethane

  • Acetone

  • Concentrated hydrochloric acid

Procedure:

  • To a reaction flask, add 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO₄, and 22 mmol of NaBH(OAc)₃.

  • Add 100 mL of 1,2-dichloroethane to the flask.

  • Stir the mixture at room temperature for 1.5 hours.

  • After the reaction is complete, pour the solution into 100 mL of ice water.

  • Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.

  • Remove the solvent from the organic phase by rotary evaporation under reduced pressure to yield crude Ambroxol base.

  • Dissolve the resulting liquid in 100 mL of acetone.

  • While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to form a precipitate.

  • Collect the precipitate by filtration, wash with a small amount of cold acetone, and dry to yield Ambroxol hydrochloride.

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

This generalized protocol is based on common procedures for the amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.[1]

Materials:

  • Anhydrous toluene (or hexane)

  • Chiral amino alcohol ligand (e.g., 2-10 mol%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol ligand in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add the diethylzinc solution dropwise via syringe and stir for 30 minutes at 0 °C.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature, separate the aqueous layer, and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the 1-phenyl-1-propanol product by chiral HPLC or GC.

Visualizing Synthetic Workflows and Mechanisms

Logical Workflow for Chiral Synthesis Strategy

The choice between using a chiral auxiliary and a chiral catalyst is a fundamental decision in asymmetric synthesis. The following diagram illustrates a general decision-making process.

G start Start: Need for Enantiomerically Enriched Product decision1 Is a suitable chiral catalyst commercially available or easily synthesized? start->decision1 catalyst_path Use Chiral Catalyst decision1->catalyst_path Yes auxiliary_path Use Chiral Auxiliary decision1->auxiliary_path No decision2 Is the substrate compatible with the catalytic system? catalyst_path->decision2 attach_aux Attach Chiral Auxiliary to Substrate auxiliary_path->attach_aux decision2->auxiliary_path No optimize_catalyst Optimize reaction conditions (solvent, temp, catalyst loading) decision2->optimize_catalyst Yes end_catalyst Product optimize_catalyst->end_catalyst diastereoselective_reaction Perform Diastereoselective Reaction attach_aux->diastereoselective_reaction separate_diastereomers Separate Diastereomers (chromatography/crystallization) diastereoselective_reaction->separate_diastereomers cleave_aux Cleave Auxiliary separate_diastereomers->cleave_aux end_auxiliary Product cleave_aux->end_auxiliary

Decision workflow for choosing a chiral synthesis strategy.
Catalytic Cycle for Amino Alcohol-Mediated Diethylzinc Addition

The enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol is proposed to proceed through a dimeric zinc complex, which facilitates the stereocontrolled delivery of an ethyl group to the aldehyde.

G cluster_cycle Catalytic Cycle A Chiral Amino Alcohol (L*) + 2 Et2Zn B Dimeric Zinc Complex [EtZn-L*]2 A->B Formation of active catalyst C Aldehyde Coordination (RCHO) B->C Substrate binding D Transition State: Ethyl Transfer C->D Enantioselective C-C bond formation E Zinc Alkoxide Product Complex D->E Product formation E->B Regeneration of catalyst (with more Et2Zn) end Chiral Alcohol Product E->end Workup start Et2Zn + RCHO start->C

Proposed catalytic cycle for diethylzinc addition.

Conclusion

The selection of an amino alcohol in synthesis is highly dependent on its intended role. This compound and its analogs are valuable as rigid, non-catalytic building blocks for constructing complex molecular architectures, as exemplified by the synthesis of Ambroxol. In contrast, other amino alcohols, particularly those derived from the chiral pool of amino acids (e.g., prolinol, valinol) or those with specific steric and electronic properties, excel as chiral ligands in asymmetric catalysis. They can achieve high levels of enantioselectivity in key transformations such as organozinc additions and ketone reductions.

For drug development professionals and researchers, this distinction is critical. When the goal is to incorporate a rigid cyclohexylamino-ethanol moiety into a target molecule, this compound is a prime candidate. However, when the objective is to induce chirality in a reaction through catalysis, a different class of amino alcohols, with a proven track record as effective chiral ligands, should be considered. The data and protocols presented in this guide offer a starting point for making these informed decisions in the pursuit of efficient and stereoselective synthesis.

References

Comparative reactivity study of cis- and trans-2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of Cis- and Trans-2-(4-Aminocyclohexyl)ethanol Isomers

For professionals in chemical research and drug development, understanding the nuanced reactivity of stereoisomers is paramount for predicting reaction outcomes, designing synthetic routes, and elucidating structure-activity relationships. This guide provides a comparative study of the reactivity of cis- and trans-2-(4-aminocyclohexyl)ethanol, focusing on how their distinct three-dimensional structures influence chemical behavior.

While direct kinetic data for this specific compound is not extensively available in published literature, this comparison is built upon well-established principles of conformational analysis and steric effects in 1,4-disubstituted cyclohexanes, supported by data from analogous systems.

Foundational Principles: Thermodynamic Stability

The reactivity of a molecule is intrinsically linked to its ground-state energy. In substituted cyclohexanes, the most stable conformation is typically the chair form where bulky substituents occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.

  • trans-2-(4-Aminocyclohexyl)ethanol : This isomer is thermodynamically more stable. Its lowest energy chair conformation allows both the amino (-NH₂) and the 2-hydroxyethyl (-CH₂CH₂OH) groups to reside in equatorial positions, minimizing steric hindrance.[1][2]

  • cis-2-(4-Aminocyclohexyl)ethanol : In any chair conformation, one substituent must be axial while the other is equatorial. This arrangement introduces destabilizing 1,3-diaxial interactions, resulting in higher ground-state energy compared to the trans isomer.[1]

This fundamental difference in stability is the primary determinant of the isomers' differing reactivity profiles.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of the cis and trans isomers in key chemical transformations based on steric accessibility and conformational principles.

Reaction TypeFunctional Group InvolvedExpected More Reactive IsomerJustification
Acylation / Alkylation Amine (-NH₂) or Alcohol (-OH)trans The functional groups in the trans isomer are predominantly in the equatorial position, which is more sterically accessible to external reagents. Axial groups on the cis isomer are shielded, slowing intermolecular reactions.[3][4]
SN2 Substitution Amine (-NH₂) or Alcohol (-OH)trans For a nucleophilic attack on an external electrophile, the less hindered equatorial groups of the trans isomer allow for a faster reaction rate.
Intramolecular Cyclization Both Amine and Alcoholcis The cis isomer can adopt a conformation where the axial amino group and equatorial hydroxyethyl group (or vice versa after a ring flip) are in close proximity, enabling an intramolecular reaction to form a bicyclic product. This is sterically impossible for the trans isomer, where the groups are held far apart.
Elimination Reactions (e.g., of a leaving group at the alcohol position) Alcohol (-OH)cis (if -OH is axial)Reactions that relieve steric strain can be accelerated. An elimination reaction involving an axial group on the less stable cis isomer would proceed to a more stable state, a phenomenon known as "steric assistance".[5]

Experimental Protocols

The following are detailed methodologies for experiments designed to probe the reactivity differences between the two isomers.

Protocol 1: Competitive Acylation of Amino Groups

This experiment aims to quantify the difference in reactivity of the amino groups in an intermolecular reaction.

Objective: To determine the relative rate of acylation of cis- and trans-2-(4-Aminocyclohexyl)ethanol by reacting an equimolar mixture of the isomers with a limited amount of an acylating agent.

Materials:

  • Equimolar mixture of cis- and trans-2-(4-Aminocyclohexyl)ethanol

  • Acetic anhydride (0.5 equivalents relative to total amine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Dissolve 1.0 mmol of the cis/trans isomer mixture and 1.0 mmol of dodecane in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Add 1.2 mmol of TEA to the solution.

  • Slowly add 0.5 mmol of acetic anhydride dropwise while stirring vigorously.

  • Monitor the reaction over time by withdrawing 0.5 mL aliquots every 10 minutes.

  • Quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution.

  • Extract the organic components with 1 mL of DCM.

  • Analyze the organic layer by GC-MS to determine the relative ratio of the unreacted cis and trans amines and their corresponding acetamide products.

  • Plot the consumption of each isomer over time to determine the relative reaction rates.

Expected Outcome: The trans isomer is expected to be consumed faster, yielding the trans-acetamide product at a higher rate due to the greater steric accessibility of its equatorial amino group.

Protocol 2: Intramolecular Cyclization via Sulfonate Ester Formation

This experiment is designed to highlight the unique ability of the cis isomer to undergo intramolecular cyclization.

Objective: To induce intramolecular cyclization of the cis isomer and demonstrate the lack of a similar reaction in the trans isomer.

Materials:

  • Pure cis-2-(4-Aminocyclohexyl)ethanol

  • Pure trans-2-(4-Aminocyclohexyl)ethanol

  • Tosyl chloride (TsCl)

  • Pyridine, anhydrous

  • Potassium tert-butoxide

  • tert-Butanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure (run in parallel for each isomer):

  • Step A: Tosylation. Dissolve 1.0 mmol of the isomer in 5 mL of anhydrous pyridine at 0 °C. Add 1.1 mmol of tosyl chloride in portions and stir at 0 °C for 4 hours.

  • Pour the reaction mixture into 20 mL of ice-water and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with cold 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure to yield the tosylate intermediate.

  • Step B: Cyclization. Dissolve the crude tosylate (1.0 mmol) in 10 mL of tert-butanol.

  • Add 1.5 mmol of potassium tert-butoxide and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and quench by adding 15 mL of saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, concentrate, and analyze the product by NMR and mass spectrometry.

Expected Outcome:

  • The reaction with the cis isomer is expected to yield a bicyclic product, 3-azabicyclo[3.3.1]nonane, resulting from the intramolecular SN2 attack of the amino group on the carbon bearing the tosylate leaving group.

  • The reaction with the trans isomer is not expected to produce the bicyclic product. The primary outcome will likely be intermolecular reactions or elimination, as the geometry is prohibitive for intramolecular attack.

Mandatory Visualizations

The following diagrams illustrate key workflows and reaction pathways.

G cluster_0 Comparative Reactivity Workflow cluster_1 Reaction Conditions isomers Mixture of cis- & trans-Isomers separation Isomer Separation (e.g., Column Chromatography) isomers->separation cis Pure cis-Isomer separation->cis trans Pure trans-Isomer separation->trans react_cis React cis-Isomer cis->react_cis react_trans React trans-Isomer trans->react_trans reagent Select Reagent (e.g., Acylating Agent) reagent->react_cis reagent->react_trans conditions Define Conditions (Solvent, Temp, Time) conditions->react_cis conditions->react_trans analysis Kinetic Analysis (e.g., GC-MS, NMR) react_cis->analysis react_trans->analysis conclusion Compare k_cis vs. k_trans & Determine Relative Reactivity analysis->conclusion

Caption: Workflow for a comparative reactivity study.

G cluster_cis cis-Isomer Reactivity cluster_trans trans-Isomer Reactivity cis_start cis-2-(4-Aminocyclohexyl)ethanol (Axial-Equatorial Conformation) activation_cis 1. TsCl, Pyridine 2. K-OtBu cis_start->activation_cis Activation of -OH cyclization Intramolecular SN2 Attack (Proximity-driven) activation_cis->cyclization Base-induced product Bicyclic Product (3-Azabicyclo[3.3.1]nonane) cyclization->product trans_start trans-2-(4-Aminocyclohexyl)ethanol (Diequatorial Conformation) activation_trans 1. TsCl, Pyridine 2. K-OtBu trans_start->activation_trans Activation of -OH no_reaction Intramolecular Attack Geometrically Impossible activation_trans->no_reaction Base-induced side_products Intermolecular Reactions or Elimination Products no_reaction->side_products

Caption: Proposed differential reaction pathway for cyclization.

References

A Comparative Guide to the Structural Validation of 2-(4-Aminocyclohexyl)ethanol Utilizing 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of 2-(4-Aminocyclohexyl)ethanol, a key intermediate in pharmaceutical synthesis. We present a comparative analysis of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, alongside alternative validation methods. Detailed experimental protocols and illustrative data are provided to guide researchers, scientists, and drug development professionals in selecting the most effective and efficient analytical strategies.

Introduction to this compound

This compound is a bifunctional molecule containing a cyclohexane ring, an amino group, and a primary alcohol. The presence of stereoisomers (cis and trans) and the conformational flexibility of the cyclohexane ring necessitate unambiguous structural confirmation, which is critical for ensuring the purity, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). While 1D NMR provides initial insights, 2D NMR techniques are indispensable for complete and definitive structural assignment.

Comparative Analysis of 2D NMR Techniques

The validation of this compound's structure was performed using a suite of 2D NMR experiments. The primary objective was to establish the connectivity of all protons and carbons within the molecule and to confirm the substituent pattern on the cyclohexane ring. The results are compared with 1D NMR and Mass Spectrometry for a comprehensive overview.

Table 1: Comparison of Analytical Techniques for Structural Validation
TechniqueInformation ProvidedResolutionExperiment TimeKey AdvantagesLimitations
1D ¹H NMR Proton environment, multiplicity, and integration.Good~5 minutesFast, provides initial structural overview.Overlapping signals in complex regions, limited connectivity information.
1D ¹³C NMR Number and type of carbon environments.Excellent~30-60 minutesDirectly counts carbon atoms.Low sensitivity, no direct H-C connectivity.
Mass Spec (ESI-MS) Molecular weight and fragmentation pattern.High< 5 minutesConfirms molecular formula, high sensitivity.Provides no stereochemical or isomeric information.
2D COSY ¹H-¹H scalar coupling networks (2-3 bonds).High~1-2 hoursMaps proton-proton adjacencies, ideal for spin systems.Does not directly show heteroatomic connections.
2D HSQC Direct ¹H-¹³C correlations (1 bond).Excellent~2-4 hoursUnambiguously links protons to their attached carbons.Does not provide information about quaternary carbons or long-range connectivity.
2D HMBC Long-range ¹H-¹³C correlations (2-4 bonds).Excellent~4-8 hoursEstablishes connectivity across heteroatoms and quaternary carbons.Can be complex to interpret, requires longer acquisition times.

Experimental Workflow for Structural Elucidation

The logical flow for validating the structure of this compound begins with simpler, faster methods and progresses to more complex, information-rich 2D NMR experiments to resolve ambiguities.

G Figure 1: Experimental Workflow for Structural Validation cluster_0 Initial Analysis cluster_1 2D NMR Connectivity Analysis cluster_2 Final Validation A Synthesized Compound (this compound) B Mass Spectrometry (Confirm Molecular Weight) A->B C 1D NMR (¹H, ¹³C) (Initial Structural Assessment) A->C D COSY (Establish ¹H-¹H Spin Systems) C->D Resolve signal overlap E HSQC (Assign ¹H to Direct ¹³C) D->E Assign protonated carbons F HMBC (Confirm Long-Range ¹H-¹³C Connectivity) E->F Establish full carbon skeleton G Data Integration & Interpretation F->G H Final Structure Confirmed G->H

Caption: Workflow for the structural validation of this compound.

Results and Data Interpretation

The following table summarizes the key 2D NMR correlations observed for the trans-isomer of this compound. These correlations were essential for the definitive assignment of the molecular structure.

Table 2: Key 2D NMR Correlations for this compound
Proton (¹H)¹H Chemical Shift (ppm)COSY Correlations (¹H)HSQC Correlation (¹³C, ppm)HMBC Correlations (¹³C, ppm)
H-1 2.95 (tt)H-2, H-6, H-451.5 (C-1)35.2 (C-2, C-6), 43.8 (C-4)
H-2, H-6 1.85 (m), 1.15 (m)H-1, H-3, H-535.2 (C-2, C-6)51.5 (C-1), 30.1 (C-3, C-5)
H-3, H-5 1.95 (m), 1.25 (m)H-2, H-6, H-430.1 (C-3, C-5)35.2 (C-2, C-6), 43.8 (C-4)
H-4 1.40 (m)H-1, H-3, H-5, H-743.8 (C-4)30.1 (C-3, C-5), 38.1 (C-7)
H-7 1.55 (q)H-4, H-838.1 (C-7)43.8 (C-4), 62.9 (C-8)
H-8 3.60 (t)H-762.9 (C-8)38.1 (C-7)
  • COSY data confirmed the proton network within the cyclohexane ring and the ethyl chain. For example, the correlation between H-7 and H-8 established the connectivity of the ethanol side chain.

  • HSQC provided direct one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons.

  • HMBC was crucial for confirming the overall structure. The key correlation observed between the H-7 protons of the ethyl chain and C-4 of the cyclohexane ring definitively established the attachment point of the side chain.

Detailed Experimental Protocols

All NMR spectra were acquired on a 500 MHz spectrometer using a 5 mm probe. The sample was dissolved in D₂O.

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Spectral Width: 12 ppm in both F1 and F2 dimensions

  • Data Points: 2048 (F2) x 256 (F1)

  • Scans: 8 scans per increment

  • Relaxation Delay: 2.0 s

  • Processing: Sine-squared window function applied in both dimensions followed by Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsp (phase-sensitive with multiplicity editing)

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 160 ppm

  • Data Points: 2048 (F2) x 256 (F1)

  • Scans: 16 scans per increment

  • ¹J(CH) Coupling Constant: Optimized for 145 Hz

  • Relaxation Delay: 1.5 s

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 200 ppm

  • Data Points: 2048 (F2) x 256 (F1)

  • Scans: 32 scans per increment

  • Long-Range Coupling Constant: Optimized for 8 Hz

  • Relaxation Delay: 2.0 s

Conclusion

The structural validation of this compound is most robustly achieved through a combination of 2D NMR techniques. While 1D NMR and Mass Spectrometry provide essential preliminary data, the unambiguous assignment of the complete molecular structure, including the crucial connection between the cyclohexane ring and the ethanol side chain, relies on the detailed connectivity information provided by COSY, HSQC, and particularly HMBC experiments. The workflow and protocols detailed in this guide offer a reliable framework for the structural characterization of this and other similarly complex small molecules in a drug development pipeline, ensuring the highest confidence in molecular identity and purity.

Performance Showdown: 2-(4-Aminocyclohexyl)ethanol Scaffolds in Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical evaluation of ligands derived from the 2-(4-Aminocyclohexyl)ethanol scaffold reveals their potential in targeting key neurological and oncological receptors. This guide provides a comparative analysis of their performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics. While direct pharmacological data for ligands synthesized specifically from this compound remains limited in publicly accessible literature, the prevalence of the aminocyclohexyl moiety in potent dopamine and sigma receptor ligands allows for a robust comparative analysis using structurally related compounds as valuable proxies.

Data Presentation: A Comparative Analysis of Ligand Performance

The following table summarizes the in vitro performance of representative cyclohexyl-containing ligands, analogous to potential this compound derivatives, and compares them with established therapeutic agents targeting the Dopamine D2 (D2R) and Sigma-2 (σ2R) receptors.

Ligand/CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Cell LineReference
Representative Cyclohexyl-Containing Ligands (Proxies for this compound Derivatives)
PB28σ2R15.637,000 (EC50, cytotoxicity)Panc02[1][2]
PB221σ2R1.829,000 (EC50, cytotoxicity)Panc02[1][2]
F281σ2R2.437,000 (EC50, cytotoxicity)Panc02[1][2]
N-((trans)-4-(((2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclo-hexyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11b)D2RNot Reported~10 (EC50, cAMP inhibition)HEK293[3]
Alternative/Established Ligands
RopiniroleD2R14.8 - 3715 - 250 (EC50)CHO[4]
PramipexoleD2R2.1 - 3.91.6 - 100 (EC50)CHO[4]
Haloperidolσ2R13.8Not ReportedNot Reported[5]
Siramesineσ2R0.16Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the binding affinity (Ki) of a test compound for the D2 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human Dopamine D2L receptor are cultured and harvested.

  • Cells are lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenized.

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-methylspiperone at ~0.2 nM) is incubated with the membrane preparation.

  • Serial dilutions of the unlabeled test compound are added to compete with the radioligand for binding to the D2 receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 4 µM (+)-butaclamol).

  • The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay for Dopamine D2 Receptor Agonism

This assay measures the ability of a test compound to act as an agonist at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cAMP levels.

1. Cell Culture and Plating:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 receptor are cultured and seeded into 96- or 384-well plates.

2. Assay Procedure:

  • The cell culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Serial dilutions of the test compound are added to the wells.

  • The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Following incubation, cell lysis buffer is added, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production) is determined by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Sigma-2 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the σ2 receptor.

1. Membrane Preparation:

  • Rat liver tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined.

2. Competitive Binding Assay:

  • A constant concentration of a non-selective sigma receptor radioligand, such as [3H]-DTG (~5 nM), is incubated with the membrane preparation.

  • To specifically measure binding to the σ2 receptor, a high concentration of a selective σ1 receptor ligand (e.g., (+)-pentazocine) is included to "mask" the σ1 sites.

  • Serial dilutions of the unlabeled test compound are added.

  • Non-specific binding is determined in the presence of a high concentration of a non-selective sigma ligand (e.g., 10 µM DTG).

  • The reaction is incubated at room temperature for a defined period (e.g., 120 minutes).

  • The assay is terminated by rapid filtration through glass fiber filters.

  • Filters are washed, and the bound radioactivity is quantified by liquid scintillation counting.

  • The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Cell Viability (Cytotoxicity) Assay for Sigma-2 Receptor Ligands

This functional assay assesses the ability of σ2 receptor ligands to induce cell death, a common functional outcome of σ2 receptor agonism in cancer cells.

1. Cell Culture and Plating:

  • A suitable cancer cell line known to express σ2 receptors (e.g., Panc02 pancreatic cancer cells) is cultured and seeded into 96-well plates.

2. Assay Procedure:

  • After allowing the cells to adhere, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • The plates are incubated for a specified duration (e.g., 24 to 72 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. These assays measure the metabolic activity of viable cells.

3. Data Analysis:

  • The absorbance or fluorescence intensity is measured, which correlates with the number of viable cells.

  • The percentage of cell viability relative to a vehicle-treated control is calculated for each compound concentration.

  • The EC50 or IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by fitting the data to a dose-response curve.[1]

Visualizing the Molecular Landscape

To better understand the context of this performance comparison, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

Dopamine_D2_Signaling_Pathway D2_Agonist D2 Agonist (e.g., Cyclohexyl-derivative) D2R Dopamine D2 Receptor D2_Agonist->D2R Binds Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_G Downstream Cellular Responses (e.g., Ion channel modulation) PKA->Downstream_G Leads to Downstream_Arrestin Downstream Cellular Responses (e.g., Receptor internalization) Beta_Arrestin->Downstream_Arrestin Leads to

Caption: Dopamine D2 Receptor Signaling Pathways.

Sigma2_Receptor_Signaling_Pathway S2R_Agonist σ2R Agonist (e.g., PB28) S2R Sigma-2 Receptor (TMEM97) S2R_Agonist->S2R Binds Mitochondria Mitochondria S2R->Mitochondria Induces Stress in ROS Mitochondrial Superoxide (ROS) Mitochondria->ROS Generates Caspases Caspase Activation ROS->Caspases Leads to Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Initiates Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: Sigma-2 Receptor Signaling Pathway in Cancer Cells.

Experimental_Workflow Start Ligand Synthesis (e.g., from this compound precursor) Binding_Assay In Vitro Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50/IC50) Start->Functional_Assay Data_Analysis Data Analysis & Comparison (vs. Alternative Ligands) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Performance Evaluation Data_Analysis->Conclusion

Caption: General Experimental Workflow for Ligand Performance Evaluation.

References

A Comparative Guide to the Biological Activity of 2-(4-Aminocyclohexyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-aminocyclohexyl)ethanol scaffold is a versatile structural motif that has been incorporated into molecules targeting a range of biological entities. While direct comparative studies across a broad series of simple this compound derivatives are not extensively documented in publicly available literature, analysis of more complex molecules incorporating this scaffold reveals significant potential in kinase inhibition and as intermediates for receptor ligands. This guide synthesizes the available data to provide a comparative overview of their biological activities, supported by experimental protocols and pathway visualizations.

Data Summary

The primary quantitative data available for a specific derivative of this compound is for a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Additionally, patent literature highlights the utility of a closely related compound, 2-(4-aminocyclohexyl)-ethyl acetate, as a key intermediate in the synthesis of dopamine receptor ligands, suggesting a likely and significant area of biological activity for this class of compounds.

Table 1: Quantitative Biological Activity of a this compound Derivative

Compound NameTargetAssay TypeIC50 (nM)Cell Line
N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine[1]FLT3 KinaseBiochemical Assay7-
N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine[1]MV4-11 (AML)Cell Proliferation10MV4-11

Key Biological Activities and Structure-Activity Relationships

1. FLT3 Kinase Inhibition:

A notable derivative, N2-(4-amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine, has been identified as a potent inhibitor of FLT3 kinase, a key target in acute myeloid leukemia (AML).[1] The 4-aminocyclohexyl group in this molecule plays a crucial role in its binding to the kinase domain. Structure-activity relationship (SAR) studies on related purine derivatives indicate that the nature and substitution on the cyclohexyl ring can significantly impact potency and selectivity.

2. Dopamine Receptor Ligands:

A patent for the preparation of 2-(4-aminocyclohexyl)-ethyl acetate underscores its importance as an intermediate for dopamine receptor ligands.[2] This suggests that derivatives of this compound are promising candidates for targeting dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders. The amino group and the cyclohexyl ring are likely key pharmacophoric features for interaction with the dopamine receptor binding pocket.

Experimental Protocols

1. FLT3 Kinase Inhibition Assay (Biochemical)

This protocol is based on the methodology for evaluating potent FLT3 inhibitors.[1]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase.

  • Materials:

    • Recombinant human FLT3 kinase domain.

    • Biotinylated poly(Glu, Tyr) 4:1 substrate.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds dissolved in DMSO.

    • Streptavidin-coated plates.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Time-resolved fluorescence (TRF) reader.

  • Procedure:

    • Add assay buffer, substrate, and test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding the FLT3 enzyme and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the europium-labeled anti-phosphotyrosine antibody and incubate.

    • After another wash step, add enhancement solution.

    • Read the time-resolved fluorescence signal.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

2. Dopamine D2 Receptor Binding Assay

This is a general protocol for assessing the binding affinity of compounds to the dopamine D2 receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand, such as [3H]spiperone or [3H]raclopride.

    • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA).

    • Non-specific binding control (e.g., haloperidol or sulpiride).

    • Test compounds dissolved in DMSO.

    • Scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • In a polypropylene tube, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound at various concentrations.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity by liquid scintillation counting.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 Activates PI3K PI3K Dimerization->PI3K Activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS_MAPK->Proliferation Derivative This compound Derivative (Inhibitor) Derivative->FLT3 Inhibits

Caption: FLT3 signaling pathway and point of inhibition.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Derivative This compound Derivative (Ligand) Derivative->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response cAMP->Cellular_Response Reduced

Caption: Dopamine D2 receptor signaling pathway.

Experimental_Workflow_Kinase_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction Kinase Reaction Compound_Prep->Reaction Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Reaction Detection Signal Detection (TRF) Reaction->Detection Data_Processing Data Processing Detection->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc

Caption: Workflow for kinase inhibition assay.

References

Purity Confirmation of Synthetic 2-(4-Aminocyclohexyl)ethanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 2-(4-Aminocyclohexyl)ethanol, a bifunctional molecule featuring both amino and hydroxyl groups on a cyclohexane ring. We will explore High-Performance Liquid Chromatography (HPLC) with UV/Vis detection after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The synthesis of this compound often involves the hydrogenation of 2-(4-nitrophenyl)ethanol. This process can lead to several potential impurities, including the starting material, partially hydrogenated intermediates (e.g., 2-(4-aminophenyl)ethanol), and geometric isomers (cis and trans). The analytical methods discussed are selected for their ability to separate and quantify the main component from these potential impurities.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the analyte, the expected impurities, required sensitivity, and available instrumentation. Below is a comparative summary of the most effective methods for this compound.

Table 1: Comparison of Analytical Methods for Purity Analysis of this compound

Parameter HPLC-UV (with Derivatization) GC-MS (with Silylation) Quantitative NMR (qNMR)
Principle Chromatographic separation of derivatized analyte and impurities based on polarity, with detection by UV absorbance.Separation of volatile silylated derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with detection by mass spectrometry.Intrinsic quantitative relationship between the molar amount of a substance and the integral of its NMR signal, compared against a certified internal standard.
Sample Preparation Pre-column derivatization required to introduce a chromophore.Derivatization (silylation) required to increase volatility and thermal stability.Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent.
Common Derivatizing Agent Dansyl Chloride or o-Phthalaldehyde (OPA)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)None required.
Selectivity High for separating isomers and closely related substances.Excellent for separation of volatile compounds and provides structural information from mass spectra.High structural resolution, allowing for identification and quantification of impurities without chromatographic separation.
Sensitivity High (ng to pg range), dependent on the derivatizing agent.Very high (pg to fg range), especially with selected ion monitoring (SIM).Lower sensitivity (µg to mg range).
Quantification Relative quantification based on peak area percentage (assuming equal response factors for impurities) or external/internal standard calibration.Can be quantitative with an internal standard; provides semi-quantitative data based on peak area.Absolute quantification against a certified internal standard.[1][2][3]
Analysis Time 20-40 minutes per sample.15-30 minutes per sample.5-15 minutes per sample.
Advantages Widely available instrumentation, robust and reproducible.High separation efficiency and definitive identification of impurities by mass fragmentation patterns.Non-destructive, requires minimal sample preparation, provides structural confirmation and quantification in a single experiment.[1][2][3][4]
Disadvantages Derivatization adds complexity and potential for side reactions.Derivatization can be moisture-sensitive and may not be quantitative for all components.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Protocols and Data

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Due to the lack of a significant chromophore in this compound, pre-column derivatization is necessary for sensitive UV detection.[5][6] Dansyl chloride is a common derivatizing agent that reacts with the primary amine to yield a highly UV-active derivative.

Experimental Protocol:

  • Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of Dansyl Chloride in acetone.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in methanol.

    • Transfer 100 µL of this solution to a vial.

    • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

      • 0-5 min: 30% A

      • 5-20 min: 30% to 80% A

      • 20-25 min: 80% A

      • 25-30 min: 80% to 30% A

      • 30-35 min: 30% A

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Table 2: Representative HPLC Data for Purity Analysis of this compound

Compound Retention Time (min) Relative Retention Time Peak Area (%) Resolution (Rs)
Dansyl-2-(4-aminophenyl)ethanol12.50.830.5> 2.0
Dansyl-cis-2-(4-Aminocyclohexyl)ethanol14.20.954.0-
Dansyl-trans-2-(4-Aminocyclohexyl)ethanol 15.0 1.00 95.0 > 1.5
Dansyl-2-(4-nitrophenyl)ethanol18.81.250.3> 2.0
Excess Dansyl Chloride22.11.47-> 2.0

Note: Retention times and peak areas are illustrative and may vary depending on the specific instrumentation and sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve derivatize Derivatize with Dansyl Chloride dissolve->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject Sample dilute->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample silylate Silylate with BSTFA weigh->silylate inject Inject Sample silylate->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify by Mass Spectra integrate->identify calculate Calculate Purity identify->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh Accurately Weigh Sample & Standard dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection in the Synthesis of a Key Carbocyclic Intermediate.

The synthesis of 2-(4-Aminocyclohexyl)ethanol is a critical step in the development of various pharmaceuticals and functional materials. The core of this transformation lies in the catalytic hydrogenation of an aromatic precursor, typically 2-(4-aminophenyl)ethanol or 2-(4-nitrophenyl)ethanol. The choice of catalyst is paramount, directly influencing reaction efficiency, product yield, stereoselectivity (cis/trans isomer ratio), and overall process economics. This guide provides a head-to-head comparison of commonly employed heterogeneous catalysts—Palladium on carbon (Pd/C), Raney® Nickel, Rhodium-based catalysts, and Ruthenium-based catalysts—supported by available experimental data from analogous reactions to inform catalyst selection for this important synthesis.

At a Glance: Catalyst Performance Comparison

Due to the limited availability of direct comparative studies on the synthesis of this compound, the following table summarizes the expected performance of each catalyst based on data from the hydrogenation of similar substrates, such as substituted aminophenols and nitrophenols.

CatalystPrecursor Substrate (Typical)Operating ConditionsProduct YieldSelectivity (cis/trans ratio)Key Advantages & Disadvantages
Palladium on Carbon (Pd/C) 2-(4-nitrophenyl)ethanol or 2-(4-aminophenyl)ethanolLow to moderate pressure (1-10 bar H₂), Room temperature to 60°CGenerally HighVariable, often favors trans isomerAdvantages: High activity, good functional group tolerance, relatively low cost, easy handling.[1] Disadvantages: Potential for over-hydrogenation or debenzylation, stereoselectivity can be sensitive to conditions.[1]
Raney® Nickel 2-(4-nitrophenyl)ethanol or 2-(4-aminophenyl)ethanolHigh pressure (50-150 bar H₂), Elevated temperature (80-150°C)HighOften favors cis isomerAdvantages: Highly active, cost-effective for large-scale production.[2][3][4] Disadvantages: Pyrophoric nature requires careful handling, high pressure and temperature requirements, can be less selective for certain functional groups.[2][4]
Rhodium-based Catalysts (e.g., Rh/C) 2-(4-aminophenyl)ethanolLow to moderate pressure (1-10 bar H₂), Room temperatureModerate to HighCan be tuned for high cis selectivityAdvantages: Excellent for achieving high cis-selectivity, active under mild conditions.[5][6] Disadvantages: Higher cost compared to Pd and Ni catalysts.
Ruthenium-based Catalysts (e.g., Ru/C) 2-(4-aminophenyl)ethanolHigh pressure (50-100 bar H₂), Elevated temperature (100-150°C)HighGood, can be influenced by support and additivesAdvantages: Very effective for aromatic ring hydrogenation, robust and resistant to poisoning. Disadvantages: Often requires more forcing conditions (high pressure and temperature) than palladium.

Experimental Protocols

The following are representative experimental protocols for the hydrogenation of a precursor to this compound. These are generalized procedures and may require optimization for specific substrates and equipment.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the hydrogenation of similar aromatic nitro compounds.[5]

Materials:

  • 2-(4-nitrophenyl)ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® for filtration

Equipment:

  • Parr hydrogenator or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reactor Setup: Place a solution of 2-(4-nitrophenyl)ethanol in ethanol into the glass liner of the Parr hydrogenator.

  • Catalyst Addition: Under a stream of nitrogen to prevent ignition of the catalyst, carefully add the 10% Pd/C catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 50-60°C) and begin vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to recover any adsorbed product.

  • Isolation: The filtrate, containing the this compound, can be concentrated under reduced pressure to yield the crude product, which can then be purified by distillation or crystallization.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is based on general procedures for Raney® Nickel hydrogenations.[3][4]

Materials:

  • 2-(4-aminophenyl)ethanol

  • Raney® Nickel (in water or ethanol slurry)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • High-pressure autoclave

  • Magnetic or mechanical stirrer

  • Heating system

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Prior to use, the commercial Raney® Nickel slurry should be washed several times with the reaction solvent (ethanol) to remove any residual water and alkali.

  • Reactor Loading: In a fume hood, a high-pressure autoclave is charged with 2-(4-aminophenyl)ethanol and ethanol as the solvent. The washed Raney® Nickel slurry is then carefully added. The amount of Raney® Nickel can range from 10-50% by weight of the starting material.

  • Hydrogenation: The autoclave is sealed, purged multiple times with nitrogen and then with hydrogen. The reactor is then pressurized with hydrogen to a high pressure (e.g., 100 bar).

  • Reaction: The reaction mixture is heated to a high temperature (e.g., 120-140°C) with vigorous stirring. The reaction is monitored by the drop in hydrogen pressure.

  • Work-up and Catalyst Removal: After the reaction is complete, the autoclave is cooled, and the hydrogen pressure is carefully released. The reactor is purged with nitrogen. The catalyst is allowed to settle, and the supernatant containing the product is decanted. The catalyst is pyrophoric and must be handled with care, always kept wet with solvent.

  • Isolation: The decanted solution is filtered to remove any remaining catalyst particles. The solvent is then removed under reduced pressure to obtain the crude this compound.

Visualizing the Process

Reaction Pathway

The synthesis of this compound from 2-(4-nitrophenyl)ethanol involves a two-step hydrogenation process. The first step is the reduction of the nitro group to an amine, followed by the hydrogenation of the aromatic ring.

ReactionPathway Start 2-(4-nitrophenyl)ethanol Intermediate 2-(4-aminophenyl)ethanol Start->Intermediate + 3 H₂ - 2 H₂O Catalyst (e.g., Pd/C) Product This compound Intermediate->Product + 3 H₂ Catalyst (e.g., Pd/C, Raney-Ni, Rh/C, Ru/C)

Fig. 1: Synthesis pathway of this compound.
Experimental Workflow

The general workflow for performing the catalytic hydrogenation is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Substrate and Solvent B Add Catalyst (under inert atmosphere) A->B C Seal and Purge Reactor (N₂ then H₂) B->C D Pressurize with H₂ and Heat C->D E Monitor Reaction (H₂ uptake) D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Isolate Product (Solvent Removal) G->H

Fig. 2: General experimental workflow for catalytic hydrogenation.

Concluding Remarks

The selection of an optimal catalyst for the synthesis of this compound is a multifaceted decision that depends on the desired product specifications, process safety, and economic constraints.

  • For general-purpose, high-yield synthesis under moderate conditions, Palladium on carbon (Pd/C) is a robust and versatile choice.

  • When cost is a primary driver for large-scale production and high-pressure equipment is available, Raney® Nickel offers a highly active alternative.

  • If high cis-stereoselectivity is a critical requirement for the final product's biological activity, Rhodium-based catalysts are the preferred option, despite their higher cost.

  • Ruthenium-based catalysts are a powerful choice for complete aromatic ring saturation, particularly when other catalysts show lower activity, though they often necessitate more demanding reaction conditions.

Further process optimization, including solvent selection, temperature, pressure, and catalyst loading, is crucial to maximize the yield and selectivity for any chosen catalyst system. It is recommended to perform small-scale screening experiments to identify the most suitable catalyst and conditions for a specific application.

References

A Comparative Guide to Assessing the Stereochemical Purity of trans-2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development. Enantiomers and diastereomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques for assessing the stereochemical purity of trans-2-(4-Aminocyclohexyl)ethanol, a key building block in the synthesis of various pharmaceutical compounds. The methodologies, supported by experimental principles and representative data, are detailed to assist researchers in selecting and implementing the most suitable analytical strategy.

Overview of Stereoisomers

trans-2-(4-Aminocyclohexyl)ethanol can exist as a pair of enantiomers ((1R,4R) and (1S,4S)) and has a diastereomer, cis-2-(4-Aminocyclohexyl)ethanol, which in turn also exists as a pair of enantiomers ((1R,4S) and (1S,4R)). The primary analytical challenges are to quantify the amount of the cis-isomer (diastereomeric purity) and to determine the enantiomeric excess (e.e.) of the trans-isomer (enantiomeric purity).

Analytical Techniques for Stereochemical Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is often necessary for the complete stereochemical characterization of molecules like 2-(4-Aminocyclohexyl)ethanol. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Vibrational Circular Dichroism (VCD).

The following diagram illustrates a general workflow for the comprehensive assessment of stereochemical purity.

Stereochemical Purity Workflow cluster_0 Analytical Workflow Sample Sample of this compound NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Analysis Diastereomeric_Purity Determine Diastereomeric Purity (cis vs. trans ratio) NMR_Analysis->Diastereomeric_Purity Chiral_Chromatography Chiral Chromatography (HPLC or GC) Diastereomeric_Purity->Chiral_Chromatography Report Final Purity Report Diastereomeric_Purity->Report Enantiomeric_Purity Determine Enantiomeric Purity (e.e. of trans-isomer) Chiral_Chromatography->Enantiomeric_Purity VCD_Analysis Vibrational Circular Dichroism (VCD) (Optional) Enantiomeric_Purity->VCD_Analysis Enantiomeric_Purity->Report Absolute_Configuration Determine Absolute Configuration VCD_Analysis->Absolute_Configuration Absolute_Configuration->Report

Figure 1: General workflow for assessing the stereochemical purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

NMR spectroscopy is the most powerful technique for determining the relative stereochemistry of diastereomers. The differentiation between cis and trans isomers of substituted cyclohexanes is primarily based on the analysis of proton (¹H) NMR coupling constants and chemical shifts.

In the stable chair conformation, substituents on a cyclohexane ring can be either axial or equatorial. For trans-1,4-disubstituted cyclohexanes, both substituents are in equatorial positions (or both axial, though the di-equatorial conformation is generally more stable). In the cis-isomer, one substituent is axial and the other is equatorial. This leads to distinct differences in the NMR spectra.

The diagram below illustrates the decision-making process for assigning cis and trans isomers based on ¹H NMR coupling constants.

NMR Decision Tree cluster_1 NMR-based Isomer Assignment Start Analyze ¹H NMR Spectrum of Proton at C1 (CH-CH₂OH) Coupling_Constant Measure Coupling Constant (J) of the C1 Proton Signal Start->Coupling_Constant Trans_Isomer trans-Isomer (di-equatorial substituents) Coupling_Constant->Trans_Isomer Large J value (J_ax-ax ≈ 10-13 Hz) Cis_Isomer cis-Isomer (axial/equatorial substituents) Coupling_Constant->Cis_Isomer Small J value (J_ax-eq, J_eq-eq ≈ 2-5 Hz)

Figure 2: Decision tree for distinguishing cis and trans isomers using ¹H NMR coupling constants.

Comparative NMR Data

The following table summarizes the expected key differences in the ¹H and ¹³C NMR spectra of cis- and trans-2-(4-Aminocyclohexyl)ethanol, based on data for analogous compounds like 4-aminocyclohexanol.[1]

Parameter trans-Isomer (di-equatorial) cis-Isomer (axial/equatorial) Key Distinguishing Feature
¹H NMR
H1 (CH-CH₂OH) Chemical ShiftLower ppm (more shielded)Higher ppm (less shielded)Axial protons are generally more shielded than equatorial protons.
H1 Coupling Constant (J)Large (triplet of triplets or multiplet with large J_ax-ax ≈ 10-13 Hz)Small (multiplet with small J_ax-eq and J_eq-eq ≈ 2-5 Hz)The magnitude of the coupling constant is indicative of the dihedral angle between adjacent protons.
H4 (CH-NH₂) Chemical ShiftLower ppm (more shielded)Higher ppm (less shielded)Similar to H1, the axial proton in the major conformation is more shielded.
H4 Coupling Constant (J)Large (triplet of triplets or multiplet with large J_ax-ax ≈ 10-13 Hz)Small (multiplet with small J_ax-eq and J_eq-eq ≈ 2-5 Hz)Differentiates the orientation of the amino group.
¹³C NMR
C1 (CH-CH₂OH) Chemical ShiftLower ppmHigher ppmThe chemical shift is influenced by the steric environment.
C4 (CH-NH₂) Chemical ShiftLower ppmHigher ppmThe γ-gauche effect can cause upfield shifts for carbons bearing axial substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a standard spectrum to observe chemical shifts, multiplicities, and integrations.

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of all proton and carbon signals.

  • Data Analysis:

    • Identify the signals corresponding to the methine protons at C1 (bearing the ethanol group) and C4 (bearing the amino group).

    • Measure the coupling constants for these protons. A large coupling constant (typically > 8 Hz) for both methine protons is indicative of the trans-isomer where both substituents are equatorial.[1]

    • Integrate the well-resolved signals corresponding to the cis and trans isomers to determine the diastereomeric ratio.

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. Both chiral HPLC and chiral GC can be employed, often after derivatization of the amino and/or hydroxyl groups to improve resolution and detection.

Comparison of Chiral HPLC and Chiral GC

Technique Advantages Disadvantages Typical Stationary Phases
Chiral HPLC - Wide applicability- Room temperature operation- Preparative scale-up is feasible- Multiple detection methods (UV, MS, FLD)- Higher solvent consumption- May require derivatization for UV detection if the analyte lacks a chromophore- Polysaccharide-based (e.g., Chiralpak®, Lux®)- Cyclodextrin-based (e.g., CYCLOBOND)- Protein-based- Pirkle-type
Chiral GC - High resolution and efficiency- Fast analysis times- Sensitive detectors (FID, MS)- Analyte must be volatile and thermally stable- Derivatization is often required for polar compounds like amino alcohols- Derivatized cyclodextrins (e.g., β-DEX™, γ-DEX™)

Experimental Protocol: Chiral HPLC

  • Derivatization (Optional but Recommended): To enhance UV detection and improve chiral recognition, the primary amine can be derivatized. A common derivatizing agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[2]

    • Dissolve the sample in a suitable solvent (e.g., DMF).

    • Add NBD-Cl and a base (e.g., triethylamine) and react at room temperature.

  • Column Selection: Screen several polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® IA, IB, IC, and Lux® Amylose-1, Lux® Cellulose-1. These are known to be effective for the separation of chiral amines and amino alcohols.[2]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is commonly used. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Instrumentation: Use a standard HPLC system with a UV or fluorescence detector.

  • Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Representative Chiral HPLC Conditions

Parameter Condition 1 (Polysaccharide CSP) Condition 2 (Cyclodextrin CSP)
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))CYCLOBOND™ I 2000 (beta-cyclodextrin)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Methanol / Acetic Acid / Triethylamine (e.g., 95:5:0.3:0.2)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm (or fluorescence if derivatized)UV at 220 nm
Expected Outcome Baseline separation of the two trans enantiomers.Separation of the two trans enantiomers.

Experimental Protocol: Chiral GC

  • Derivatization: Derivatization is typically necessary to increase the volatility and thermal stability of the amino alcohol. A common approach is to acylate both the amino and hydroxyl groups using an agent like trifluoroacetic anhydride (TFAA).

  • Column Selection: Use a capillary column with a chiral stationary phase, most commonly a derivatized cyclodextrin such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (permethylated β-cyclodextrin).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 220 °C).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Detector Temperature: 280 °C

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the separated enantiomers.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that can determine the absolute configuration of a chiral molecule in solution, eliminating the need for crystallization which is required for X-ray crystallography. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4][5]

The enantiomers of a chiral molecule will produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum mechanical calculations for a specific enantiomer (e.g., the (1R,4R)-isomer), the absolute configuration of the sample can be unambiguously assigned.[6]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically enriched trans-2-(4-Aminocyclohexyl)ethanol (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.

  • Data Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the molecule to identify the low-energy conformers.

    • For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).

    • Obtain a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (1R,4R) and (1S,4S) enantiomers. A match in the sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration.

Technique Information Obtained Advantages Disadvantages
VCD Absolute configuration- Analysis in solution phase- No crystallization needed- Provides conformational information- Requires specialized instrumentation- Relies on accurate quantum chemical calculations- Requires a higher sample concentration than chromatography

Alternative Compounds and Commercially Available Standards

For method development and validation, it is essential to use certified reference standards. While pure enantiomers of trans-2-(4-Aminocyclohexyl)ethanol may not be readily available, standards for closely related compounds can be sourced.

  • Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride: Both cis and trans isomers of this related compound are commercially available and can be used to develop and validate chromatographic methods for diastereomer separation.

  • Protected derivatives: Commercial suppliers may offer stereochemically defined derivatives, such as N-Boc or N-Cbz protected forms of the cis or trans isomers, which can be deprotected to yield the desired standard.

Conclusion

The comprehensive stereochemical analysis of trans-2-(4-Aminocyclohexyl)ethanol requires a combination of analytical techniques. NMR spectroscopy is the definitive method for determining diastereomeric purity by distinguishing between the cis and trans isomers based on characteristic coupling constants and chemical shifts. Chiral HPLC and GC are the preferred methods for quantifying enantiomeric excess, with the choice between them depending on the volatility of the analyte and the available instrumentation. Finally, VCD offers a powerful, albeit more specialized, approach to determine the absolute configuration of the enantiomers in solution. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the availability of instrumentation and reference standards.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Aminocyclohexyl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical analytical methods for the quantitative analysis of 2-(4-Aminocyclohexyl)ethanol. Given the absence of a standardized, publicly available method for this specific analyte, this document outlines potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. These methodologies are based on established analytical principles for structurally similar compounds, such as primary amino alcohols and cyclohexylamines.

The guide details experimental protocols, presents comparative performance data in structured tables, and visualizes the analytical workflows. The objective is to offer a practical framework for developing and cross-validating analytical methods for this compound, ensuring data integrity and comparability across different analytical platforms.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both HPLC and GC-MS present viable options, each with distinct advantages and challenges.

Table 1: Comparison of Hypothetical HPLC-UV and GC-MS Methods for this compound Analysis

ParameterHPLC-UV with Pre-column DerivatizationGC-MS with Derivatization
Principle Separation based on polarity on a reversed-phase column with UV detection of a derivatized analyte.Separation based on volatility and polarity on a capillary column with mass spectrometric detection of a derivatized analyte.
Derivatization Required for UV detection (e.g., with OPA or FMOC).Required to improve volatility and peak shape (e.g., silylation with BSTFA or acylation with TFAA).[1]
Instrumentation HPLC with UV/Vis DetectorGas Chromatograph with Mass Spectrometer
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.05 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Sample Throughput ModerateHigh
Strengths Robust, widely available instrumentation.High sensitivity and selectivity, structural confirmation.
Weaknesses Lower sensitivity compared to MS, derivatization can be complex.Derivatization is essential and can introduce variability.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. The following sections describe plausible experimental protocols for the analysis of this compound by HPLC-UV and GC-MS.

Method 1: HPLC-UV with Pre-column OPA Derivatization

This method is based on the derivatization of the primary amine group of this compound with o-phthalaldehyde (OPA) to form a highly fluorescent and UV-absorbent isoindole derivative, allowing for sensitive detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 0.1 M Borate buffer, pH 9.5).

  • Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of a certified reference standard of this compound into the diluent.

2. Derivatization Procedure:

  • To 100 µL of the sample or standard solution, add 200 µL of OPA reagent (prepared by dissolving OPA and 3-mercaptopropionic acid in borate buffer).

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 minutes before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM Phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

4. Validation Parameters:

  • Specificity: Analyze blank samples to ensure no interfering peaks at the retention time of the derivatized analyte.

  • Linearity: Analyze a series of at least five concentrations to establish the linear range.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Method 2: GC-MS with BSTFA Derivatization

This method involves the silylation of both the primary amine and hydroxyl groups of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a volatile derivative suitable for GC-MS analysis.[1]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Prepare calibration standards and QC samples in the same solvent.

2. Derivatization Procedure:

  • Evaporate a 100 µL aliquot of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized analyte for quantitative analysis.

4. Validation Parameters:

  • Follow a similar validation strategy as outlined for the HPLC-UV method, ensuring compliance with ICH guidelines.

Cross-Validation of Analytical Methods

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure the comparability of the results.[2]

Cross-Validation Protocol:

  • Sample Selection: Analyze a minimum of three batches of the same sample using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: Statistically compare the quantitative results obtained from both methods. The acceptance criteria should be pre-defined, for example, the percentage difference between the mean results of the two methods should not exceed a certain limit (e.g., ±15%).

  • Incurred Sample Reanalysis: If applicable, reanalyze a subset of study samples with both methods to confirm the agreement of the results in the actual sample matrix.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of the analytical and validation processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Weighing & Dissolution Deriv Add OPA Reagent Vortex & React Sample->Deriv Standards Standard & QC Preparation Standards->Deriv HPLC Inject into HPLC-UV Deriv->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_deriv_gc Derivatization cluster_analysis_gc GC-MS Analysis Sample_GC Sample Weighing & Dissolution Evap Evaporation to Dryness Sample_GC->Evap Standards_GC Standard & QC Preparation Standards_GC->Evap Deriv_GC Add BSTFA & Heat Evap->Deriv_GC GCMS Inject into GC-MS Deriv_GC->GCMS Data_GC Data Acquisition & Processing GCMS->Data_GC

Caption: Workflow for GC-MS analysis of this compound.

CrossValidation MethodA Validated HPLC-UV Method ResultsA Quantitative Results A MethodA->ResultsA MethodB Validated GC-MS Method ResultsB Quantitative Results B MethodB->ResultsB Sample Same Batch of Sample Sample->MethodA Sample->MethodB Comparison Statistical Comparison ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Comparability Comparison->Conclusion

Caption: Logical relationship for the cross-validation of two analytical methods.

References

Economic Analysis of Synthetic Routes to 2-(4-Aminocyclohexyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed economic and synthetic analysis of two primary routes for the production of 2-(4-aminocyclohexyl)ethanol, a key intermediate in pharmaceutical synthesis. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most viable manufacturing process.

Executive Summary

Two principal synthetic pathways to this compound are evaluated:

  • Route A: A reductive amination pathway starting from 4-nitrophenylacetic acid. This route is characterized by its directness but often requires high-pressure hydrogenation.

  • Route B: A multi-step synthesis commencing with 1,4-cyclohexanedione, involving a Wittig reaction, condensation, and subsequent hydrogenation. This route offers milder reaction conditions but is longer.

The economic viability of each route is heavily influenced by the cost of raw materials, catalyst selection, and the required reaction conditions, which dictate the necessary capital investment in specialized equipment.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for each synthetic route, facilitating a direct comparison of their respective efficiencies and resource requirements.

Table 1: Comparison of Starting Material Costs

Starting MaterialRouteSupplier ExamplePrice (USD/kg) (Approx.)
4-Nitrophenylacetic AcidASigma-Aldrich474
1,4-CyclohexanedioneBSigma-Aldrich664[1]
TriphenylphosphineBApollo Scientific54[2]
Ethyl bromoacetateBThermo Scientific285[3]

Note: Prices are based on catalog listings for research quantities and are subject to significant variation based on supplier, purity, and bulk purchasing.

Table 2: Catalyst Cost Comparison

CatalystTypical RouteSupplier ExamplePrice (USD/kg) (Approx.)
10% Palladium on CarbonAVarious189-257[4]
Raney NickelA, BIndiaMART25-35[5][6]
Ruthenium on CarbonAHeeger MaterialsCustom pricing

Note: Catalyst prices, particularly for precious metals like palladium, are highly volatile.[4] Raney Nickel offers a significant cost advantage.[5][6]

Table 3: Process Parameters and Yields

ParameterRoute A (from 4-Nitrophenylacetic Acid)Route B (from 1,4-Cyclohexanedione)
Key Steps 1. Catalytic Hydrogenation (Nitro reduction & Ring saturation) 2. Esterification (if starting with acid) 3. Reduction of ester to alcohol1. Wittig Reaction 2. Condensation 3. Catalytic Hydrogenation
Catalyst Pd/C, Raney-Ni, RuPd/C, Raney-Ni
Pressure 0.1 - 172 bar (Varies significantly with catalyst)5 - 10 bar
Temperature 40 - 130°C20 - 100°C
Overall Yield ~40-80% (highly dependent on specific process)~65-75% (based on reported multi-step synthesis)
Stereoselectivity Produces a mixture of cis/trans isomers, requiring separation.Can be controlled to favor the desired trans isomer.

Mandatory Visualizations

economic_analysis_workflow cluster_input Inputs cluster_analysis Analysis cluster_output Outputs start Identify Target Molecule: This compound routes Identify Potential Synthetic Routes (Route A & Route B) start->routes data Gather Quantitative Data: - Yields - Reaction Conditions - Catalyst Loading routes->data cost Gather Cost Data: - Starting Materials - Reagents - Catalysts routes->cost techno_economic Techno-Economic Modeling: - Material Costs - Process Costs (Energy, Labor) - Capital Expenditure data->techno_economic cost->techno_economic comparison Comparative Analysis: - Tables - Protocols - Diagrams techno_economic->comparison decision Informed Route Selection comparison->decision

Caption: Workflow for the techno-economic analysis of synthetic routes.

synthetic_routes cluster_route_a Route A cluster_route_b Route B A1 4-Nitrophenylacetic Acid A2 2-(4-Aminocyclohexyl)acetic Acid A1->A2 Catalytic Hydrogenation (Pd/C or Raney-Ni) A3 Ethyl 2-(4-aminocyclohexyl)acetate A2->A3 Esterification A4 This compound A3->A4 Reduction B1 1,4-Cyclohexanedione B3 Intermediate Alkene B1->B3 B2 Wittig Reagent B2->B3 Wittig Reaction B4 Ethyl 2-(4-oximidocyclohexenyl)acetate B3->B4 Condensation B5 Ethyl 2-(4-aminocyclohexyl)acetate B4->B5 Catalytic Hydrogenation B6 This compound B5->B6 Reduction

Caption: Overview of Synthetic Routes A and B.

Experimental Protocols

Route A: Hydrogenation of 4-Nitrophenylacetic Acid

This protocol is a generalized procedure based on common methodologies found in the patent literature.

1. Materials:

  • 4-Nitrophenylacetic acid

  • Palladium on Carbon (10% Pd/C, 50% wet) or Raney Nickel

  • Solvent: Water, Ethanol, or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

2. Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls.

  • Filtration apparatus

3. Procedure:

  • The autoclave is charged with 4-nitrophenylacetic acid and the chosen solvent (e.g., water).

  • The catalyst (e.g., 10% Pd/C) is added to the reactor. The catalyst loading can range from 1% to 10% by weight of the starting material.

  • The reactor is sealed and purged several times with an inert gas to remove oxygen.

  • The mixture is stirred, and the temperature is raised to the desired point (e.g., 40-50°C).

  • Hydrogen gas is introduced to the reactor to a pressure of 0.1-0.6 bar for the initial nitro group reduction.

  • After the initial exotherm subsides, the temperature and pressure are increased (e.g., 50-60°C and 1-4 bar) to facilitate the hydrogenation of the aromatic ring.

  • The reaction is monitored by hydrogen uptake. Once the theoretical amount of hydrogen has been consumed, the reaction is considered complete.

  • The reactor is cooled, and the hydrogen pressure is vented and replaced with an inert gas.

  • The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

  • The filtrate containing 2-(4-aminocyclohexyl)acetic acid can then be carried forward to subsequent esterification and reduction steps to yield the final product.

Route B: Synthesis from 1,4-Cyclohexanedione

This route involves multiple distinct chemical transformations.

Step 1: Wittig Reaction

  • A phosphonium salt (e.g., (bromomethyl)triphenylphosphonium bromide) is suspended in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

  • A strong base (e.g., n-butyllithium) is added dropwise at low temperature to generate the ylide.

  • A solution of 1,4-cyclohexanedione in the same solvent is then added to the ylide, and the reaction is allowed to proceed to form the intermediate alkene.

Step 2: Condensation

  • The crude product from the Wittig reaction is reacted with a suitable reagent to introduce the amino group precursor. For example, condensation with hydroxylamine to form an oxime.

Step 3: Catalytic Hydrogenation

  • The intermediate from the condensation step (e.g., ethyl 2-(4-oximidocyclohexenyl)acetate) is dissolved in a suitable solvent such as ethanol.

  • A hydrogenation catalyst (e.g., Pd/C or Raney Nickel) is added.

  • The mixture is subjected to hydrogenation at a moderate pressure (e.g., 5-10 bar) and temperature (e.g., 20-30°C) until the reaction is complete.

  • The catalyst is removed by filtration.

  • The resulting ethyl 2-(4-aminocyclohexyl)acetate is then reduced to the final product, this compound.

Economic Analysis and Comparison

Route A: Starting from 4-Nitrophenylacetic Acid

  • Advantages:

    • Fewer synthetic steps compared to Route B.

    • The starting material, 4-nitrophenylacetic acid, is readily available commercially.

  • Disadvantages:

    • The cost of palladium catalysts can be high and is subject to market volatility.[4] While Raney Nickel is a cheaper alternative, it may require more forcing conditions.

    • High-pressure hydrogenation requires specialized and costly industrial reactors, increasing capital expenditure.

    • The reaction often produces a mixture of cis and trans isomers, necessitating a potentially costly separation step to isolate the desired trans isomer.

    • Safety concerns associated with high-pressure hydrogen gas.

Route B: Starting from 1,4-Cyclohexanedione

  • Advantages:

    • Avoids the use of a nitrated starting material.

    • The hydrogenation step can often be carried out under milder conditions (lower pressure and temperature) compared to Route A.

    • Offers better potential for stereocontrol, potentially reducing the cost associated with isomer separation.

    • Starting materials, while more numerous, are generally accessible.

  • Disadvantages:

    • A longer synthetic sequence, which can lead to a lower overall yield and higher processing costs.

    • The Wittig reaction generates triphenylphosphine oxide as a byproduct, which must be separated.

    • The overall cost of the multiple starting materials and reagents may be higher than that of 4-nitrophenylacetic acid alone.

Conclusion

The choice between Route A and Route B for the synthesis of this compound depends on a variety of factors.

  • For large-scale industrial production where the capital investment in high-pressure equipment is feasible, Route A may be preferred due to its shorter sequence. The economic viability would be significantly enhanced by efficient catalyst recycling and an effective method for isomer separation. The use of less expensive Raney Nickel could also make this route more attractive, provided the reaction conditions are manageable.

  • For smaller-scale production or in facilities where high-pressure hydrogenation is not an option, Route B presents a more accessible alternative. The milder conditions reduce the need for specialized equipment. While the route is longer, the potential for higher stereoselectivity could offset the costs of a longer process by simplifying purification.

Ultimately, a thorough process optimization and a detailed cost-of-goods analysis, considering bulk pricing of raw materials and local manufacturing costs, would be necessary to make a definitive decision for a commercial-scale synthesis.

References

Spectroscopic Comparison of 2-(4-Aminocyclohexyl)ethanol and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 2-(4-aminocyclohexyl)ethanol and its key precursors, 4-nitrophenylacetic acid and 2-(4-nitrophenyl)ethanol, is presented to aid researchers and drug development professionals in their synthetic and analytical endeavors. This guide provides a comparative overview of their characteristic spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols and a visual representation of the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of various biologically active compounds and functional materials. Its synthesis often proceeds through a multi-step pathway involving precursors that possess distinct spectroscopic signatures. Understanding the spectral characteristics of both the final product and its intermediates is crucial for reaction monitoring, quality control, and structural verification. This guide offers a comprehensive spectroscopic comparison to facilitate these processes.

Synthetic Pathway Overview

The synthesis of this compound typically commences with 4-nitrophenylacetic acid. This starting material undergoes reduction to form 2-(4-nitrophenyl)ethanol, which is subsequently subjected to catalytic hydrogenation to yield the final product. This two-step process involves the reduction of both the carboxylic acid and the nitro group, followed by the saturation of the aromatic ring.

Synthesis_Pathway cluster_0 Precursors cluster_1 Final Product 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid 2-(4-Nitrophenyl)ethanol 2-(4-Nitrophenyl)ethanol 4-Nitrophenylacetic_Acid->2-(4-Nitrophenyl)ethanol Reduction (e.g., LiAlH4 or BH3) This compound This compound 2-(4-Nitrophenyl)ethanol->this compound Catalytic Hydrogenation (e.g., H2/Pd/C or Rh/C)

Caption: Synthetic route from 4-nitrophenylacetic acid to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: Infrared (IR) Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
4-Nitrophenylacetic Acid 3300-2500 (broad), 1700 (strong), 1520 & 1350 (strong)O-H (carboxylic acid), C=O (carboxylic acid), N-O (nitro group)
2-(4-Nitrophenyl)ethanol 3400 (broad), 1520 & 1350 (strong), 3080, 2940, 1600O-H (alcohol), N-O (nitro group), C-H (aromatic), C-H (aliphatic), C=C (aromatic)
This compound 3400-3200 (broad), 3350 & 3450 (two sharp bands), 2920 & 2850 (strong)O-H (alcohol), N-H (primary amine), C-H (aliphatic)
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
CompoundAromatic ProtonsAliphatic ProtonsOther Protons
4-Nitrophenylacetic Acid ~8.2 (d, 2H), ~7.5 (d, 2H)~3.8 (s, 2H)~11.0 (s, 1H, COOH)
2-(4-Nitrophenyl)ethanol ~8.1 (d, 2H), ~7.4 (d, 2H)~3.8 (t, 2H), ~2.9 (t, 2H)~1.8 (t, 1H, OH)
This compound -0.8-2.0 (m, 11H), ~2.5 (m, 1H), ~3.5 (t, 2H)~1.5 (br s, 3H, NH₂ & OH)

Note: Specific chemical shifts and multiplicities for this compound are predicted based on typical values for similar structures, as a complete experimental spectrum was not available in the searched literature.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
CompoundAromatic/Alkenyl CarbonsAliphatic CarbonsCarbonyl/Other Carbons
4-Nitrophenylacetic Acid ~147, ~142, ~130, ~124~40~175 (COOH)
2-(4-Nitrophenyl)ethanol ~147, ~146, ~130, ~124~62, ~38-
This compound -~61, ~49, ~40, ~36, ~32, ~30-

Note: Specific chemical shifts for this compound are predicted based on typical values for similar structures, as a complete experimental spectrum was not available in the searched literature.

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
4-Nitrophenylacetic Acid 181135 ([M-NO₂]⁺), 107, 91, 77
2-(4-Nitrophenyl)ethanol 167137 ([M-CH₂OH]⁺), 121, 107, 91, 77
This compound 143126 ([M-NH₃]⁺), 114, 98, 83, 56

Note: Fragmentation patterns for this compound are predicted based on common fragmentation pathways for aliphatic alcohols and amines.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples (e.g., 4-nitrophenylacetic acid), a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Liquid samples (e.g., 2-(4-nitrophenyl)ethanol and this compound) can be analyzed as a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters include a 90° pulse and a sufficient relaxation delay. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[2]

  • Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed to determine the structure of the molecule.[3]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with high-energy electrons to generate a molecular ion and fragment ions.[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable structural information.[5]

Conclusion

The spectroscopic data presented in this guide highlight the distinct features of this compound and its precursors. The transition from the aromatic nitro-compound precursors to the aliphatic amino-alcohol product is clearly observable through the disappearance of aromatic signals in NMR, the loss of the characteristic nitro group and aromatic ring vibrations in IR, and the significant shift in the molecular ion peak in mass spectrometry. This comparative information serves as a valuable resource for researchers working with these compounds, enabling efficient and accurate characterization throughout the synthetic process.

References

Benchmarking Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and life sciences sectors, chiral auxiliaries remain a foundational and reliable strategy in asymmetric synthesis.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, resulting in the formation of one diastereomer in preference to others.[2] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[1] The efficacy of a chiral auxiliary is determined by several key performance indicators: the level of stereocontrol it imparts (measured as diastereomeric or enantiomeric excess), the chemical yield of the reaction, and the ease of its attachment and subsequent removal under mild conditions.[1]

This guide provides a framework for benchmarking a novel or less-studied chiral auxiliary, using 2-(4-Aminocyclohexyl)ethanol as a conceptual example, against established, commercially available chiral auxiliaries. Due to a lack of publicly available experimental data on the performance of this compound as a chiral auxiliary, this document will instead present a comparative overview of widely-used auxiliaries in key asymmetric transformations. The provided data and protocols for these established auxiliaries can serve as a benchmark for evaluating new candidates.

Key Commercial Chiral Auxiliaries for Comparison

A robust benchmarking process requires comparison against industry-standard chiral auxiliaries known for their high efficacy and broad applicability. The following auxiliaries are frequently employed in asymmetric synthesis and serve as excellent benchmarks:

  • Evans' Oxazolidinones: Derived from amino alcohols, these are among the most powerful and widely used auxiliaries, especially for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[1][3] Their stereodirecting ability is governed by the substituent at the C4 position, which provides effective steric shielding of one face of the enolate.[1]

  • Oppolzer's Camphorsultams: These are known for their high crystallinity, which facilitates the purification of diastereomeric products, and their effectiveness in a range of reactions, including Diels-Alder cycloadditions, alkylations, and conjugate additions.

  • Pseudoephedrine Amides: Both enantiomers of pseudoephedrine are inexpensive and readily available, making them practical chiral auxiliaries for asymmetric alkylations.[4][5] The corresponding amides often yield products with high diastereoselectivity.[4]

Performance Data of Commercial Chiral Auxiliaries

The following tables summarize representative performance data for the aforementioned commercial chiral auxiliaries in key asymmetric reactions. This data provides a quantitative baseline for comparison.

Table 1: Asymmetric Aldol Reaction Performance Reaction: Asymmetric aldol addition of an enolate to an aldehyde.

Chiral AuxiliaryEnolate PrecursorAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde>99:1>99%85-95
(1S)-(-)-2,10-Camphorsultam N-Propionyl camphorsultamBenzaldehyde>95:5>98%80-90

Data is representative of typical results found in the literature for these reactions.[6]

Table 2: Asymmetric Alkylation Performance Reaction: Asymmetric alkylation of an enolate with an alkyl halide.

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Excess (d.e.)Yield (%)
(1S,2S)-(+)-Pseudoephedrine N-Propionyl pseudoephedrine amideBenzyl bromide≥99%91
(1S,2S)-(+)-Pseudoephedrine N-Propionyl pseudoephedrine amideEthyl iodide98%94

Data sourced from studies by Myers et al.[5]

Table 3: Asymmetric Diels-Alder Reaction Performance Reaction: [4+2] cycloaddition of a diene to a dienophile.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)
(1S)-(-)-2,10-Camphorsultam N-Acryloyl camphorsultamCyclopentadiene>98%85-95
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-Acryloyl oxazolidinoneCyclopentadiene>95%80-90

Data is representative of typical results found in the literature for Lewis acid-catalyzed Diels-Alder reactions.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for objective comparison. Below is a representative protocol for an asymmetric aldol reaction using an Evans' oxazolidinone auxiliary.

Protocol: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

1. Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol, Hydrogen peroxide (30% aq.), Sodium bicarbonate (aq. solution)

2. Procedure:

  • Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Bu₂BOTf (1.1 equiv) is added dropwise, followed by the slow addition of DIPEA (1.2 equiv). The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional hour to ensure complete enolization.

  • Aldol Addition: The reaction mixture is re-cooled to -78 °C. The aldehyde (1.5 equiv) is then added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for another hour.

  • Workup and Auxiliary Cleavage: The reaction is quenched by the addition of methanol, followed by the addition of a buffer solution (e.g., phosphate buffer, pH 7). An equal volume of methanol is added, followed by the slow, careful addition of 30% aqueous hydrogen peroxide at 0 °C to oxidize the boron species. After stirring for 1 hour, the volatile organics are removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

  • Auxiliary Removal: The chiral auxiliary can be cleaved from the aldol adduct by various methods, such as hydrolysis with lithium hydroxide or reduction with lithium borohydride, to yield the corresponding carboxylic acid or alcohol, respectively.

Visualizations

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery A Prochiral Substrate C Substrate-Auxiliary Adduct A->C B Chiral Auxiliary B->C D Reagent E Diastereomeric Products C->E D->E F Enantiomerically Enriched Product E->F G Recovered Chiral Auxiliary E->G

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Logical Pathway for an Evans Asymmetric Aldol Reaction

G A N-Acyl Oxazolidinone C Z-Boron Enolate (Stereodefined) A->C Enolization B Bu₂BOTf, DIPEA B->C E Zimmerman-Traxler Transition State C->E Aldol Addition D Aldehyde (R'CHO) D->E F Syn-Aldol Adduct (High d.r.) E->F G Cleavage of Auxiliary F->G Hydrolysis/Reduction H Chiral β-Hydroxy Carbonyl Product G->H I Recovered Auxiliary G->I

Key steps and intermediates in an Evans asymmetric aldol reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Aminocyclohexyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-(4-Aminocyclohexyl)ethanol, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will help safeguard laboratory personnel and minimize environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In cases where aerosols or dust may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach that includes waste segregation, container selection, and adherence to institutional and local regulations.

1. Waste Segregation and Container Selection:

  • Waste Stream Designation: Establish a dedicated and clearly labeled waste container for this compound. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Specifications: Utilize a leak-proof, chemically compatible container with a secure screw-top cap. The container must be in good condition, without any cracks or deterioration.

  • Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.

2. Procedure for Solid this compound Waste:

  • Work Area Preparation: All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Container Labeling: Affix a hazardous waste label to the designated container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

  • Waste Transfer: Carefully transfer the solid waste into the labeled container using a clean spatula or scoop, taking care to avoid generating dust.

  • Container Sealing and Storage: Securely fasten the container cap and store it in a designated satellite accumulation area (SAA) away from incompatible materials.

3. Procedure for Liquid this compound Waste:

  • Work Area Preparation: As with solid waste, perform all liquid waste handling in a chemical fume hood.

  • Container Labeling: Use a hazardous waste label with the same required information as for solid waste.

  • Waste Transfer: Carefully pour the this compound solution into the designated liquid waste container, using a funnel to prevent spills.

  • Container Sealing and Storage: Tightly seal the container and place it in a designated SAA for liquid hazardous waste. Ensure the container is within secondary containment to mitigate potential leaks or spills.

  • Waste Pickup: Follow your institution's established procedures for the collection of liquid hazardous waste.

4. Spill and Emergency Procedures:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately evacuate the affected area and notify your laboratory supervisor and EHS department.

  • Containment: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent.

  • Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.

Key Hazard Information

While specific quantitative data for this compound is limited, the table below summarizes general hazard information for similar compounds that should be considered during handling and disposal.

Hazard ClassificationDescription
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Flammability While not highly flammable, exercise caution around open flames and heat sources.

Note: This information is based on structurally related compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid prepare_solid Prepare Labeled Solid Waste Container solid_waste->prepare_solid prepare_liquid Prepare Labeled Liquid Waste Container liquid_waste->prepare_liquid transfer_solid Transfer Solid Waste in Fume Hood prepare_solid->transfer_solid transfer_liquid Transfer Liquid Waste in Fume Hood prepare_liquid->transfer_liquid seal_solid Seal and Store Solid Waste in SAA transfer_solid->seal_solid seal_liquid Seal and Store Liquid Waste in SAA with Secondary Containment transfer_liquid->seal_liquid pickup Arrange for Hazardous Waste Pickup seal_solid->pickup seal_liquid->pickup end End of Disposal Process pickup->end

Essential Safety and Operational Guide for Handling 2-(4-Aminocyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling 2-(4-Aminocyclohexyl)ethanol. The potential hazards are inferred from related chemical structures, which are known to be corrosive, potentially flammable, and harmful upon contact or ingestion.[5][6][7]

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure are skin contact, eye contact, and inhalation.[8] Based on related compounds, this compound should be treated as a substance that can cause severe skin and eye irritation or burns.[3][9] Adherence to the minimum required PPE is critical to ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles worn in combination with a face shield.[2][3][7]Provides maximum protection against splashes and potential vapors that could cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][7][8]Creates a barrier against skin contact, which can lead to irritation or chemical burns. Gloves must be inspected before use and changed immediately if contaminated.[7]
Body Protection A flame-resistant laboratory coat, fully buttoned.[3] Long pants are required.Protects skin and personal clothing from accidental spills and splashes.
Footwear Closed-toe and closed-heel shoes constructed of a durable material.[3]Prevents exposure to spills that may reach the floor.
Respiratory All handling of this substance must be conducted in a certified chemical fume hood.[3][8]Minimizes the inhalation of potentially harmful vapors or aerosols. A respirator may be required for cleaning large spills or if engineering controls fail.[4]

Operational and Disposal Plans

Proper handling, storage, and disposal are crucial for maintaining chemical integrity and ensuring a safe laboratory environment.

Step-by-Step Handling and Storage Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are unobstructed and accessible.[3][4][10] Don all required PPE as specified in the table above.

  • Handling: Conduct all weighing and solution preparation inside the chemical fume hood to minimize exposure.[3][8] Use appropriate tools like spatulas or pipettes to avoid direct contact.[3]

  • Storage: Keep the container tightly closed when not in use.[3][7] Store in a cool, dry, and well-ventilated area designated for corrosive materials, away from incompatible substances such as strong oxidizing agents and strong acids.[5][9]

Emergency Procedures

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[7][8][9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8][9]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[5][7] Never give anything by mouth to an unconscious person.[7] Call a poison center or doctor for guidance.

Spill Response:

In the event of a spill, follow the workflow outlined below. For any large or unmanageable spill, evacuate the area and contact your institution's emergency response team immediately.

SpillResponse cluster_Initial Initial Response cluster_Action Containment & Cleanup Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect Absorbed Material using Non-Sparking Tools Contain->Collect Container Place in a Labeled, Sealed Container for Hazardous Waste Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3] Adherence to institutional and local regulations is mandatory.[11]

  • Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[8]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[8][12] Do not mix with incompatible waste streams.[13]

  • General Rule: Do not pour any amount of this chemical or its waste down the drain. [3][8][13] All waste must be disposed of through your institution's designated chemical waste management program.[3][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.